4-Methoxy-8-methylquinoline: Chemical Structure, Synthesis, and Pharmaceutical Applications
Executive Summary 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) is a highly functionalized heterocyclic building block that has garnered significant attention in modern medicinal chemistry and drug development. Character...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-8-methylquinoline (CAS: 37041-28-4) is a highly functionalized heterocyclic building block that has garnered significant attention in modern medicinal chemistry and drug development. Characterized by its specific steric profile and electron-rich quinoline core, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. Recent pharmaceutical applications highlight its utility in developing Acetyl-CoA Carboxylase (ACC) inhibitors for dermatological disorders (such as acne) [2] and as a nucleobase mimetic for targeting nucleoside hydrolase in Trypanosoma vivax infections [3].
This whitepaper provides a comprehensive technical guide to the structural properties, synthetic methodologies, and biological applications of 4-Methoxy-8-methylquinoline, designed for researchers and application scientists.
Chemical Identity and Structural Causality
The unique reactivity and biological binding affinity of 4-Methoxy-8-methylquinoline are strictly dictated by its substituents. Understanding the causality behind these structural features is essential for rational drug design:
The 4-Methoxy Group: Positioned at the gamma carbon relative to the quinoline nitrogen, the methoxy group acts as a strong electron-donating group via resonance. In biological targets, the oxygen atom serves as a critical hydrogen bond acceptor, while in synthetic chemistry, it is typically installed via nucleophilic attack on a halogenated or oxygenated precursor.
The 8-Methyl Group: Positioned at the peri-position adjacent to the quinoline nitrogen, the methyl group provides essential steric bulk and hydrophobicity. More importantly, it fine-tunes the basicity of the quinoline nitrogen. For optimal binding in nucleoside hydrolase enzymes, the nitrogen must maintain a calculated
of approximately 5.0 [3]. This ensures the nitrogen remains largely unprotonated at physiological pH, allowing it to act as a highly specific hydrogen bond acceptor for protonated aspartate residues (e.g., Asp40) in enzymatic active sites.
Table 1: Physicochemical and Structural Properties
The synthesis of 4-Methoxy-8-methylquinoline typically proceeds via two primary routes, depending on the availability of starting materials. Both protocols below are designed as self-validating systems to ensure high fidelity and reproducibility in the lab.
Route A: Nucleophilic Aromatic Substitution (
)
Causality: The electron-deficient nature of the quinoline ring—exacerbated by the electronegative nitrogen atom—activates the 4-position for
. Using a strong nucleophile like sodium methoxide (NaOMe) easily displaces a halogen leaving group.
Step-by-Step Protocol:
Preparation: Dissolve 4-chloro-8-methylquinoline (1.0 eq) in anhydrous methanol (MeOH). Causality: Anhydrous conditions are critical to prevent the competitive formation of a 4-hydroxy byproduct via hydroxide nucleophilic attack.
Reagent Addition: Add a solution of sodium methoxide (NaOMe, 5.0 eq) in MeOH.
Thermal Activation: Heat the reaction mixture to 80°C under reflux for 48 hours. Causality: The steric hindrance from the 8-methyl group and the moderate electrophilicity of the 4-position require elevated thermal energy to overcome the activation barrier.
In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (
corresponding to the chloro-derivative) and the emergence of the product mass ( 174.2 ) validates the completion of the process.
Workup: Cool to 25°C, dilute with EtOAc, wash with water and brine, and dry over
.
Route B: O-Alkylation of 8-Methylquinolin-4(1H)-one
Causality: 8-Methylquinolin-4(1H)-one exists in tautomeric equilibrium. Deprotonation yields an ambident anion. Using a polar aprotic solvent and a hard electrophile favors O-alkylation over N-alkylation.
Step-by-Step Protocol:
Deprotonation: Suspend 8-methylquinolin-4(1H)-one (1.0 eq) in anhydrous DMF and add
(1.5 eq). Validation: Observe a slight color change or dissolution of the suspension, indicating the formation of the reactive quinolinolate anion.
Alkylation: Add Methyl Iodide (MeI, 1.0 eq) dropwise and heat the mixture at 80°C for 5 hours.
Workup: Quench with
and extract with . Dry the organic layers and evaporate under reduced pressure.
Post-Reaction Validation: Confirm O-alkylation over N-alkylation via
NMR. The presence of a sharp singlet at ~4.05 ppm integrating for 3H validates the successful formation of the group.
Workflow detailing the synthesis of 4-Methoxy-8-methylquinoline via SNAr and O-alkylation routes.
Pharmacological Applications and Biological Activity
The 4-Methoxy-8-methylquinoline scaffold is highly privileged in drug discovery, serving as the core pharmacophore for two distinct therapeutic pathways.
Recent patent literature highlights the use of 4-methoxy-8-methylquinoline-6-carboxylic acid derivatives as potent inhibitors of Acetyl-CoA Carboxylase (ACC) [2].
Mechanistic Causality: ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in de novo fatty acid synthesis. By competitively inhibiting ACC in sebaceous glands, these quinoline derivatives drastically reduce sebum production. Because excess sebum serves as the primary lipid substrate for Cutibacterium acnes, inhibiting its production starves the bacteria, thereby halting bacterial replication and the subsequent inflammatory cascade responsible for acne vulgaris.
Mechanism of ACC inhibition by quinoline derivatives to downregulate C. acnes proliferation.
Nucleoside Hydrolase Inhibitors (Antiparasitic)
African trypanosomiasis, caused by Trypanosoma vivax, relies heavily on the purine salvage pathway for survival. 4-Methoxy-8-methylquinoline is utilized to synthesize bicyclic N-arylmethyl-substituted iminoribitols [3].
Mechanistic Causality: The parasite utilizes nucleoside hydrolase (TvNH) to cleave the N-glycosidic bond of nucleosides. The quinoline derivative acts as a nucleobase mimetic. The precise basicity of the 8-methyl-substituted nitrogen allows it to form a strong, selective hydrogen bond with the protonated Asp40 residue in the TvNH active site, rendering the compound a potent, selective inhibitor that is inactive toward human nucleoside phosphorylase (hPNP).
References
Title: 4-Methoxy-8-methylchinolin - CAS 37041-28-4
Source: Molaid Chemical Database
URL: [Link]
Title: Novel ACC Inhibitors (US20240109915A1)
Title: Synthesis of bicyclic N-arylmethyl-substituted iminoribitol derivatives as selective nucleoside hydrolase inhibitors
Source: ChemMedChem (Vrije Universiteit Brussel / University of Antwerp)
URL: [Link]
Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-8-methylquinoline in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for novel therapeutics. 4-Methoxy-8-methylquinoline is a highly specific, bi-substituted heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, functionalized quinolines serve as privileged scaffolds for novel therapeutics. 4-Methoxy-8-methylquinoline is a highly specific, bi-substituted heterocyclic building block. Its unique structural topology—characterized by an electron-donating methoxy group at the C4 position and a sterically active methyl group at the C8 position—makes it an essential intermediate in the synthesis of complex enzyme inhibitors, most notably Acetyl-CoA Carboxylase (ACC) inhibitors [1].
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and outlines its mechanistic role in downstream pharmacological applications.
Physicochemical Profiling and Molecular Data
Understanding the core molecular metrics of 4-Methoxy-8-methylquinoline is critical for predicting its behavior in both synthetic environments and biological systems. The C4-methoxy substitution increases the electron density of the quinoline ring, thereby modulating the pKa of the nitrogen atom. Concurrently, the C8-methyl group provides steric hindrance that can dictate the binding conformation of downstream active pharmaceutical ingredients (APIs) within target enzyme pockets.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Significance in Drug Design
Chemical Name
4-Methoxy-8-methylquinoline
Standard IUPAC nomenclature.
Molecular Formula
C₁₁H₁₁NO
Defines the atomic composition and exact stoichiometry.
Molecular Weight
173.21 g/mol
Low molecular weight ensures downstream APIs remain within Lipinski's Rule of 5.
CAS Registry Number
37041-28-4
Unique identifier for regulatory and procurement tracking [2].
Exact Mass
173.084 g/mol
Critical for high-resolution mass spectrometry (HRMS) validation.
Structural Topology
Bicyclic Heterocycle
Provides a rigid planar core for favorable π-π stacking in protein active sites.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 4-Methoxy-8-methylquinoline relies on a robust Nucleophilic Aromatic Substitution (S_NAr) workflow. The following step-by-step protocol is adapted from validated patent literature for the generation of ACC inhibitor intermediates [1].
Step-by-Step Experimental Workflow
Step 1: Reagent Preparation and Initiation
Action: To a reaction vessel containing 6-bromo-4-chloro-8-methylquinoline (or 4-chloro-8-methylquinoline depending on the desired downstream halogenation) in Methanol (MeOH), add an excess of Sodium Methoxide (NaOMe).
Causality: The chlorine atom at the C4 position is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. NaOMe acts as a strong, hard nucleophile, perfectly suited to displace the activated chloride ion.
Step 2: Thermal Activation
Action: Stir the mixture at 80 °C for approximately 48 hours.
Causality: The S_NAr reaction on a quinoline ring, while favored electronically, requires sustained thermal energy to overcome the activation barrier and ensure complete conversion, preventing the carryover of unreacted starting material.
Step 3: Quenching and Liquid-Liquid Extraction
Action: Cool the mixture to 25 °C and dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with distilled water (2x) and brine (1x).
Causality: Cooling prevents solvent boil-off during extraction. EtOAc selectively partitions the organic product. The water washes remove the highly polar unreacted NaOMe and the NaCl byproduct. The final brine wash acts as a preliminary drying step by drawing dissolved water out of the EtOAc layer via osmotic pressure.
Step 4: Desiccation and Concentration
Action: Dry the combined EtOAc extracts over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Causality: Na₂SO₄ sequesters any residual microscopic water droplets. Complete removal of water is mandatory to prevent hydrolysis or degradation during long-term storage of the intermediate.
Fig 1. Step-by-step synthetic workflow for 4-Methoxy-8-methylquinoline via SNAr reaction.
Analytical Validation (The Self-Validating System)
To ensure the integrity of the protocol, the system must be self-validating. Proceeding to downstream API synthesis without confirming the intermediate structure leads to compounded errors.
LC-MS Validation: Inject an aliquot into an LC-MS system. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 174.2 . The absence of the M+2 isotope cluster (characteristic of the starting chloride) confirms total displacement.
¹H NMR Validation: A diagnostic singlet integrating to 3 protons should appear around 4.0 ppm, confirming the successful integration of the methoxy group. A second singlet around 2.7 ppm confirms the retention of the C8 methyl group.
4-Methoxy-8-methylquinoline is not merely a structural curiosity; it is a vital precursor in the synthesis of advanced ACC inhibitors [1]. ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.
In dermatological and metabolic drug development, inhibiting ACC is a highly validated strategy. For instance, in the treatment of acne vulgaris, elevated sebum (lipid) production feeds Cutibacterium acnes, driving inflammation. By incorporating the 4-Methoxy-8-methylquinoline scaffold into an allosteric inhibitor, researchers can block malonyl-CoA production, thereby starving the lipogenic pathway and halting disease progression at the biochemical root.
Fig 2. Mechanism of action for quinoline-derived ACC inhibitors in lipid metabolism.
Conclusion
The molecular weight (173.21 g/mol ) and formula (C₁₁H₁₁NO) of 4-Methoxy-8-methylquinoline bely its profound utility in advanced organic synthesis. By strictly controlling the S_NAr reaction conditions and validating the intermediate via orthogonal analytical techniques (LC-MS and ¹H NMR), drug development professionals can reliably leverage this scaffold to build potent, targeted therapeutics for metabolic and inflammatory diseases.
References
Source: World Intellectual Property Organization (WIPO)
Title: 4-Methoxy-8-methylchinolin - CAS 37041-28-4
Source: Molaid Chemical Database
URL: [Link]
Foundational
Pharmacological Potential of 4-Methoxy-8-methylquinoline Derivatives: A Technical Whitepaper
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring antimalarial and antibacterial therapeutics. However, targeted functionalization at specific positions—nam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring antimalarial and antibacterial therapeutics. However, targeted functionalization at specific positions—namely the C4 and C8 positions—drastically alters the electronic landscape and steric profile of the molecule, opening new pharmacological avenues. Specifically, 4-Methoxy-8-methylquinoline and its derivatives have emerged as highly versatile pharmacophores.
The electron-donating 4-methoxy group increases the electron density of the quinoline ring, altering its hydrogen-bonding capabilities and pKa, while the 8-methyl group provides critical steric hindrance that dictates spatial orientation within enzyme active sites. This technical guide synthesizes recent breakthroughs in the application of 4-methoxy-8-methylquinoline derivatives across three primary therapeutic axes: Metabolic/Dermatological (ACC Inhibition) , Antiparasitic (Nucleoside Hydrolase Inhibition) , and Antiviral (HCV Protease Inhibition) .
Acetyl-CoA Carboxylase (ACC) catalyzes the rate-limiting step in de novo lipogenesis (DNL)—the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Recent patent literature, including WO2024023727A1 and US20240109915A1, highlights spiro-piperidine derivatives containing a 4-methoxy-8-methylquinoline moiety as potent inhibitors of ACC1 and ACC2 [1].
In dermatological applications, excess sebum production by sebaceous glands serves as a substrate for Cutibacterium acnes, driving follicular obstruction and inflammation (acne vulgaris). By inhibiting ACC1, these quinoline derivatives block fatty acid synthesis, directly starving C. acnes of its lipid substrate and halting the inflammatory cascade without the severe teratogenic and mucocutaneous side effects associated with systemic retinoids like isotretinoin[1].
Fig 1. ACC1 inhibition pathway by 4-methoxy-8-methylquinoline derivatives reducing sebum.
Protocol: In Vitro ACC1 Inhibition Assay
Causality Check: To validate that the reduction in lipid synthesis is directly tied to ACC1 inhibition, we measure the conversion of acetyl-CoA to malonyl-CoA using a biochemical assay.
Enzyme Preparation: Recombinant human ACC1 is incubated in a reaction buffer containing 50 mM HEPES (pH 7.5), 2 mM MgCl2, 2 mM potassium citrate, and 1 mM DTT. Rationale: Citrate acts as an allosteric activator of ACC1, ensuring the enzyme is in its active polymeric state.
Compound Addition: Add the 4-methoxy-8-methylquinoline derivative (e.g., 6-bromo-4-methoxy-8-methylquinoline) in DMSO. Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation.
Substrate Initiation: Initiate the reaction by adding 10 µM acetyl-CoA, 50 µM ATP, and 14 mM NaHCO3 (containing[14C]NaHCO3 tracer).
Termination & Readout: After 30 minutes at 37°C, terminate the reaction with 1N HCl. The acid stops the reaction and drives off unreacted[14C]CO2. Measure the incorporated [14C]malonyl-CoA via liquid scintillation counting.
Data Analysis: Calculate IC50 values. Target compounds should exhibit an IC50 < 0.1 µM for clinical viability [1].
Trypanosoma and Leishmania species lack the de novo purine synthesis pathway, relying entirely on the purine salvage pathway for survival. Nucleoside hydrolase (TvNH) is a critical enzyme in this pathway. Research from the Vrije Universiteit Brussel demonstrated that bicyclic N-arylmethyl substituted iminoribitol derivatives incorporating a 4-methoxy-8-methylquinoline tail act as potent and selective inhibitors of TvNH [2].
The pharmacological efficacy hinges on the calculated pKa of the quinoline nitrogen. The 4-methoxy group fine-tunes the pKa to approximately ~5.0. At physiological pH, the nitrogen remains largely unprotonated, allowing it to act as a highly efficient hydrogen-bond acceptor for the protonated Asp40 residue within the TvNH active site [2].
Fig 2. Hydrogen bonding mechanism of 4-methoxy-8-methylquinoline with TvNH Asp40.
Beyond metabolic and parasitic targets, the 4-methoxy-8-methylquinoline scaffold is utilized in the synthesis of dipeptide analogs targeting the Hepatitis C Virus (HCV). According to patent WO2006007700A1 by Boehringer Ingelheim, this specific quinoline derivative is integrated into macrocyclic inhibitors of the HCV NS3/4A serine protease [3]. The rigid quinoline core provides structural stability, while the methoxy group enhances lipophilicity and cellular permeability, critical for intracellular antiviral efficacy.
Quantitative Data & Target Summary
The following table synthesizes the pharmacological targets, required IC50 thresholds, and primary indications for 4-methoxy-8-methylquinoline derivatives across the discussed therapeutic areas.
To harness these pharmacological properties, researchers must first synthesize the core building block. The synthesis of 6-bromo-4-methoxy-8-methylquinoline is a critical upstream protocol for generating ACC inhibitors [1].
Objective: Convert 6-bromo-4-chloro-8-methylquinoline to 6-bromo-4-methoxy-8-methylquinoline.
Causality Check: The C4 position of the quinoline ring is highly electron-deficient due to the inductive and resonance withdrawing effects of the adjacent nitrogen atom. This makes the C4-chloride highly susceptible to SNAr by a strong nucleophile like methoxide.
Reagent Preparation: Dissolve 6-bromo-4-chloro-8-methylquinoline (2.67 g, 9.9 mmol) in 30 mL of anhydrous Methanol (MeOH). Rationale: Anhydrous conditions prevent the competitive formation of the 4-hydroxy derivative via hydroxide substitution.
Nucleophile Addition: Slowly add sodium methoxide (2.61 g, 48.3 mmol) to the solution. Rationale: Sodium methoxide acts as both the nucleophile and the base. A ~5x molar excess drives the reaction to completion.
Thermal Activation: Heat the mixture under reflux at 80 °C for 48 hours with continuous magnetic stirring. Rationale: The SNAr reaction requires significant activation energy to form the Meisenheimer complex intermediate.
Quenching & Workup: Cool the reaction mixture to 25 °C. Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer twice with distilled water and once with brine. Rationale: Water removes unreacted sodium methoxide and sodium chloride byproducts, while brine breaks any emulsions and pre-dries the organic layer.
Drying & Isolation: Dry the combined EtOAc extracts over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate under reduced pressure to yield the 4-methoxy-8-methylquinoline intermediate.
4-Methoxy-8-methylquinoline toxicity and safety data sheet (SDS)
4-Methoxy-8-methylquinoline: Comprehensive Toxicological Profiling and Safe Handling Directives for Preclinical Development Executive Overview As a Senior Application Scientist overseeing preclinical drug development, I...
Author: BenchChem Technical Support Team. Date: March 2026
4-Methoxy-8-methylquinoline: Comprehensive Toxicological Profiling and Safe Handling Directives for Preclinical Development
Executive Overview
As a Senior Application Scientist overseeing preclinical drug development, I approach the handling of substituted quinolines not merely as a regulatory compliance exercise, but as an exercise in applied physical chemistry. 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) is a highly specialized heterocyclic building block. It is frequently utilized in the synthesis of selective nucleoside hydrolase inhibitors targeting parasitic diseases, as well as in the development of acetyl-CoA carboxylase (ACC) inhibitors[1],[2].
While its structural geometry makes it an excellent pharmacophore, the very functional groups that enhance its target binding affinity also dictate its toxicological liabilities. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating laboratory protocols required to safely handle this compound.
Part 1: Physicochemical and Structural Dynamics
Understanding the safety profile of 4-Methoxy-8-methylquinoline begins with its molecular architecture. The electron-donating methoxy group at the C4 position and the methyl group at the C8 position significantly modulate the electron density of the quinoline ring. This specific substitution pattern shifts the pKa of the quinoline nitrogen to approximately 5, meaning it remains largely unprotonated at physiological pH—a critical feature for forming hydrogen bonds with enzyme active sites, such as the protonated Asp40 in nucleoside hydrolases[1].
However, this elevated lipophilicity and unique electronic profile also govern its biodistribution, allowing it to rapidly cross biological membranes and interact with hepatic metabolic enzymes.
Table 1: Physicochemical & Structural Parameters
Parameter
Value
Causality / Implication
CAS Number
37041-28-4
Primary identifier for inventory and regulatory tracking.
Molecular Formula
C11H11NO
Defines the mass balance for stoichiometric calculations.
Molecular Weight
173.214 g/mol
Critical for precise molarity formulations in bioassays.
Core Structure
Quinoline
Imparts high lipophilicity and dictates the primary toxicological profile (hepatotoxicity).
Substituents
4-Methoxy, 8-Methyl
Electron-donating groups that tune the nitrogen pKa (~5) for optimized target binding[1].
Part 2: Mechanistic Toxicology of the Quinoline Scaffold
While specific in vivo toxicity data for the exact 4-Methoxy-8-methylquinoline derivative is often proprietary, we must extrapolate its safety data sheet (SDS) parameters from the foundational quinoline pharmacophore. The toxicity of this class is not random; it is highly mechanistic.
Hepatocarcinogenicity (Dual-Pathway): Quinolines are documented hepatotoxins and potential carcinogens. The liver is particularly sensitive to quinoline exposure[3]. The mechanism is dual-faceted: Hepatic Cytochrome P450 (CYP450) enzymes oxidize the quinoline core into highly reactive epoxide intermediates, which subsequently form covalent DNA adducts (genotoxicity)[4]. Simultaneously, the compound acts as a hepatic mitogen, driving abnormal cellular proliferation that can lead to hemangioendotheliomas[5].
Cinchonism (Neuro-Retinal Toxicity): High-dose systemic exposure to quinoline derivatives can trigger a specific toxicological syndrome known as cinchonism. This is characterized by auditory toxicity (tinnitus, reversible hearing loss) and severe visual disturbances due to the compound's affinity for retinal tissues[6].
Acute Mucosal Irritation: In its raw powder or concentrated vapor form, the compound causes acute irritation to the respiratory airways, gastrointestinal system, and ocular mucosa[3].
Fig 1. Dual-pathway mechanism of quinoline-induced hepatocarcinogenicity.
Part 3: Safety Data Sheet (SDS) Parameters & GHS Classification
Based on structural alerts and the toxicological profile of the parent scaffold, the following Globally Harmonized System (GHS) classifications must be applied when generating an SDS for 4-Methoxy-8-methylquinoline.
Do not eat, drink, or smoke when using this product. Wash hands thoroughly.
Skin Irritation
Category 2 (H315)
Wear nitrile or butyl rubber gloves. Double-gloving is mandatory for prolonged handling.
Eye Irritation
Category 2A (H319)
Wear tight-fitting chemical splash goggles.
Carcinogenicity
Category 1B (H350)
Handle exclusively within a certified containment hood. Restrict laboratory access.
Aquatic Toxicity
Category 2 (H411)
Prevent release to the environment. Collect all solvent washings for incineration.
Part 4: Self-Validating Laboratory Handling Protocols
A protocol is only as good as its ability to prove it was executed correctly. When handling 4-Methoxy-8-methylquinoline in dry powder form, the primary failure mode is invisible aerosolization leading to inhalation or dermal absorption. The following step-by-step methodology is designed as a self-validating system .
Protocol: High-Containment Weighing and Solubilization
Objective: To safely transfer and solubilize the compound while preventing aerosolization and verifying absolute decontamination.
Step 1: System Initialization and Airflow Validation
Action: Engage a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.
Causality: A Type B2 hood exhausts 100% of the air to the outside environment. Because quinolines can vaporize or form fine aerosols, using a recirculating hood (Type A2) risks re-introducing toxic particles into the laboratory space.
Self-Validation: Observe the magnehelic gauge to ensure a negative pressure differential of at least 0.5 inches of water before opening the reagent bottle.
Step 2: Electrostatic Neutralization
Action: Activate an anti-static ionizer bar within the hood workspace.
Causality: The dry powder form of methoxy-substituted quinolines is highly susceptible to static charge accumulation. Static repulsion can cause the fine powder to leap from the spatula, creating an invisible inhalation hazard.
Step 3: Closed-System Transfer
Action: Weigh the required mass directly into a pre-tared, amber glass vial. Cap the vial tightly before removing it from the balance enclosure.
Causality: Amber glass is required because quinoline derivatives exhibit photosensitivity and can turn brown or degrade when exposed to ambient UV/visible light[3].
Step 4: Biphasic Decontamination and UV Verification
Action: Wipe the spatula, balance pan, and hood surface with a lint-free wipe soaked in isopropanol, followed by a secondary wipe with 10% sodium hypochlorite (bleach).
Causality: Isopropanol dissolves the lipophilic 4-Methoxy-8-methylquinoline, physically removing it. The hypochlorite subsequently oxidizes the heterocyclic core of any microscopic residue, neutralizing its toxicity.
Self-Validation: Dim the ambient room lights and scan the work area with a 365 nm UV lamp. Because quinoline structures exhibit native fluorescence, a lack of fluorescence visually confirms absolute decontamination.
Quinolines present a major concern for ecological contamination due to their relative solubility in water, allowing them to move rapidly through ecosystems[3]. If discharged into the environment, 4-Methoxy-8-methylquinoline will persist unless subjected to specific degradation pathways.
Fortunately, the compound is susceptible to photolysis upon exposure to direct sunlight. Furthermore, specific metabolizing bacteria in soil and water have adapted mechanisms to degrade the quinoline core, reducing long-term accumulation risks[3]. In the laboratory setting, all aqueous and organic waste containing this compound must be strictly segregated into dedicated halogen-free organic waste streams and destroyed via high-temperature incineration.
References
Source: Vrije Universiteit Brussel (vub.ac.be)
Source: Office of Environmental Health Hazard Assessment (ca.gov)
Title: Toxicological Review of Quinoline (CAS No. 91-22-5)
Source: National Center for Biotechnology Information (nih.gov)
The Electronic Properties of 4-Methoxy Substituted Quinolines: A Technical Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary The quinoline scaffold is a privileged structural motif i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Guide & Mechanistic Whitepaper
Executive Summary
The quinoline scaffold is a privileged structural motif in both medicinal chemistry and organic optoelectronics. While the parent quinoline ring is inherently electron-deficient, functionalization at the 4-position with an electron-donating methoxy (–OCH₃) group fundamentally alters its molecular orbital landscape. This whitepaper provides an in-depth analysis of the electronic, photophysical, and electrochemical properties of 4-methoxyquinolines. By mapping the causality between structural modifications and physical behaviors, this guide establishes self-validating experimental workflows for characterizing these advanced donor-
-acceptor (D--A) systems.
Mechanistic Foundations: The Push-Pull Electronic System
The defining characteristic of 4-methoxyquinoline is its pronounced electronic "push-pull" dynamic. The oxygen atom of the methoxy group acts as a strong
-donor. Because the 4-position is in direct resonance with the electronegative nitrogen atom at position 1, electron density is efficiently delocalized across the conjugated framework.
This resonance stabilization directly dictates the molecule's apparent ionization exponents and tautomeric equilibria 1. By elevating the energy of the Highest Occupied Molecular Orbital (HOMO) while maintaining a relatively stable Lowest Unoccupied Molecular Orbital (LUMO), the methoxy group narrows the overall HOMO-LUMO gap. This shift is the causal driver behind the scaffold's utility in two-photon excitation (2PE) applications and its unique electrochemical reduction profile.
Photophysical and Photochemical Properties
UV-Vis Absorption and Fluorescence
The electronic absorption spectra of 4-methoxyquinoline derivatives are typically acquired in moderately polar solvents like chloroform, exhibiting broad absorption in the 310–390 nm region 2. The intense bands between 310–350 nm correspond to
transitions within the conjugated quinoline ring, while the lower-energy bands (360–380 nm) possess significant charge-transfer character induced by the methoxy donor 2.
Two-Photon Excitation (2PE) in Biological Probes
In drug delivery, 4-methoxyquinolines are engineered as photoremovable protecting groups (PPGs) to cage biologically active phenols (e.g., dopamine, serotonin). The methoxy substitution significantly enhances the transition dipole moment. Consequently, 4-methoxy-substituted PPGs exhibit highly efficient photolysis, achieving two-photon uncaging cross-section (
) values of 1.31–1.61 GM—a massive improvement over parent compounds lacking the methoxy group (<0.36 GM) 3. This enables deep-tissue, spatially restricted photoactivation using near-infrared light.
Electrochemical Profiling
Electrochemical techniques, specifically cyclic voltammetry (CV), are utilized to empirically map the thermodynamic redox potentials of these molecules. The reduction of 4-methoxyquinolines (such as 7-chloro-4-methoxyquinoline) typically occurs at highly negative potentials (e.g., approximately -2.0 V) [[4]](). The electron-donating nature of the methoxy group increases the electron density within the heteroaromatic ring, raising the LUMO energy and necessitating a higher overpotential for single-electron reduction compared to unsubstituted quinoline.
Methoxy -donation induces a bathochromic shift and introduces charge-transfer character.
2PE Uncaging Cross-Section ()
< 0.36 GM
1.31 - 1.61 GM
Increased transition dipole moment allows highly efficient multiphoton absorption for biological uncaging.
Reduction Potential ()
~ -1.6 V
~ -2.0 V
Increased electron density in the ring raises the LUMO energy, requiring a more negative potential for reduction.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step includes a mechanistic rationale (causality) and an internal validation check.
Purpose: To determine the optical bandgap and characterize excited-state dynamics.
Sample Preparation: Prepare a
M solution of the 4-methoxyquinoline derivative in spectroscopic grade .
Causality: Utilizing a highly dilute solution prevents excimer formation and mitigates inner-filter effects during fluorescence emission capture.
UV-Vis Absorption: Scan the sample from 250 nm to 500 nm using a dual-beam spectrophotometer. Identify the
corresponding to the transition (expected between 310–350 nm).
Fluorescence Emission: Excite the sample precisely at the identified absorption
(e.g., 355 nm) and record the emission spectrum.
Self-Validation Check: Calculate the optical bandgap (
). Cross-reference this empirical value against Time-Dependent Density Functional Theory (TD-DFT) computed vertical excitation energies. A mismatch >0.2 eV indicates potential solvent-solute hydrogen bonding artifacts.
Protocol B: Electrochemical Bandgap Determination via Cyclic Voltammetry
Purpose: To map thermodynamic redox potentials and estimate absolute HOMO/LUMO energy levels.
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
) in anhydrous N,N-dimethylformamide (DMF).
Causality: Anhydrous, aprotic conditions are mandatory to suppress Proton-Coupled Electron Transfer (PCET), which would irreversibly protonate the radical anion and mask the true thermodynamic reduction potential of the quinoline core.
Cell Setup: Assemble a three-electrode cell utilizing a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.
Measurement: Spike the electrolyte with 1.0 mM of the analyte. Execute cyclic sweeps from 0.0 V to -2.5 V at varying scan rates (0.1 to 1.0 V/s).
Self-Validation Check: Post-measurement, spike the solution with 1.0 mM Ferrocene (
). The half-wave potential () of the analyte must be calibrated relative to the redox couple. This internal standard corrects for reference electrode drift, allowing accurate calculation of the LUMO energy: eV.
Systems-Level Workflow Visualization
The following diagram illustrates the integrated, multimodal workflow required to fully characterize the electronic properties of 4-methoxyquinolines.
Figure 1: Multimodal workflow for the electronic and photophysical characterization of quinolines.
References
Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)
Multi-Photon-Sensitive Chromophore for the Photorelease of Biologically Active Phenols
Source: ACS Chemical Neuroscience
URL
Source: Journal of the American Chemical Society / Researcher.
Electrochemical Carboxylation of Some Heteroaromatic Compounds
Source: Acta Chemica Scandinavica / University of Copenhagen
URL
Photophysical properties of 4-Methoxy-8-methylquinoline
An In-depth Technical Guide to the Photophysical Properties of 4-Methoxy-8-methylquinoline For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Photophysics Quinoline, a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Photophysical Properties of 4-Methoxy-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Photophysics
Quinoline, a heterocyclic aromatic compound, and its derivatives represent a versatile and fundamentally important class of fluorophores.[1] Their rigid, planar structure provides an excellent foundation for fluorescence, which can be finely tuned by introducing various functional groups.[1] These compounds are integral to numerous applications, from the development of chemosensors and organic light-emitting diodes (OLEDs) to their use as fluorescent probes in cellular imaging.[1][2] The photophysical behavior of any quinoline derivative—governed by its absorption and emission characteristics, quantum efficiency, and response to its environment—dictates its suitability for a specific application.[3]
This guide provides a comprehensive technical framework for the characterization of a specific derivative, 4-Methoxy-8-methylquinoline . We will explore its anticipated properties based on its unique substitution pattern, detail the rigorous experimental protocols required for its characterization, and discuss the interpretation of the resulting data. This document is designed to serve as a practical reference for scientists seeking to understand and exploit the photophysical potential of this molecule.
Molecular Structure and Expected Photophysical Influence
The foundation of 4-Methoxy-8-methylquinoline's properties lies in its molecular architecture. The quinoline core provides the essential π-conjugated system necessary for absorption and emission of light. The specific substituents, a methoxy group at position 4 and a methyl group at position 8, are critical modulators of its electronic and, therefore, photophysical behavior.
4-Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs. Its presence is expected to increase the electron density of the quinoline ring system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoline core.
8-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. While its influence is less pronounced than the methoxy group, it can contribute to a slight red shift and potentially influence the non-radiative decay pathways, thereby affecting the fluorescence quantum yield.[1]
Collectively, these substitutions suggest that 4-Methoxy-8-methylquinoline is likely a fluorescent compound with emission characteristics shifted towards longer wavelengths compared to parent quinoline, making it a candidate for applications in the visible spectrum.
Synthesis of the Core Compound
While multiple synthetic routes to quinoline derivatives exist, a common and effective approach is the Combes synthesis or related cyclization reactions. A plausible pathway for synthesizing 4-Methoxy-8-methylquinoline could be adapted from established methods for similar structures.[2][4] For instance, a reaction could be envisioned involving the acid-catalyzed condensation of 2-methyl-o-anisidine with a suitable β-diketone or β-ketoester, followed by cyclization and dehydration. The precise conditions, including catalyst choice and reaction temperature, would require empirical optimization.
Core Photophysical Characterization
A thorough understanding of 4-Methoxy-8-methylquinoline requires systematic characterization of its key photophysical parameters. This involves a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
The absorption spectrum reveals the wavelengths of light a molecule absorbs to reach an excited electronic state.[5] These transitions, typically π-π* in nature for quinolines, are fundamental to understanding its electronic structure.[3][6]
Illustrative Data: The following table presents hypothetical, yet representative, absorption data for 4-Methoxy-8-methylquinoline in solvents of varying polarity. This data illustrates the expected solvatochromic effects.
Solvent
Polarity Index (ET(30))
λabs (nm)
Molar Extinction Coefficient (ε) (M-1cm-1)
n-Hexane
31.0
318
4,500
Toluene
33.9
320
4,650
Dichloromethane
40.7
324
4,800
Acetonitrile
45.6
325
4,950
Methanol
55.4
327
5,100
Disclaimer: Data is illustrative and based on trends observed for similar quinoline derivatives.[6][7][8]
Fluorescence Spectroscopy (Emission & Excitation)
Fluorescence is the radiative process where a molecule returns from the excited singlet state to the ground state by emitting a photon.[9] The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength). The difference between the absorption and emission maxima is the Stokes Shift .
The excitation spectrum, obtained by monitoring emission at a fixed wavelength while scanning the excitation wavelength, should ideally match the absorption spectrum, confirming that the absorbing species is also the emitting species.[10]
Illustrative Data: The table below summarizes the expected fluorescence properties and demonstrates the influence of solvent polarity on the emission maximum and Stokes shift. A positive solvatochromism (red shift with increasing solvent polarity) is often observed for quinoline derivatives where the excited state is more polar than the ground state.[7]
Solvent
λabs (nm)
λem (nm)
Stokes Shift (cm-1)
n-Hexane
318
375
5,130
Toluene
320
380
5,230
Dichloromethane
324
392
5,680
Acetonitrile
325
405
6,480
Methanol
327
415
7,010
Disclaimer: Data is illustrative and based on trends observed for similar quinoline derivatives.[6][7][8]
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process.[11] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[12] A high quantum yield is essential for applications requiring bright fluorescence, such as in bio-imaging probes. ΦF can be determined through either absolute methods using an integrating sphere or, more commonly, through relative methods that compare the sample's fluorescence to a well-characterized standard.[13][14]
Illustrative Data: The quantum yield of quinoline derivatives is highly sensitive to the solvent environment.[8] Non-radiative decay pathways can be promoted in certain solvents, leading to a decrease in ΦF.
Solvent
Assumed Standard
Standard ΦF
Calculated ΦF (Hypothetical)
Cyclohexane
Quinine Sulfate (in 0.1 M H₂SO₄)
0.54
0.45
Dichloromethane
Quinine Sulfate (in 0.1 M H₂SO₄)
0.54
0.38
Acetonitrile
Quinine Sulfate (in 0.1 M H₂SO₄)
0.54
0.32
Methanol
Quinine Sulfate (in 0.1 M H₂SO₄)
0.54
0.25
Disclaimer: Data is illustrative. The choice of standard and solvent compatibility is critical for accurate measurements.[15]
Experimental Protocols and Workflows
Rigorous and reproducible data collection is paramount. The following sections provide detailed, step-by-step protocols for the characterization of 4-Methoxy-8-methylquinoline.
Protocol 1: Sample Preparation
Solvent Selection: Choose high-purity, spectroscopic-grade solvents. Filter solvents if necessary to remove particulate matter that can cause scattering.
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of 4-Methoxy-8-methylquinoline in a suitable solvent like dichloromethane or acetonitrile.
Working Solutions: Prepare a series of dilutions from the stock solution. For absorbance measurements, concentrations are typically in the 1-50 µM range. For fluorescence, concentrations are usually lower (0.1-10 µM) to avoid inner filter effects.
Standard Preparation (for Quantum Yield): Prepare a similar series of dilutions for a chosen fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄). The standard should absorb at the same excitation wavelength as the sample.[15]
Caption: Workflow for preparing sample and standard solutions.
Protocol 2: UV-Vis Absorbance Measurement
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp(s) to warm up for at least 20 minutes for stabilization.[5]
Baseline Correction: Fill a 10 mm path length quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and record a baseline (autozero). This corrects for absorbance from the solvent and cuvette.[16][17]
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and record the absorbance spectrum over the desired wavelength range (e.g., 250-450 nm).
Data Recording: Record the wavelength of maximum absorbance (λabs) and the absorbance value at this peak. Ensure the maximum absorbance is within the linear range of the instrument, typically below 1.0.
Caption: Workflow for acquiring fluorescence emission and excitation spectra.
This protocol uses the comparative method, which is robust and widely accessible.
[11]
Prepare Solutions: Prepare a series of 5-6 dilutions for both the test sample and the chosen standard. The concentrations should be adjusted to yield absorbances at the excitation wavelength between 0.02 and 0.1 to minimize inner filter effects.
[15]2. Measure Absorbance: Record the absorbance of each of the prepared solutions (both sample and standard) at the chosen excitation wavelength.
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution. The instrumental parameters (slits, excitation wavelength, etc.) must be kept identical for all measurements of the sample and standard.
[15]4. Integrate Spectra: Calculate the integrated area under the corrected emission curve for each spectrum.
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
Calculate Gradient: Determine the gradient (slope) of the straight line for both plots (Gradx for the sample, Gradst for the standard).
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φx):
[15]
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
Φst is the known quantum yield of the standard.
Grad is the gradient from the plot.
η is the refractive index of the solvent used. The ratio of refractive indices is only needed if the sample and standard are in different solvents.
Relevance in Drug Development and Research
The detailed photophysical characterization of 4-Methoxy-8-methylquinoline is not merely an academic exercise. These properties are directly relevant to its application:
Fluorescent Probes: A high quantum yield and sensitivity to the local environment (solvatochromism) make a molecule a strong candidate for a fluorescent probe to study cellular microenvironments or protein binding events.
Drug Discovery: Quinoline scaffolds are prevalent in many biologically active compounds. [18][19]Understanding the intrinsic fluorescence can be exploited for developing diagnostic assays or for tracking the localization of a drug within cells without the need for a separate fluorescent tag.
Materials Science: For applications like OLEDs, properties such as emission wavelength and efficiency are paramount for device performance.
[2]
Conclusion
4-Methoxy-8-methylquinoline, by virtue of its electron-donating substituents on the quinoline core, is poised to be a valuable fluorophore. Its true potential, however, can only be unlocked through careful and systematic photophysical characterization. By following the rigorous experimental protocols for measuring absorbance, emission, and quantum yield detailed in this guide, researchers can obtain the high-quality, reproducible data needed to confidently assess its properties. This foundational knowledge is the critical first step in leveraging the unique optical characteristics of 4-Methoxy-8-methylquinoline for innovative applications in science, medicine, and technology.
References
Resch-Genger, U., Rurack, K. (2010). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham.
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine.
Gore, M. G. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry.
University of Delaware. (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Delaware.
Royal Society of Chemistry. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Advances.
SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Scientific Electronic Library Online.
JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Journal of Visualized Experiments.
BenchChem. (2025). An In-depth Technical Guide to the Photophysical Properties of Benzo[f]quinoline Derivatives. BenchChem.
BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield. BenchChem.
University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry. University of Houston Open Educational Resources.
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering.
ResearchGate. (n.d.). Experimental methods in chemical engineering: Fluorescence emission spectroscopy. ResearchGate.
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
National Center for Biotechnology Information. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline. PMC.
NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications.
Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. Pharmaguideline.
Thermodynamic Solubility Profile of 4-Methoxy-8-methylquinoline in Organic Solvents: A Mechanistic and Methodological Guide
Executive Summary The compound 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) serves as a critical synthetic intermediate in the development of advanced pharmaceutical agents, most notably in the synthesis of Acetyl-CoA c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) serves as a critical synthetic intermediate in the development of advanced pharmaceutical agents, most notably in the synthesis of Acetyl-CoA carboxylase (ACC) inhibitors [1]. Understanding its thermodynamic solubility profile in various organic solvents is paramount for optimizing reaction yields, designing purification workflows (e.g., crystallization), and formulating analytical standards. This whitepaper provides an in-depth analysis of the structural causality governing its solvation, alongside a self-validating, step-by-step experimental protocol for solubility quantification based on industry-standard methodologies.
Structural Determinants of Solvation Therapeutics
To predict and manipulate the solubility of 4-Methoxy-8-methylquinoline, one must first deconstruct its molecular architecture. The solubility of any active pharmaceutical ingredient (API) or intermediate is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation.
The Quinoline Core: The rigid, bicyclic aromatic system provides a large surface area for
stacking interactions. This makes the molecule highly receptive to solvation by aromatic or highly polarizable aprotic solvents.
The 4-Methoxy Group (-OCH₃): Positioned at C4, this electron-donating group increases the electron density of the aromatic ring. More importantly, the oxygen atom acts as a potent hydrogen bond acceptor (HBA) , facilitating solubility in polar protic solvents like alcohols.
The 8-Methyl Group (-CH₃): The alkyl substitution at C8 introduces steric bulk adjacent to the quinoline nitrogen. This not only increases the overall lipophilicity (logP) of the molecule but also partially shields the nitrogen, modulating its basicity and altering its interaction with acidic solvents.
Structural features of 4-Methoxy-8-methylquinoline dictating solvent interactions.
Thermodynamic Solubility Profile
The empirical solubility of 4-Methoxy-8-methylquinoline varies drastically across solvent classes due to the interplay of the functional groups described above.
Causality of Solvent-Solute Interactions
Halogenated Solvents (e.g., Dichloromethane): Exhibit the highest solvation capacity. The high polarizability of DCM interacts favorably with the electron-rich quinoline core via dipole-induced dipole interactions, easily overcoming the lattice energy.
Polar Protic Solvents (e.g., Methanol, Ethanol): Demonstrate moderate to high solubility. The protic nature of these solvents allows them to act as hydrogen bond donors (HBD) to the methoxy oxygen and the quinoline nitrogen.
Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): Result in poor solubility. The lack of permanent dipoles or hydrogen bonding capabilities means solvation relies entirely on weak London dispersion forces, which are insufficient to break the crystalline lattice of the intermediate.
Representative Quantitative Data
Note: The following table synthesizes representative thermodynamic equilibrium solubility data at 25°C, intended for process chemistry benchmarking.
To ensure scientific integrity and reproducibility, solubility must be measured using a self-validating thermodynamic approach. Kinetic solubility assays (like solvent-shift methods) are prone to supersaturation artifacts. Therefore, the Shake-Flask Method , historically grounded in guidelines such as [2] and [3], remains the gold standard.
Step-by-Step Experimental Protocol
Phase 1: Saturation & Equilibration
Preparation: Add an excess amount of 4-Methoxy-8-methylquinoline (e.g., 150 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the quinoline ring during prolonged equilibration.
Solvent Addition: Dispense exactly 2.0 mL of the target analytical-grade organic solvent into the vial.
Agitation: Seal the vial securely with a PTFE-lined cap and place it in an orbital shaker incubator set to 25.0 ± 0.5 °C. Agitate at 200 RPM for 24 to 48 hours. Causality: 24+ hours ensures true thermodynamic equilibrium is reached, avoiding artificially low readings from slow dissolution kinetics.
Phase 2: Phase Separation
4. Centrifugation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for organic solvents to prevent solute adsorption onto filter membranes and to avoid solvent evaporation under vacuum.
5. Supernatant Extraction: Carefully extract a precise aliquot (e.g., 100 µL) of the clear supernatant using a positive displacement pipette.
Phase 3: Dilution & Quantification
6. Dilution (Critical Step): Immediately dilute the aliquot into a compatible mobile phase (e.g., Acetonitrile/Water 50:50). Causality: Failing to dilute the sample immediately will cause the solute to precipitate as the solvent evaporates or cools, ruining the quantitative accuracy.
7. HPLC-UV Analysis: Inject the diluted sample into an HPLC system equipped with a C18 column. Detect at the UV maxima for the quinoline core (typically around 230 nm and 315 nm). Quantify against a pre-established multi-point calibration curve.
Standardized Shake-Flask HPLC-UV workflow for thermodynamic solubility determination.
Data Interpretation and Quality Control
When executing this protocol, application scientists must validate the system suitability. The presence of the 4-methoxy group makes the compound susceptible to minor hydrolysis in the presence of strong acids or bases; thus, ensuring the organic solvents are anhydrous and free of acidic impurities is critical. Furthermore, the calibration curve for the HPLC-UV analysis must bracket the expected diluted concentration to ensure linear response, adhering to ICH Q2(R1) validation parameters.
By strictly controlling temperature, utilizing positive displacement pipetting for volatile organics, and ensuring immediate dilution, researchers can generate highly reliable solubility profiles necessary for scaling up the synthesis of 4-Methoxy-8-methylquinoline-derived therapeutics.
References
US20240109915A1 - Novel ACC Inhibitors. Google Patents.
USP <1236> Solubility Measurements. Biorelevant. Provides the theoretical framework and standard guidelines for equilibrium solubility testing.[Link] [2]
OECD 105 - Water Solubility. Situ Biosciences. Outlines the foundational Shake-Flask and Column Elution methodologies adaptable for organic solvent solubility determinations.[Link] [3]
Protocols & Analytical Methods
Method
Advanced Application Note: Synthesis and Characterization of 4-Methoxy-8-methylquinoline
Introduction and Mechanistic Rationale 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel acetyl-CoA carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
4-Methoxy-8-methylquinoline (CAS: 37041-28-4) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel acetyl-CoA carboxylase (ACC) inhibitors[1] and nucleoside hydrolase inhibitors targeting protozoan parasites[2].
Direct O-alkylation of quinolin-4-ol (or its tautomer, quinolin-4(1H)-one) derivatives using alkyl halides (e.g., methyl iodide) is notoriously problematic. The ambient nucleophilicity of the quinolone system typically results in a difficult-to-separate mixture of O-alkylated and N-alkylated products. To enforce strict regioselectivity and ensure high yields of the O-methylated product, a two-step activation and substitution sequence is the gold standard.
The workflow relies on the initial conversion of 8-methylquinolin-4-ol to an electrophilic 4-chloro intermediate using phosphorus oxychloride (POCl
). This is followed by a Nucleophilic Aromatic Substitution (SAr) using sodium methoxide (NaOMe)[2]. The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, highly favors the SAr pathway, making the chloride a highly competent leaving group.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for 4-Methoxy-8-methylquinoline via SNAr.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and roles of reagents for a standard 5.50 mmol scale synthesis, adapted from established literature procedures[2].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in Synthesis
8-Methylquinolin-4-ol
159.19
1.0
0.88 g (5.50 mmol)
Starting Material
Phosphorus oxychloride (POCl)
153.33
16.0
8.2 mL (88.0 mmol)
Chlorinating Agent / Solvent
Ammonium Hydroxide (NHOH)
35.05
Excess
to pH 8
Quench / Neutralization
4-Chloro-8-methylquinoline
177.63
1.0
~0.97 g (crude)
Intermediate
Sodium Methoxide (NaOMe)
54.02
3.0
0.89 g (16.5 mmol)
Nucleophile
Methanol (Anhydrous)
32.04
N/A
15 mL
Solvent
Step-by-Step Experimental Protocol
Step 1: Chlorination to 4-Chloro-8-methylquinoline
Expert Insight: POCl
is used in a massive excess (16 equivalents) to act as both the reactant and the solvent, driving the equilibrium forward while maintaining a fluid reaction mixture[2].
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
Addition: Charge the flask with 8-methylquinolin-4-ol (0.88 g, 5.50 mmol). Slowly add POCl
(8.2 mL, 88.0 mmol) dropwise under a steady N flow[2]. Caution: POCl reacts violently with moisture.
Reaction: Heat the mixture to 80°C using an oil bath and maintain stirring for 3 hours[2]. The suspension will gradually turn into a homogenous, dark solution as the chlorination proceeds.
Quench: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (approx. 50 g) in a large beaker to quench the excess POCl
.
Neutralization: Slowly add concentrated NH
OH solution until the aqueous mixture reaches pH 8[2]. Causality: Neutralization is critical; highly acidic conditions can lead to the hydrolysis of the newly formed C-Cl bond back to the quinolone during workup.
Extraction: Extract the aqueous layer with Chloroform (CHCl
, 3 × 30 mL)[2]. Combine the organic layers, dry over anhydrous NaSO, filter, and concentrate under reduced pressure to yield crude 4-chloro-8-methylquinoline.
Step 2: S
Ar to 4-Methoxy-8-methylquinoline
Expert Insight: Anhydrous conditions are paramount here. The presence of water will lead to the formation of hydroxide ions, which will compete with methoxide, regenerating the starting 8-methylquinolin-4-ol.
Setup: Dissolve the crude 4-chloro-8-methylquinoline intermediate in anhydrous methanol (15 mL) in a dry round-bottom flask under N
.
Nucleophile Addition: Add solid Sodium Methoxide (0.89 g, 16.5 mmol) in one portion.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1) until the starting material is consumed.
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL).
Purification: Dry the combined organic layers over Na
SO, filter, and evaporate. Purify the crude residue via silica gel column chromatography to isolate the pure target compound.
Analytical Characterization
Validating the success of the S
Ar reaction relies heavily on H NMR spectroscopy. The disappearance of the downfield quinolone/chloro-quinoline protons and the emergence of a highly integrated singlet corresponding to the methoxy group are the primary indicators of success.
H NMR (400 MHz, CDCl) Data:
δ = 2.81 (s, 3H): Corresponds to the aryl methyl group at the C8 position[2].
δ = 4.05 (s, 3H): Confirms the successful incorporation of the methoxy group (-OCH
Application Note: 4-Methoxy-8-methylquinoline as a Privileged Ligand and Directing Group in Coordination Chemistry
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Experimental Protocols Executive Summary In modern coordination chemistry and transition...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals
Document Type: Advanced Application Guide & Experimental Protocols
Executive Summary
In modern coordination chemistry and transition-metal catalysis, the rational design of bidentate ligands and directing groups is paramount for achieving high reactivity and selectivity. 4-Methoxy-8-methylquinoline (4-MeO-8-MQ) has emerged as a highly specialized, privileged scaffold. Building upon the classic 8-methylquinoline framework—a well-documented substrate for C(sp3)–H activation[1]—the strategic installation of a 4-methoxy group fundamentally alters the electronic landscape of the molecule.
This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing 4-MeO-8-MQ in two primary domains: Transition-Metal Catalyzed C(sp3)–H Functionalization and the Synthesis of Luminescent Organometallic Complexes .
Physicochemical & Electronic Profiling: The Causality of Design
To leverage 4-MeO-8-MQ effectively, one must understand the causality behind its structural components:
The 8-Methyl Group (Steric Preorganization): The methyl group at the 8-position is forced into the immediate coordination sphere of the N1 atom. Upon metal binding, the proximity of the C(sp3)–H bond to the metal center severely lowers the activation energy required for Concerted Metalation-Deprotonation (CMD), reliably yielding a highly stable 5-membered metallacycle[2].
The 4-Methoxy Group (Electronic Enrichment): The methoxy group exerts a strong +M (resonance) effect, pushing electron density directly into the quinoline ring. This significantly increases the basicity (σ-donor strength) of the N1 atom.
Catalytic Consequence: A stronger Metal–Nitrogen (M–N) bond accelerates the initial coordination step and stabilizes high-valent metal intermediates (e.g., Rh(III), Co(III), Pd(II)) during the rate-limiting C–H cleavage[3].
Photophysical Consequence: In luminescent complexes (e.g., Ir(III) or Pt(II)), the electron-donating group raises the Highest Occupied Molecular Orbital (HOMO) energy level, allowing for precise color tuning (typically blue-shifting the emission) in OLED and bioimaging applications.
The utility of 4-MeO-8-MQ is anchored in its ability to undergo directed cyclometalation. In Rh(III) or Co(III) catalysis, the reaction proceeds via a highly ordered sequence. The enhanced σ-donation from the 4-methoxy group ensures that the pre-equilibrium strongly favors the N-coordinated intermediate, driving the reaction forward even with sterically demanding coupling partners[1].
Fig 1: Catalytic cycle of 4-MeO-8-MQ directed C(sp3)-H functionalization.
Experimental Protocols
Protocol A: Rh(III)-Catalyzed C(sp3)–H Alkenylation of 4-MeO-8-MQ
This protocol utilizes a Rh(III) catalyst to couple the 8-methyl group of 4-MeO-8-MQ with an internal alkyne, forming an alkenylated product. The protocol is designed as a self-validating system to ensure reproducibility.
Catalyst Activation: In an oven-dried Schlenk tube under an Argon atmosphere, combine [Cp*RhCl2]2 and AgSbF6 in 1.0 mL of TFE. Stir at room temperature for 15 minutes.
Causality: AgSbF6 acts as a halide scavenger, removing strongly coordinating chlorides to generate the open-coordination cationic Rh(III) active species[2].
Validation Checkpoint: A white precipitate (AgCl) must form. If the solution remains clear, the halide scavenging is incomplete, and the catalyst will remain inactive.
Substrate & Base Addition: Add 4-MeO-8-MQ, diphenylacetylene, and Cu(OAc)2, followed by the remaining 1.0 mL of TFE.
Causality: Cu(OAc)2 serves a dual role: it provides the acetate ligand critical for the Concerted Metalation-Deprotonation (CMD) transition state and acts as a mild oxidant/base to facilitate turnover[1]. TFE is chosen because its high polarity and low nucleophilicity stabilize the cationic metal center without competing for coordination[2].
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80 °C for 16 hours.
Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove silver and copper salts. Concentrate the filtrate under reduced pressure.
Validation Checkpoint: The target alkenylated product will exhibit a distinct downfield shift in the vinylic proton region (~6.5–7.0 ppm) via 1H NMR, confirming successful C(sp3)–H functionalization.
Protocol B: Synthesis of Luminescent Ir(III) Cyclometalated Complexes
4-MeO-8-MQ is an excellent main ligand for synthesizing phosphorescent Iridium(III) complexes. The electron-rich nature of the ligand enhances the quantum yield and alters the emission wavelength.
Fig 2: Step-by-step workflow for synthesizing luminescent Ir(III) complexes.
Step-by-Step Methodology:
Dimer Formation: Suspend IrCl3·nH2O (1.0 mmol) and 4-MeO-8-MQ (2.2 mmol) in a 3:1 mixture of 2-ethoxyethanol and deionized water (20 mL).
Reflux: Degas the mixture with Argon for 15 minutes. Heat to 110 °C under reflux for 24 hours.
Validation Checkpoint: The initial dark green/black solution will transition to a bright yellow/orange suspension, indicating the successful formation of the chloro-bridged dimer,[Ir(4-MeO-8-MQ)2Cl]2.
Dimer Cleavage: Cool the mixture to room temperature. Add the ancillary ligand (e.g., acetylacetone, 2.5 mmol) and Na2CO3 (5.0 mmol).
Causality: Na2CO3 deprotonates the acetylacetone, allowing it to act as a bidentate O,O-donor, which cleaves the chloro-bridge and satisfies the octahedral coordination geometry of Ir(III).
Final Reflux: Heat the mixture again to 100 °C for 12 hours.
Isolation: Cool to room temperature, add water (20 mL) to precipitate the crude complex. Filter, wash with water and cold methanol, and purify via silica gel chromatography (Dichloromethane/Hexane).
Troubleshooting & Best Practices
Incomplete C–H Activation: If starting material is recovered during Protocol A, ensure the AgSbF6 is handled in a glovebox or under strict anhydrous conditions. Moisture degrades the silver salt, preventing efficient halide scavenging.
Regioselectivity Issues: While the 8-methyl group is highly preorganized for activation, excessive heating (>120 °C) can lead to competing activation at the quinoline hetero-ring[3]. Maintain strict temperature control.
Storage of 4-MeO-8-MQ: As an electron-rich quinoline, it is susceptible to slow oxidation (N-oxide formation) upon prolonged exposure to air and light. Store in amber vials under an inert atmosphere at 4 °C.
References
Cp*Co(III)-Catalyzed C(sp3)
Cobalt(III)/Rhodium(III)
Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems
Source: ResearchGate
URL
Application Note: Preparation and Handling of 4-Methoxy-8-methylquinoline Stock Solutions
Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a mechanistically grounded, self-validating protocol for the solubilization, storage, and aqueous dilution of 4-Methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay developers, and drug discovery scientists.
Objective: To provide a mechanistically grounded, self-validating protocol for the solubilization, storage, and aqueous dilution of 4-Methoxy-8-methylquinoline for in vitro biological assays.
Chemical Profile & Solvation Mechanics
4-Methoxy-8-methylquinoline is a specialized heterocyclic aromatic compound[1]. Like many quinoline derivatives, its structural core consists of a weakly basic nitrogen heterocycle decorated with lipophilic substituents (a methoxy group at the 4-position and a methyl group at the 8-position)[2][3].
The Causality of Solvent Selection:
The lipophilic nature of these functional groups significantly restricts the compound's ability to form hydrogen bonds with water, resulting in poor aqueous solubility at neutral pH[2][4]. To disrupt the stable crystal lattice of the solid powder without permanently altering the compound's ionization state, a polar aprotic solvent is required[5]. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard because its high dielectric constant effectively solvates both the polar quinoline core and the hydrophobic substituents[6][7].
To ensure assay reproducibility, the preparation of the master stock must be treated as a self-validating system. Visual inspection alone is insufficient, as micro-suspensions can easily be mistaken for true solutions.
Materials Required
4-Methoxy-8-methylquinoline (Solid powder)
Anhydrous DMSO (≥99.9% purity, stored over molecular sieves)
Amber microcentrifuge tubes (Light-blocking)
Analytical balance (0.01 mg readability)
Step-by-Step Methodology
Thermal Equilibration: Allow the sealed vial of 4-Methoxy-8-methylquinoline to equilibrate to room temperature for at least 20 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, which will introduce water into your anhydrous DMSO stock and prematurely initiate precipitation[8].
Gravimetric Weighing: Accurately weigh 1.73 mg of the powder into a sterile tube.
Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube[8].
Kinetic Disruption: Vortex the tube vigorously for 60 seconds. If the solid does not dissolve instantly, apply gentle warming (e.g., a 37°C water bath) for 5 minutes followed by brief sonication[6][8]. Causality: Heat and sonication provide the thermodynamic energy required to overcome the crystal lattice energy of the solid dispersion.
Self-Validating Quality Control (Critical): Centrifuge the solution at 10,000 × g for 2 minutes. Carefully inspect the very bottom of the tube. Causality: If a microscopic white pellet is visible, the compound has exceeded its solubility limit or requires further sonication. A true solution will leave absolutely no pellet.
Aliquoting: Divide the validated clear solution into 50 µL single-use aliquots in amber tubes[7].
Caption: Workflow for the preparation and quality control of a 10 mM 4-Methoxy-8-methylquinoline stock.
Aqueous Dilution & Mitigating "DMSO Shock"
The most common failure point in handling quinoline derivatives occurs during dilution into aqueous assay buffers or cell culture media[5]. When a concentrated DMSO stock is rapidly introduced to water, the DMSO diffuses outward faster than the hydrophobic compound can disperse. This sudden shift in solvent polarity causes the local concentration of the compound to exceed its kinetic solubility, resulting in rapid nucleation and precipitation—a phenomenon known as "DMSO Shock" [6].
Dilution Protocol for In Vitro Assays
To achieve a final assay concentration (e.g., 10 µM) while keeping the final DMSO concentration strictly ≤ 0.1% - 0.5% (to prevent solvent-induced cytotoxicity)[4][7]:
Pre-warm the Aqueous Media: Warm your PBS or cell culture media to 37°C. Causality: Higher temperatures temporarily increase the kinetic solubility limit of the aqueous phase, providing a larger thermodynamic window for the compound to disperse before it can nucleate[4].
Intermediate Dilution (Optional but Recommended): Instead of a direct 1:1000 dilution, perform a serial dilution. First, dilute the 10 mM stock to 1 mM in pure DMSO[6].
Dropwise Addition: Place the pre-warmed aqueous media on a vortex mixer at low speed. Add the DMSO working solution dropwise directly into the center of the vortex[6]. Causality: Continuous mechanical agitation ensures instantaneous dispersion, preventing localized pockets of high compound concentration.
Caption: Decision tree for troubleshooting precipitation during aqueous dilution (DMSO shock).
Storage and Stability
Temperature: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month)[7].
Freeze-Thaw Cycles: Strictly avoid repeated freeze-thaw cycles[8]. Causality: Freezing pushes the solute out of the solvent matrix, creating localized zones of extreme concentration. Repeated cycling forces the compound to repeatedly crash out and re-dissolve, which can permanently degrade the molecular structure or cause irreversible crystallization[7].
Light Protection: Quinoline derivatives can be sensitive to photo-degradation over time[3]. Always store in amber tubes or wrap clear tubes in aluminum foil[7].
Application Note: Microwave-Assisted Synthesis of 4-Methoxy-8-methylquinoline
Executive Summary The quinoline scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous antimalarial, antibacterial, and anticancer agents. Specifically, 4-methoxy-8-methylqui...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous antimalarial, antibacterial, and anticancer agents. Specifically, 4-methoxy-8-methylquinoline is a critical intermediate for synthesizing complex bioactive molecules[1]. Traditional synthetic routes to 4-oxygenated quinolines, such as the Conrad-Limpach or Gould-Jacobs reactions, rely on harsh thermal conditions (>250 °C) that often result in prolonged reaction times, tarry byproducts, and poor yields[2].
This application note details an optimized, three-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging localized dielectric heating, this self-validating workflow drastically reduces reaction times from hours to minutes, improves regioselectivity, and enhances overall yield[3].
Mechanistic Rationale & Experimental Causality
As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis of 4-methoxy-8-methylquinoline is governed by strict kinetic and thermodynamic principles:
Causality of the Meldrum's Acid Route: We utilize Meldrum's acid and trimethyl orthoformate (TMOF) for the initial condensation with o-toluidine. TMOF acts as both a dehydrating agent and an electrophilic carbon source. Microwave irradiation accelerates the nucleophilic attack of the aniline, forming an enamine intermediate. The subsequent cyclization is thermodynamically driven by the decomposition of the Meldrum's acid moiety, which releases CO₂ and acetone gas[4].
Why Solvent-Free Microwave Cyclization? Traditional cyclization requires high-boiling solvents like diphenyl ether, which are notoriously difficult to remove and environmentally toxic. By utilizing solvent-free microwave conditions, we achieve rapid, localized superheating that facilitates the intramolecular Friedel-Crafts-type ring closure while preventing intermolecular polymerization[5].
Kinetic vs. Thermodynamic Control in Regioselective O-Methylation: The intermediate 4-hydroxy-8-methylquinoline exists in tautomeric equilibrium with its 4-quinolone form, presenting an ambident nucleophile (N vs. O). To selectively achieve O-methylation, we employ a "soft" electrophile (Methyl Iodide) and a weak base (K₂CO₃) in a polar aprotic solvent (DMF). Microwave heating under these exact parameters provides the kinetic control necessary to favor the O-alkylated ether over the N-alkylated lactam.
Figure 1: Three-step microwave-assisted synthetic workflow for 4-Methoxy-8-methylquinoline.
Quantitative Process Optimization
The implementation of microwave irradiation significantly outperforms conventional oil-bath heating across all three synthetic steps, as summarized in the optimization data below.
Table 1: Comparative Process Data (Conventional vs. Microwave Heating)
Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor, pressure monitoring, and heavy-walled 10 mL sealed reaction vials.
Self-Validating Experimental Protocols
Step 1: Microwave-Assisted Synthesis of the Enamine Intermediate
In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add o-toluidine (10 mmol), Meldrum's acid (10 mmol), and TMOF (12 mmol).
Seal the vial with a Teflon-lined crimp cap.
Irradiate in the microwave synthesizer at 80 °C for 10 minutes with continuous stirring.
Allow the vessel to cool to room temperature via compressed air cooling.
Add 5 mL of cold methanol to the vial to precipitate the product.
Filter the solid under vacuum and wash with cold hexane (2 x 5 mL).
Validation Checkpoint: This step is self-validating through visual indicators. The endothermic dissolution of Meldrum's acid is followed by an exothermic condensation. A successful reaction is confirmed by the precipitation of a bright yellow crystalline solid upon the addition of cold methanol. If the solution remains clear, the TMOF may have hydrolyzed; verify reagent integrity.
Step 2: Solvent-Free Microwave Cyclization to 4-Hydroxy-8-methylquinoline
Transfer the dried enamine intermediate (5 mmol) into a fresh 10 mL heavy-walled microwave reaction vial. Do not add solvent.
Seal the vial securely.
Irradiate at 250 °C for 5 minutes. Safety Note: Program the synthesizer to monitor pressure; a spike up to 15–20 bar is expected due to the release of CO₂ and acetone.
Cool the vessel rapidly to 50 °C.
Triturate the resulting solid with ethyl acetate (10 mL) to remove unreacted starting materials and trace tarry byproducts.
Filter to isolate the tan solid (4-hydroxy-8-methylquinoline).
Validation Checkpoint: Complete cyclization is validated by the cessation of gas evolution (monitored via the synthesizer's pressure plateau). The transformation of the bright yellow enamine to a tan/brown solid upon cooling physically validates the ring closure. The product should exhibit a distinct UV absorbance shift on TLC (Rf ~0.3 in 10% MeOH/DCM).
Step 3: Regioselective O-Methylation to 4-Methoxy-8-methylquinoline
In a 10 mL microwave vial, suspend 4-hydroxy-8-methylquinoline (3 mmol) and anhydrous K₂CO₃ (6 mmol) in anhydrous DMF (4 mL).
Stir at room temperature for 5 minutes to allow deprotonation of the quinolone.
Add methyl iodide (3.6 mmol) dropwise in a fume hood.
Seal the vial and irradiate at 100 °C for 10 minutes.
Cool to room temperature and quench the reaction by pouring the mixture into 20 mL of ice-cold distilled water.
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint: O-methylation is self-validated during the aqueous workup. The O-methylated target product (4-methoxy-8-methylquinoline) is highly soluble in the organic layer and insoluble in the aqueous base, whereas unreacted starting material remains trapped in the aqueous phase. A TLC check (EtOAc/Hexane 1:1) showing a high-Rf spot (~0.6) confirms the non-polar ether formation, validating the regioselectivity of the reaction.
References
Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives as selective nucleoside hydro - Vrije Universiteit Brussel1
Kinetic study of the microflow synthesis of 4-hydroxyquinoline in supercritical ethanol - SciSpace
2
A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization - ACS Publications
4
Quinolines: Microwave-assisted Synthesis and their Antifungal, Anticancer and Radical Scavenger Properties - ResearchGate
3
MICROWAVE-ASSISTED SYNTHESIS OF SOME QUINOLINE ALKALOIDS: MONTONINE, 4-METHOXYQUINOLINE-2(1H)-ONE AND ITS ANALOGUES - International Journal of Chemistry Research
5
Application Notes and Protocols for 4-Methoxy-8-methylquinoline in Antimalarial Research
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy For centuries, compounds built upon the quinoline heterocyclic system have been a...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy
For centuries, compounds built upon the quinoline heterocyclic system have been a cornerstone of antimalarial treatment. From the naturally occurring quinine to synthetic analogs like chloroquine and primaquine, this structural motif has proven remarkably effective at targeting the malaria parasite, particularly during its symptomatic blood stage.[1][2] The global challenge of drug resistance, however, necessitates a continuous search for novel and effective antimalarial agents.[3] The development of new quinoline derivatives remains a key strategy in this endeavor.[4]
The primary mechanism of action for many quinoline antimalarials, especially 4-aminoquinolines, is the disruption of heme detoxification within the parasite's digestive vacuole.[1][5] During its life cycle in red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[3][5] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5] Quinoline drugs are thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite.[1][3]
This guide focuses on 4-methoxy-8-methylquinoline , a specific quinoline scaffold, as a starting point for antimalarial drug discovery. By exploring its synthesis, biological evaluation, and structure-activity relationships, we provide a framework for researchers to investigate its potential and develop novel derivatives with improved efficacy against drug-sensitive and resistant strains of Plasmodium falciparum.
Part 1: Synthesis of 4-Methoxy-8-methylquinoline Analogs
The journey of a drug candidate begins with its chemical synthesis. The functionalization of the quinoline core is a critical step that dictates the compound's physicochemical properties and biological activity. While numerous methods exist for quinoline synthesis, a common approach involves building the heterocyclic system and then introducing desired side chains. For the purpose of these notes, we will outline a general protocol for synthesizing a 4-aminoquinoline derivative starting from a substituted quinoline core, a common strategy for creating potent antimalarials.[6]
Protocol 1: Synthesis of a 4-Aminoalkylamino-8-methyl-6-methoxyquinoline Derivative
This protocol outlines a representative synthesis for creating analogs based on a substituted quinoline core. The causality behind this multi-step process is to build a molecule that combines the heme-targeting quinoline core with a basic side chain at the C-4 position, which is crucial for drug accumulation in the parasite's acidic vacuole.[2]
Step 1: Synthesis of 4-chloro-6-methoxy-8-methylquinoline
This initial step creates the core heterocyclic structure with the necessary chlorine atom at the C-4 position, which will serve as a leaving group for the subsequent nucleophilic substitution.
Step 2: Nucleophilic Aromatic Substitution
This key step attaches the amine-containing side chain. The reaction conditions (e.g., using phenol as a catalyst) are chosen to facilitate the displacement of the chlorine atom by the primary amine of the side chain.[6]
Reagents and Equipment:
Substituted anilines and appropriate cyclizing agents
Phosphorus oxychloride (POCl₃)
4,7-dichloroquinoline or a custom synthesized 4-chloro-6-methoxy-8-methylquinoline
Desired diamine side chain (e.g., N,N-diethylethylenediamine)
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
Heating mantles and magnetic stirrers
Rotary evaporator
Chromatography equipment (silica gel, solvents)
NMR spectrometer and Mass spectrometer for characterization
Detailed Methodology:
Preparation of the 4-Chloroquinoline Core: Synthesize or procure the 4-chloro-6-methoxy-8-methylquinoline core. This can often be achieved through established methods like the Combes or Gould-Jacobs reactions followed by chlorination with an agent like POCl₃.
Reaction Setup: In a round-bottom flask, combine the 4-chloro-6-methoxy-8-methylquinoline (1 equivalent), the desired aminoalkylamine side chain (1.5 equivalents), and phenol (2 equivalents).[6]
Reaction Conditions: The reaction can be performed thermally or under microwave irradiation to reduce reaction times. For microwave synthesis, heat the mixture at 145°C for 30 minutes.[6]
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool. Dilute with an appropriate organic solvent like dichloromethane and wash with an aqueous basic solution (e.g., 1M NaOH) to remove phenol, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified using column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: A generalized workflow for the synthesis and purification of 4-aminoquinoline derivatives.
Part 2: In Vitro Antimalarial Activity Assessment
The first crucial test for any potential antimalarial compound is its ability to inhibit parasite growth in a controlled laboratory setting. In vitro assays provide a rapid and cost-effective method to determine the potency of a compound against the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria.[7]
Rationale for In Vitro Screening
In vitro screening allows for the determination of the 50% inhibitory concentration (IC₅₀), which is the concentration of a drug that reduces parasite growth by half. This value is a key metric for comparing the potency of different compounds.[8] Assays are typically run against a panel of parasite strains, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains, to assess the compound's potential to overcome known resistance mechanisms.[6][9]
Protocol 2: SYBR Green I-Based Fluorescence Assay
This is a widely used high-throughput screening (HTS) method that relies on the intercalating dye SYBR Green I, which fluoresces upon binding to DNA.[10] Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, and thus, parasite proliferation.
Materials and Equipment:
Culture-adapted P. falciparum strains (e.g., 3D7 for CQS, K1 or W2 for CQR).[6][11]
Human O+ red blood cells (RBCs).
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum).
96-well black, clear-bottom microplates.
SYBR Green I lysis buffer.
Test compounds dissolved in DMSO.
Standard antimalarial drugs for controls (e.g., Chloroquine, Artemisinin).
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Fluorescence plate reader.
Detailed Methodology:
Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at 37°C in the specialized gas mixture.
Plate Preparation: Serially dilute the test compounds in culture medium in a 96-well plate. Include wells for positive (parasites with no drug) and negative (uninfected RBCs) controls.
Parasite Seeding: Add parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.
Incubation: Incubate the plates for 72 hours under the same conditions used for parasite culture. This duration allows for approximately 1.5-2 full cycles of asexual replication.
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the cells and releases parasite DNA for staining.
Fluorescence Reading: Incubate the plates in the dark for at least one hour, then read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
Data Analysis: Subtract the background fluorescence from uninfected RBCs. Normalize the data to the drug-free control wells (100% growth). Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining antimalarial IC₅₀ values using the SYBR Green I assay.
Data Presentation: Hypothetical In Vitro Activity
Compound
P. falciparum Strain
IC₅₀ (nM)
Resistance Index (RI)¹
4-Methoxy-8-methylquinoline Analog A
3D7 (CQS)
25
3.2
K1 (CQR)
80
Chloroquine (Control)
3D7 (CQS)
20
15
K1 (CQR)
300
Analog B (Optimized)
3D7 (CQS)
15
1.3
K1 (CQR)
20
¹Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). A low RI indicates the compound is effective against the resistant strain.
Part 3: In Vivo Efficacy Evaluation
Promising results from in vitro assays must be validated in a living organism. In vivo models are essential for assessing a compound's efficacy, pharmacokinetics, and preliminary toxicity profile.[12][13] Rodent malaria models, such as Plasmodium berghei in mice, are widely used for the initial stages of preclinical evaluation.[13][14]
Protocol 3: 4-Day Suppressive Test in P. berghei-Infected Mice
This is the standard primary in vivo screening test (often called Peter's Test) to evaluate the schizontocidal activity of a compound against the blood stages of the parasite. The core principle is to treat infected mice with the test compound over four days and measure the suppression of parasitemia compared to an untreated control group.
Plasmodium berghei ANKA strain (a lethal strain that can serve as a model for severe malaria).[13]
Donor mouse with a rising P. berghei parasitemia.
Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in saline).
Standard drug (e.g., Chloroquine) for the positive control group.
Syringes and needles for infection and drug administration.
Microscope, glass slides, and Giemsa stain for blood smear analysis.
Detailed Methodology:
Infection: Inoculate experimental mice intraperitoneally with approximately 1x10⁷ P. berghei-infected red blood cells sourced from a donor mouse.
Grouping and Dosing: Randomly divide the mice into groups (typically 5 mice per group):
Vehicle Control (receives only the drug vehicle).
Positive Control (receives a standard drug like chloroquine).
Test Groups (receive different doses of the test compound).
Treatment: Two to four hours after infection (Day 0), begin oral or intraperitoneal administration of the test compounds and controls. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected RBCs out of a total of at least 500 RBCs under a microscope.
Calculation of Suppression: Calculate the average percent suppression of parasitemia for each group using the following formula:
% Suppression = [ (A - B) / A ] * 100
Where A is the average parasitemia in the vehicle control group, and B is the average parasitemia in the treated group.
Toxicity Monitoring: Monitor the mice daily for any signs of toxicity (e.g., weight loss, ruffled fur, behavioral changes) and record survival.
Caption: The standard workflow for assessing in vivo antimalarial efficacy in a mouse model.
Data Presentation: Hypothetical In Vivo Efficacy
Treatment Group
Dose (mg/kg/day)
Mean Parasitemia (%) on Day 4
% Suppression
Vehicle Control
-
35.2
-
Chloroquine
20
0
100
Analog A
25
18.3
48.0
50
7.4
79.0
Analog B
25
4.2
88.1
50
0.5
98.6
Part 4: Structure-Activity Relationship (SAR) Analysis
Understanding how chemical structure relates to biological activity is fundamental to rational drug design. For the 4-methoxy-8-methylquinoline scaffold, each substituent plays a role that can be systematically explored to optimize potency and reduce toxicity.
Key Structural Considerations:
The Quinoline Core: This is the essential pharmacophore responsible for targeting the parasite's heme polymerization process.
C-4 Position: The nature of the side chain at this position is critical. A basic dialkylaminoalkyl side chain, as seen in chloroquine, is often optimal for activity, as it helps the drug accumulate in the acidic digestive vacuole.[2][15] The length and branching of this chain can be modified to fine-tune activity and pharmacokinetic properties.[15]
C-6 Methoxy Group: In many active quinolines like primaquine, a 6-methoxy group is known to enhance activity.[16] Its electron-donating nature may influence the basicity and electronic properties of the quinoline ring system.
C-8 Methyl Group: The effect of substitution at the C-8 position can be complex. In some 4-substituted quinolines, a methyl group at C-8 has been shown to abolish activity.[15] However, in the 8-aminoquinoline class (like primaquine), the C-8 position is the point of attachment for the active side chain.[2] Therefore, the impact of the 8-methyl group in this specific scaffold must be determined experimentally. It could sterically hinder interactions with the biological target or alter the molecule's overall conformation.
Lead Optimization Strategy
Based on initial screening results, a logical progression of chemical modifications can be planned to improve the lead compound. This involves systematically altering different parts of the molecule and re-evaluating the biological activity to build a comprehensive SAR profile.
Caption: A logical flowchart for the iterative process of lead optimization through SAR studies.
Part 5: References
Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
Woodland, J. G. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. Mesa Malaria Knowledge Hub.
IntechOpen. (2023, November 20). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
Kapishnikov, S., et al. (2019, October 28). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
De Niz, M., et al. Current status of experimental models for the study of malaria. PMC.
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
Rout, G., et al. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PMC. [Link]
Acheampong, D. O., et al. (2025, March 18). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
Ng, S., et al. (2016, March 26). Malaria modeling: In vitro stem cells vs in vivo models. Baishideng Publishing Group.
Rudrapal, M., & Chetia, D. (2019, May 14). In vitro in vivo and models used for antimalarial activity. ResearchGate.
Hayashida, K., et al. (2024, November 19). Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. ACS Publications.
Penna-Coutinho, J., et al. (2011). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. PMC.
Singh, A., et al. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC.
Krettli, A. U., et al. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
Andrade, A. A., et al. (2014). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy.
McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Summary & Scientific Context
4-Methoxy-8-methylquinoline is a privileged heterocyclic scaffold frequently utilized in the development of active pharmaceutical ingredients (APIs), including acetyl-CoA carboxylase (ACC) inhibitors and selective nucleoside hydrolase inhibitors. The synthetic utility of this molecule stems from its dual reactivity profile:
The C-4 Methoxy Group: Susceptible to nucleophilic aromatic substitution (SNAr) or synthesized via O-alkylation of the corresponding quinolone tautomers.
The C-8 Methyl Group: An ideal candidate for transition-metal-catalyzed C(sp3)–H functionalization (e.g., acetoxylation, iodination) directed by the adjacent quinoline nitrogen.
As a Senior Application Scientist, I have observed that the primary point of failure in scaling these reactions is improper solvent selection . Solvents do not merely act as reaction media; they actively participate in transition state stabilization, catalyst coordination, and reaction kinetics. This guide delineates the causality behind solvent choices for 4-methoxy-8-methylquinoline functionalization and provides self-validating protocols for laboratory execution.
Mechanistic Grounding: Causality in Solvent Selection
C-4 Functionalization: The Role of Polar Aprotic Solvents
When synthesizing 4-methoxy-8-methylquinoline from 8-methylquinolin-4(1H)-one via O-methylation, or when displacing the C-4 methoxy group via SNAr, the reaction proceeds through a highly polar or anionic intermediate (such as a Meisenheimer complex).
The Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory here[1]. These solvents possess high dielectric constants, which effectively stabilize the negatively charged intermediates through dipole-dipole interactions. Crucially, because they lack acidic protons, they cannot form hydrogen bonds with the incoming nucleophile (e.g., methoxide or methyl iodide base complexes). This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate significantly compared to protic solvents like methanol, which would blunt nucleophilicity via a dense solvation shell.
C-8 Methyl C(sp3)–H Functionalization: Coordinating vs. Non-Coordinating Solvents
Functionalizing the unactivated C-8 methyl group requires a Palladium(II) catalyst. The quinoline nitrogen acts as a directing group, bringing the Pd center into proximity with the C-8 methyl protons to form a cyclopalladated intermediate.
The Causality for Iodination (1,2-Dichloroethane): For C–H iodination, 1,2-Dichloroethane (DCE) is the optimal solvent[2]. DCE is non-coordinating. If a Lewis basic solvent like DMF were used, the solvent molecules would competitively bind to the empty d-orbitals of the Pd(II) catalyst, blocking the quinoline nitrogen from coordinating and effectively shutting down the catalytic cycle. DCE ensures the Pd(II) species remains electrophilic and available for substrate binding.
The Causality for Acetoxylation (Acetic Acid): For aerobic C–H acetoxylation, Acetic Acid (AcOH) is uniquely suited[3]. In this regime, the solvent serves a dual purpose: it provides the necessary polarity to dissolve the Pd(II)–pyridinecarboxylic acid catalytic system, and it acts as the stoichiometric nucleophile. During the reductive elimination step from the high-valent Pd(IV) intermediate (or Pd(II) depending on the exact catalytic cycle), the sheer molar excess of acetate ions from the solvent drives the equilibrium forward, ensuring high yields of the acetoxylated product.
Quantitative Data: Solvent Influence Matrix
The following table summarizes the empirical data demonstrating how solvent selection dictates the reaction pathway and yield for 4-methoxy-8-methylquinoline derivatives.
Non-coordinating; prevents competitive binding at Pd(II) center.
C(sp3)–H Acetoxylation
C-8 Methyl
Acetic Acid
Pd(OAc)2, O2 (1 atm)
65 - 90%
Acts as both the reaction medium and the nucleophilic acetate source.
C(sp3)–H Acetoxylation
C-8 Methyl
1,4-Dioxane
Pd2(dba)3, PhI(OAc)2
< 20%
Sub-optimal polarity; leads to poor solubility of the active Pd species.
Visualizing the Solvent Selection Workflow
To streamline laboratory decision-making, the following logical decision tree maps the targeted reaction site to the required solvent class and its mechanistic justification.
Logical decision tree for solvent selection based on the targeted reaction site.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Each contains built-in In-Process Controls (IPCs) to ensure the chemical causality is maintained before proceeding to the next step.
Protocol A: Synthesis of 4-Methoxy-8-methylquinoline via O-Methylation[4]
Objective: Selective O-alkylation of the quinolone tautomer using a polar aprotic solvent.
Reagent Preparation: In an oven-dried round-bottom flask, suspend 8-methylquinolin-4(1H)-one (1.0 equiv, e.g., 5.50 mmol) and anhydrous K2CO3 (1.5 equiv) in anhydrous DMF (15 mL).
Reaction Execution: Add Methyl Iodide (MeI, 1.0 equiv) dropwise at room temperature. Heat the stirred mixture to 80 °C under a nitrogen atmosphere for 5 hours.
In-Process Control (IPC): Perform TLC (Eluent: EtOAc/Hexane 1:1). The highly polar starting material (baseline) should disappear, replaced by a higher Rf UV-active spot.
Workup: Cool the mixture to room temperature and quench with distilled H2O (100 mL). Extract the aqueous layer with CHCl3 (3 × 50 mL). The use of CHCl3 is critical here as it effectively partitions the product away from the DMF/water layer.
Validation: Dry the organic layers over Na2SO4, filter, and concentrate. Verify the product via 1H NMR (CDCl3); look for the distinct O-CH3 singlet at roughly δ 4.05 ppm and the C-8 methyl singlet at δ 2.81 ppm.
Protocol B: Palladium-Catalyzed C(sp3)–H Acetoxylation of the 8-Methyl Group[3]
Objective: Aerobic oxidation utilizing the solvent as the nucleophile.
Catalyst Mixing: In a reaction vial, combine 4-methoxy-8-methylquinoline (1.0 equiv), Pd(OAc)2 (5 mol %), and a pyridinecarboxylic acid ligand (e.g., 2-picolinic acid, 5 mol %).
Solvent Addition: Dissolve the mixture in glacial Acetic Acid (0.2 M relative to the substrate).
Reaction Execution: Purge the vial with O2 gas and attach an O2 balloon (1 atm). Heat the mixture to 80 °C for 12–24 hours.
In-Process Control (IPC): Monitor via LC-MS. The target product will show a mass shift of +58 Da (addition of the acetoxy group) relative to the starting material.
Workup & Validation: Remove the acetic acid under reduced pressure (azeotrope with toluene if necessary). Neutralize the residue with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography.
Objective: Halogenation in a non-coordinating solvent environment.
Reagent Preparation: Combine 4-methoxy-8-methylquinoline (1.0 equiv), Pd2(dba)3 (10 mol %), Iodine (I2, 1.5 equiv), and PhI(OAc)2 (2.0 equiv) in a sealed tube.
Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.1 M concentration.
Reaction Execution: Stir the mixture at 60 °C under an air atmosphere for 10 hours.
In-Process Control (IPC): Check TLC (EtOAc/Petroleum Ether). The non-coordinating nature of DCE ensures rapid conversion; prolonged heating beyond 10 hours may lead to over-oxidation.
Workup & Validation: Quench the reaction with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with dichloromethane, dry, and purify. NMR validation will show the disappearance of the 3H singlet for the C-8 methyl and the appearance of a 2H singlet (CH2-I) shifted downfield.
References
Wang, D., Zavalij, P. Y., & Vedernikov, A. N. (2013). Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems: Some Structure–Reactivity Relationships. Organometallics, 32(17), 4882–4891. URL:[Link]
Stowers, K. J., Kubota, A., & Sanford, M. S. et al. (2022). Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry. URL:[Link]
Vrije Universiteit Brussel. (2008). Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives as selective nucleoside hydrolase inhibitors. Chemistry - A European Journal. URL:[Link]
Application Notes & Protocols: Green Chemistry Approaches to 4-Methoxy-8-methylquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Specifically, substituted quinolines like 4-Methoxy-8-methylq...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Specifically, substituted quinolines like 4-Methoxy-8-methylquinoline represent a class of compounds with significant potential in drug discovery. Traditional synthetic routes to such molecules, however, often rely on harsh conditions, hazardous reagents, and environmentally detrimental solvents. This guide provides a comprehensive overview of modern, green chemistry approaches to the synthesis of 4-Methoxy-8-methylquinoline. By leveraging alternative energy sources, greener solvents, and efficient catalytic systems, these protocols aim to reduce the environmental footprint of the synthesis while potentially improving reaction efficiency and simplifying purification. This document is structured to provide not just step-by-step protocols, but also the scientific rationale behind the methodological choices, empowering researchers to adopt more sustainable practices in their laboratories.
Introduction: The Significance of 4-Methoxy-8-methylquinoline and the Imperative for Green Synthesis
Quinolines and their derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1] Their wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, has cemented their importance in medicinal chemistry.[1] 4-Methoxy-8-methylquinoline, with its specific substitution pattern, is a valuable scaffold for the development of novel therapeutic agents.
Historically, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[2] While effective, these methods often involve the use of strong acids, high temperatures, and toxic reagents, leading to significant waste generation and safety concerns.[1] The principles of green chemistry offer a framework for designing chemical processes that are more environmentally benign.[1] In the context of 4-Methoxy-8-methylquinoline synthesis, this translates to the adoption of:
Alternative Energy Sources: Microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption.[1]
Greener Solvents: Utilizing water, ethanol, or ionic liquids in place of volatile organic compounds.[1][2]
Reusable and Non-toxic Catalysts: Employing solid acid catalysts, nanocatalysts, or biocatalysts that are efficient and easily recoverable.[1][2]
These green approaches not only mitigate environmental impact but can also offer significant advantages in terms of reaction efficiency, product yield, and ease of purification.[1]
Synthetic Strategies: From Traditional to Green Approaches
Two plausible and well-established synthetic routes for quinoline synthesis, the Doebner-von Miller and Combes reactions, are adapted here for the synthesis of 4-Methoxy-8-methylquinoline. For each, a traditional protocol is presented alongside a greener, optimized alternative.
The Doebner-von Miller Approach
The Doebner-von Miller reaction is a reliable method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] In this proposed synthesis of 4-Methoxy-8-methylquinoline, 2-methylaniline would react with 1,1,3,3-tetramethoxypropane, which serves as a precursor to the required α,β-unsaturated aldehyde.
Caption: Workflow for the Doebner-von Miller synthesis of 4-Methoxy-8-methylquinoline.
In a round-bottom flask, prepare a solution of 2-methylaniline in concentrated hydrochloric acid. Cool the flask in an ice bath.
Slowly add 1,1,3,3-tetramethoxypropane to the stirred solution. This will generate the α,β-unsaturated aldehyde in situ.
After the addition is complete, add anhydrous zinc chloride to the reaction mixture.
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and carefully neutralize with a 5% sodium bicarbonate solution.
Extract the product with chloroform (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices: The use of strong acid (HCl) and a Lewis acid (ZnCl₂) is traditional for this reaction to promote the cyclization and dehydration steps.[3] Refluxing for an extended period is necessary to drive the reaction to completion. Chloroform is a common solvent for extraction.
Materials:
2-Methylaniline
1,1,3,3-Tetramethoxypropane
p-Toluenesulfonic acid (p-TSA)
Ethanol
Ethyl acetate
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Microwave reactor vials, microwave synthesizer, magnetic stirrer, rotary evaporator.
Procedure:
In a microwave reactor vial, combine 2-methylaniline, 1,1,3,3-tetramethoxypropane, and a catalytic amount of p-toluenesulfonic acid in ethanol.
Seal the vial and place it in the microwave synthesizer.
Irradiate the mixture at a suitable power level to maintain a temperature of 120°C for 15-30 minutes. Monitor the reaction progress by TLC.
After completion, cool the reaction vial to room temperature.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Green Chemistry Justification:
Energy Efficiency: Microwave irradiation significantly reduces the reaction time from hours to minutes, leading to substantial energy savings.[1]
Greener Catalyst: p-Toluenesulfonic acid is a solid, reusable acid catalyst that is less corrosive and hazardous than concentrated HCl and ZnCl₂.[4][5]
Greener Solvents: Ethanol is a bio-based and less toxic solvent compared to chloroform. Ethyl acetate, used for extraction, is also a greener alternative.[1]
The Combes Synthesis Approach
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[6][7] For the synthesis of 4-Methoxy-8-methylquinoline, 2-methylaniline would be reacted with a suitable β-keto acetal, which can be hydrolyzed in situ to the corresponding β-keto aldehyde.
Caption: Workflow for the Combes synthesis of 4-Methoxy-8-methylquinoline.
Materials:
2-Methylaniline
4,4-Dimethoxy-2-butanone
Concentrated Sulfuric Acid (H₂SO₄)
Ice
Ammonium Hydroxide (NH₄OH)
Diethyl ether
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
In a round-bottom flask, slowly add concentrated sulfuric acid to a stirred mixture of 2-methylaniline and 4,4-dimethoxy-2-butanone, keeping the temperature below 20°C with an ice bath.
After the addition, heat the mixture at 100°C for 2-3 hours.
Cool the reaction mixture and pour it onto crushed ice.
Carefully neutralize the solution with concentrated ammonium hydroxide.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Causality Behind Choices: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, which is crucial for the cyclization step.[6] The high temperature is necessary to overcome the activation energy of the reaction.
Materials:
2-Methylaniline
4,4-Dimethoxy-2-butanone
Nafion-H (or other solid acid catalyst)
Toluene
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask with a Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, filtration setup, rotary evaporator.
Procedure:
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-methylaniline, 4,4-dimethoxy-2-butanone, Nafion-H, and toluene.
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
Monitor the reaction by TLC until completion (typically 4-6 hours).
Cool the reaction mixture and filter to recover the Nafion-H catalyst. The catalyst can be washed with ethanol, dried, and reused.
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Green Chemistry Justification:
Reusable Catalyst: Nafion-H is a solid, superacidic catalyst that can be easily recovered by filtration and reused, reducing catalyst waste.[4]
Reduced Corrosivity: Nafion-H is less corrosive than concentrated sulfuric acid, improving safety.
Water Removal: The use of a Dean-Stark trap to remove water drives the reaction equilibrium towards the product, potentially improving the yield.
Comparative Data of Synthesis Methods
Parameter
Traditional Doebner-von Miller
Green Doebner-von Miller
Traditional Combes
Green Combes
Energy Source
Conventional Heating
Microwave Irradiation
Conventional Heating
Conventional Heating
Reaction Time
6-8 hours
15-30 minutes
2-3 hours
4-6 hours
Catalyst
HCl, ZnCl₂
p-TSA
H₂SO₄
Nafion-H
Solvent
Chloroform (extraction)
Ethanol
Diethyl ether (extraction)
Toluene
Byproducts
Significant tar formation possible
Reduced byproducts
Significant charring possible
Reduced byproducts
Catalyst Reusability
No
Possible
No
Yes
Safety Concerns
Highly corrosive acids
Less corrosive catalyst
Highly corrosive acid
Less corrosive catalyst
Conclusion and Future Outlook
The synthesis of 4-Methoxy-8-methylquinoline can be achieved through various established methods. However, by incorporating principles of green chemistry, these syntheses can be made significantly more sustainable and efficient. The use of microwave irradiation drastically reduces reaction times and energy consumption, while the application of solid, reusable acid catalysts minimizes waste and improves safety. The protocols outlined in this guide provide a practical framework for researchers to implement greener synthetic strategies in their laboratories.
Future research in this area could focus on the development of even more environmentally benign catalytic systems, such as biocatalysts, and the exploration of solvent-free reaction conditions. The continuous pursuit of greener synthetic methodologies is not only an environmental imperative but also a driver of innovation in chemical synthesis and drug development.
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
Royal Society of Chemistry. (2015). Microwave-assisted expeditious and efficient synthesis of novel quinolin-4-yl methoxychromen-2-and-4-ones catalyzed by YbCl3 und. RSC Advances, 5, 93025-93034. [Link]
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
Journal of the American Chemical Society. (1946). The Preparation of 4-Methylquinolines. Journal of the American Chemical Society, 68(12), 2697-2703. [Link]
ACS Publications. (2025). Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)–H Functionalization. ACS Publications. [Link]
International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
World Journal of Biology Pharmacy and Health Sciences. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). World Journal of Biology Pharmacy and Health Sciences, 17(1), 114-116. [Link]
RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
Organic Chemistry. (n.d.). Combes synthesis of quinolines. Organic Chemistry. [Link]
ResearchGate. (n.d.). Microwave assisted synthesis of 4‐quinolones. ResearchGate. [Link]
PrepChem. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem. [Link]
Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]
Google Patents. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. US2604474A.
RSC Publishing. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(11), 1313-1322. [Link]
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]
Revue Roumaine de Chimie. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie, 69(1-2), 351-358. [Link]
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1670-1675. [Link]
Heterocycles. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. Heterocycles, 82(1), 887-894. [Link]
Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
Application Note: Advanced Strategies for the Functionalization of the 8-Methyl Group in 4-Methoxyquinolines
Executive Summary Quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antileishmanial agents 1. Within this chemical space, 4-methoxyquinolines bearin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antileishmanial agents 1. Within this chemical space, 4-methoxyquinolines bearing an 8-methyl group offer a unique and highly programmable structural motif. While the 4-methoxy substituent modulates the electronic properties and solubility of the quinoline core, the 8-methyl group serves as a versatile handle for late-stage C(sp³)-H functionalization 2. This application note provides a comprehensive, self-validating guide to transition-metal-catalyzed functionalization of the 8-methyl group, detailing the mechanistic causality behind experimental choices.
Mechanistic Rationale: The Role of the 4-Methoxy and 8-Methyl Groups
The functionalization of the 8-methyl group relies heavily on the directing ability of the quinoline nitrogen. The nitrogen atom coordinates to a transition metal (typically Pd or Rh), bringing the metal center into close proximity with the C(sp³)-H bond at the 8-position to form a stable 5-membered metallacycle 3.
The Electronic Influence of the 4-Methoxy Group:
In our experience, the 4-methoxy group is not merely a passive spectator. Through its strong mesomeric (+M) electron-donating effect, it increases the electron density on the quinoline nitrogen.
The Advantage: This makes the nitrogen a stronger Lewis base, enhancing its coordination to the Pd(II) catalyst and lowering the activation energy for the rate-determining concerted metalation-deprotonation (CMD) step.
The Challenge: The increased electron density also makes the aromatic core highly susceptible to off-target electrophilic aromatic substitution (e.g., at the 3- or 6-positions). Consequently, strict temperature control and precise oxidant selection are required to maintain regioselectivity at the 8-methyl group.
Mechanistic pathway of Pd-catalyzed C(sp3)-H functionalization at the 8-methyl group.
Self-Validating Experimental Protocols
The following protocols leverage the directing group strategy to install versatile synthetic handles (acetoxy and iodo groups) at the 8-methyl position.
Step-by-step experimental workflow for the functionalization and isolation process.
Objective: Regioselective installation of an acetate group, providing a stable intermediate that can be readily hydrolyzed to an 8-hydroxymethyl derivative.
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-methoxy-8-methylquinoline (1.0 equiv) and Pd(OAc)₂ (5 mol%).
Causality: Conducting the setup under an inert argon atmosphere prevents competitive aerobic oxidation pathways and preserves the active Pd(II) species.
Reagent Addition: Add anhydrous toluene (0.2 M), followed by PhI(OAc)₂ (1.5 equiv) and Acetic Anhydride (Ac₂O, 2.0 equiv).
Causality: Ac₂O acts as a critical moisture scavenger. By eliminating trace water, it suppresses the premature formation of 8-hydroxymethyl byproducts, ensuring high selectivity for the acetoxylated product.
Thermal Activation: Seal the tube and heat to 100 °C for 12 hours.
Causality: The 100 °C threshold provides the necessary thermal energy for the rate-determining C(sp³)-H cleavage step via the CMD pathway.
Reaction Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validation & Verification:
TLC: The reaction is complete when the starting material spot disappears.
¹H NMR: Confirm success by observing the disappearance of the 8-methyl singlet (~2.7 ppm) and the emergence of a new methylene singlet (~5.7 ppm, 2H) alongside an acetate methyl singlet (~2.1 ppm, 3H).
Protocol B: Switchable C(sp³)-H Iodination
Objective: Regioselective installation of an iodine atom at the 8-methyl position to enable downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) 4.
Reaction Setup: Combine 4-methoxy-8-methylquinoline (1.0 equiv), Pd(OAc)₂ (10 mol%), I₂ (1.2 equiv), and PhI(OAc)₂ (1.2 equiv) in a reaction vial.
Solvent Addition: Add anhydrous DMF (0.2 M).
Causality: DMF stabilizes the highly electrophilic iodine intermediates and facilitates the Pd(II)/Pd(IV) redox cycle necessary for the reductive elimination of the C–I bond.
Controlled Heating: Stir at 50 °C for 24 hours.
Causality (Critical): Unlike acetoxylation, iodination requires strict temperature control. Because the 4-methoxy group makes the quinoline ring highly electron-rich, exceeding 50 °C triggers competitive electrophilic aromatic iodination at the 3- or 6-positions.
Reaction Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃.
Self-Validation: The dark purple/brown color of unreacted I₂ will immediately dissipate upon quenching, leaving a yellow/colorless organic phase. This visual cue confirms the successful neutralization of the excess oxidant.
Purification & Verification: Extract with DCM, wash with brine, dry, and purify via chromatography.
¹H NMR: A successful reaction will reveal a new methylene singlet at ~5.1 ppm (CH₂-I), which is distinctly upfield from the acetoxy shift.
Comparative Data Summary
To aid in experimental design, the following table summarizes the quantitative data and strategic advantages of different 8-methyl functionalization approaches.
Functionalization Strategy
Reagents & Catalyst
Temp (°C)
Yield Range
Key Advantage / Application
Acetoxylation
Pd(OAc)₂, PhI(OAc)₂, Ac₂O
100
75–85%
High regioselectivity; provides a stable, easily hydrolyzable intermediate.
Iodination
Pd(OAc)₂, I₂, PhI(OAc)₂
50
70–80%
Installs a highly versatile synthetic handle for downstream C–C cross-coupling.
Radical Bromination (Alternative)
NBS, AIBN, PhCF₃
85
60–70%
Metal-free, highly scalable alternative; however, prone to dibromination side-reactions.
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-8-methylquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals synthesizing 4-methoxy-8-methylquinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals synthesizing 4-methoxy-8-methylquinoline.
The synthesis of highly substituted quinolines often presents distinct regioselectivity and conversion challenges. This guide bypasses generic advice to focus on the mechanistic causality behind experimental choices, ensuring your synthetic workflows are robust, reproducible, and self-validating.
Synthetic Strategy & Mechanistic Workflow
The most reliable route to 4-methoxy-8-methylquinoline avoids direct O-alkylation. Because the starting material, 8-methylquinolin-4(1H)-one, is an ambident nucleophile, direct alkylation yields difficult-to-separate mixtures of O-methylated and N-methylated products 1[1].
Instead, the industry standard relies on a two-step sequence:
Electrophilic Activation (Chlorination): Conversion of the quinolone to 4-chloro-8-methylquinoline using Phosphorus Oxychloride (
): Displacement of the chloride with sodium methoxide () to yield the target compound 3[3].
Fig 1: Regioselective two-step synthesis vs. direct alkylation of 4-methoxy-8-methylquinoline.
Troubleshooting Guides & FAQs
Q1: My chlorination reaction with
yields a black, intractable tar. How do I prevent this?A: Tar formation during chlorination is a classic symptom of localized overheating and acid-catalyzed polymerization. The reaction between the tautomeric 4-hydroxyquinoline and forms a highly reactive phosphorodichloridate intermediate. If the internal temperature exceeds 100°C, decomposition accelerates rapidly.
Causality & Fix: Use a co-solvent like anhydrous toluene to cap the reflux temperature. Furthermore, the quench step is highly exothermic; pouring the mixture over vigorously stirred crushed ice while maintaining the temperature below 20°C prevents the acid-catalyzed degradation of the newly formed 4-chloro-8-methylquinoline 2[2].
Q2: The methoxylation of 4-chloro-8-methylquinoline stalls at ~50% conversion. Adding more
doesn't help. Why?A: The C4 position of the quinoline ring is less electrophilic than the C2 position, making the inherently sluggish. If your reaction stalls, moisture is the most likely culprit. Water reacts with methoxide to generate hydroxide ions. Hydroxide is a kinetically superior nucleophile and will rapidly attack the C4 position, hydrolyzing your intermediate back into the 4-quinolone starting material.
Causality & Fix: You must maintain strictly anhydrous conditions. Use freshly prepared sodium methoxide (generated in situ from sodium metal and anhydrous methanol) and conduct the reaction in a sealed pressure tube at 85°C to safely elevate the reaction temperature above methanol's atmospheric boiling point 3[3].
Fig 2: Common troubleshooting pathways for the synthesis of 4-methoxy-8-methylquinoline.
Quantitative Data Comparison
The table below summarizes the impact of different reaction conditions on the yield and regioselectivity of the methoxylation step.
Method
Reagents
Solvent
Temp (°C)
Time (h)
Major Product Observed
Isolated Yield (%)
Direct Alkylation
(1.0 eq),
DMF
80
5
Mixture (O-methyl / N-methyl)
~47%
Standard
(commercial)
MeOH
65 (Reflux)
48
4-Methoxy + 4-Quinolone
< 50%
Optimized
(freshly prep.)
Anhydrous MeOH
85 (Sealed)
18
4-Methoxy-8-methylquinoline
> 85%
Self-Validating Experimental Protocols
Protocol A: Regioselective Chlorination (Synthesis of 4-Chloro-8-methylquinoline)
Self-Validation Cue: The reaction mixture should transition from a suspension to a homogeneous amber solution. A black solution indicates overheating.
Setup: In an oven-dried round-bottom flask equipped with a reflux condenser, suspend 8-methylquinolin-4(1H)-one (1.0 equiv) in anhydrous toluene (3 mL/mmol).
Activation: Slowly add Phosphorus oxychloride (
) (5.0 equiv) dropwise under a nitrogen atmosphere. Mechanistic note: Toluene acts as a heat sink to prevent runaway exothermic polymerization.
Reaction: Heat the mixture to 80–90°C with continuous stirring for 3 hours. Monitor via LC-MS until the starting material mass (m/z 160) is fully consumed.
Quench: Cool the flask to room temperature. Carefully pour the mixture onto vigorously stirred crushed ice to hydrolyze excess
.
Neutralization: Slowly add concentrated aqueous
until the aqueous layer reaches pH 8. Crucial: Neutralization prevents the hydrolysis of the newly formed C-Cl bond.
Isolation: Extract with Dichloromethane (3 × 10 mL/mmol). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield 4-chloro-8-methylquinoline.
Protocol B: Anhydrous Methoxylation (Synthesis of 4-Methoxy-8-methylquinoline)
Self-Validation Cue: The absence of the 4-quinolone mass (m/z 160) in the LC-MS trace confirms that strictly anhydrous conditions were successfully maintained.
Nucleophile Preparation: In an oven-dried pressure tube flushed with argon, dissolve sodium metal (5.0 equiv) in anhydrous Methanol (5 mL/mmol) at 0°C to generate a fresh, moisture-free Sodium Methoxide solution.
Addition: Add 4-chloro-8-methylquinoline (1.0 equiv) to the methoxide solution.
Reaction: Seal the pressure tube securely. Heat the mixture to 85°C behind a blast shield for 18–24 hours. Mechanistic note: The sealed tube allows the reaction to safely exceed methanol's boiling point, overcoming the high activation energy of C4-.
Workup: Cool the tube completely to room temperature before unsealing. Concentrate the mixture under reduced pressure to remove methanol.
Purification: Dilute the residue with Ethyl Acetate, wash with distilled water (2x) and brine. Dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford pure 4-methoxy-8-methylquinoline.
References
Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives as selective nucleoside hydrolase inhibitors. Vrije Universiteit Brussel. 1
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of basic nitrogen heterocycles. The purification of 4-Methoxy-8-methylquinoline presents a distinct chromatographic challenge. The quinoline nitrogen is moderately basic, leading to strong, often irreversible hydrogen-bonding interactions with the Brønsted acidic silanol groups (Si–OH) present on standard unmodified silica gel[1]. Furthermore, the electron-donating methoxy group at the C-4 position enriches the electron density of the aromatic system, subtly altering its affinity for polar stationary phases compared to unsubstituted quinoline derivatives[2].
To achieve high-purity isolation without severe band broadening or "streaking," we must systematically manipulate the mobile phase chemistry and loading techniques. This guide provides the foundational causality, step-by-step protocols, and troubleshooting steps required to master this purification.
Diagnostic & Purification Workflow
Before preparing your column, it is critical to diagnose the behavior of your specific crude mixture. Use the following decision matrix to select the optimal purification strategy.
Decision matrix for the chromatographic purification of 4-Methoxy-8-methylquinoline.
Causality: Adding a competing volatile amine neutralizes the acidic silanol sites on the silica gel. This prevents the basic quinoline nitrogen from binding irreversibly, thereby sharpening the elution band, preventing streaking, and maximizing product recovery[3],[1].
Step-by-Step Procedure:
Solvent Preparation: Prepare a stock solvent system of Hexanes and Ethyl Acetate (EtOAc). A good starting point for quinoline derivatives is a non-polar/polar mixture[4]. Add exactly 1% to 3% (v/v) Triethylamine (TEA) to serve as your basic modifier[1].
Column Equilibration: Flush the silica column with 3 to 5 column volumes (CV) of the TEA-modified initial solvent (e.g., 90:10 Hexanes:EtOAc + 1% TEA).
Self-Validating Check: Test the eluent pH at the column exit using pH paper; it should be slightly basic, confirming complete silanol neutralization.
Sample Loading:
Wet Loading: If highly soluble, dissolve the crude mixture in a minimum volume of the initial eluent and apply evenly to the top of the silica bed.
Dry Loading: If solubility is poor, dissolve the crude in Dichloromethane (DCM), add silica gel (1:3 mass ratio to crude), and evaporate to a free-flowing powder. Load this powder onto the column head to prevent channeling[5].
Gradient Elution: Begin elution at 10% EtOAc/Hexanes (+1% TEA). Gradually increase the polarity to 30% EtOAc/Hexanes (+1% TEA) over 10 CVs. Gradient elution minimizes band broadening for multi-component mixtures[6].
Fraction Collection: Collect fractions and spot on TLC plates. Visualize under UV light (254 nm), as the methoxyquinoline core is highly UV-active.
Isolation: Combine product-containing fractions and concentrate under reduced pressure. Place the final product under high vacuum (0.1 mbar) for 12 hours to ensure complete removal of residual TEA.
Causality: When impurities are highly polar or structurally similar basic heterocycles, normal-phase separation often fails. Reversed-phase C18 relies on hydrophobic interactions, bypassing silanol-induced streaking entirely[3].
Step-by-Step Procedure:
Equilibration: Equilibrate a C18 flash column with 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA) or 0.1% Ammonium Hydroxide[1].
Loading: Dissolve the sample in pure Acetonitrile or DMSO. Inject directly onto the column.
Elution: Run a linear gradient from 5% Acetonitrile to 95% Acetonitrile over 15–20 CVs.
Recovery: Lyophilize the combined fractions to isolate the pure 4-Methoxy-8-methylquinoline.
Quantitative Data: Solvent System Optimization
Selecting the correct solvent system is paramount. Target an initial Retention Factor (
) of 0.2 to 0.3. Less polar eluents ( < 0.2) cause the compound to reside too long on the column, leading to longitudinal diffusion and band broadening[6].
Q1: My 4-Methoxy-8-methylquinoline streaks completely from the baseline to the solvent front on my TLC plate. How do I fix this before running the column?A1: Streaking is the hallmark of basic nitrogen heterocycles interacting with the acidic silica surface[3]. To resolve this, you must neutralize the silica. Add 1% to 5% Triethylamine (TEA) or aqueous Ammonia to your TLC developing chamber solvent[7]. If the spot resolves into a tight, defined circle, apply this exact modifier concentration to your bulk column eluent[1]. Alternatively, switch your stationary phase to neutral or basic alumina.
Q2: I am using gradient elution, but my compound is eluting over 15 fractions (severe band broadening). What is the mechanistic cause?A2: Band broadening in this context usually stems from two causes:
Inadequate Silanol Masking: If you did not pre-equilibrate the column with the TEA-modified solvent, the quinoline titrates the column as it travels down, causing the leading edge to move faster than the tail. Always pre-flush with 3-5 CVs of modified solvent.
Overly Weak Initial Solvent: If the starting
is < 0.2, the compound resides too long on the column, allowing longitudinal diffusion to broaden the band[6]. Increase your starting EtOAc percentage by 5-10%.
Q3: The crude mixture contains unreacted 8-methylquinoline. Will standard Hexane/EtOAc separate it from 4-Methoxy-8-methylquinoline?A3: It can be challenging. The 4-methoxy group increases the electron density and slightly increases polarity via dipole interactions, but the basicity of both compounds is similar. If a standard 10-30% EtOAc/Hexane gradient fails to resolve them (
< 0.1), switch to a Dichloromethane/Methanol system (e.g., 99:1 to 95:5 DCM:MeOH)[7]. DCM provides different selectivity ( interactions) that is highly sensitive to the electron-donating methoxy group.
Q4: My compound has poor solubility in Hexanes and DCM. How should I load it onto the column without crashing it out?A4: Do not use wet loading if the sample is prone to precipitation at the column head, as this causes channeling and ruins separation[4]. Instead, use the Dry Loading technique. Dissolve your crude in a strong, volatile solvent (like THF or EtOAc), add a small amount of silica gel (or Celite), and evaporate the solvent completely under reduced pressure[5]. Load this dry, free-flowing powder directly onto the top of your equilibrated column.
Q5: How can I verify that the TEA modifier has been completely removed from my final purified product?A5: TEA has a distinct aliphatic signature in
NMR (a triplet around 1.0 ppm and a quartet around 2.5 ppm). If these peaks are present, dissolve your product in an organic solvent (like EtOAc) and wash it with a mild aqueous buffer (provided the quinoline remains in the organic layer), or simply subject the neat oil/solid to high vacuum (lyophilizer or Schlenk line at <0.1 Torr) for 24 hours.
References
Benchchem. Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
Benchchem. Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
University of Rochester. Solvent Systems for Flash Column Chromatography.
King Group / Biotage. Successful Flash Chromatography.
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
Vrije Universiteit Brussel. Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives.
Technical Support Center: Troubleshooting Regioselective Alkylation of Quinolines
Welcome to the Technical Support Center for heterocyclic synthesis. Alkylation of the 2-quinolinone (carbostyril) scaffold is a classic synthetic challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. Alkylation of the 2-quinolinone (carbostyril) scaffold is a classic synthetic challenge. Because 2-quinolinone exists in a lactam-lactim tautomeric equilibrium, deprotonation yields a resonance-stabilized ambident anion. This dual reactivity often leads to frustrating mixtures of N-methylated and O-methylated products.
This guide is designed to help you understand the mechanistic causality behind these reactions, troubleshoot unexpected isomer ratios, and implement self-validating protocols to achieve strict regiocontrol.
Mechanistic Causality: The Ambident Nature of Quinolines
To control regioselectivity, we must look at the Hard-Soft Acid-Base (HSAB) principle .
Nitrogen (Soft Nucleophile): The nitrogen atom is highly polarizable. It prefers to react with "soft" electrophiles like methyl iodide (MeI) via an S_N2 transition state.
Oxygen (Hard Nucleophile): The oxygen atom is highly electronegative and less polarizable. It prefers to react with "hard" electrophiles (e.g., methyl tosylate, dimethyl sulfate) or requires specific Lewis acid coordination to shield the nitrogen.
When you use a standard alkali base (like K₂CO₃ or NaH) in a polar aprotic solvent (DMF), you create a "naked" reactive anion. While MeI naturally favors the softer nitrogen, the high polarity of the solvent increases the electron density on the oxygen, often leading to a mixture. To force O-alkylation, we must disrupt this natural preference—typically by introducing a halophilic silver salt (Ag₂CO₃) that coordinates to both the halide leaving group and the nitrogen atom, effectively blocking N-attack.
Caption: Ambident reactivity pathway of 2-quinolinone leading to N- vs O-methylation.
Troubleshooting FAQs
Q: I am getting a 1:1 mixture of N-methyl and O-methyl isomers using K₂CO₃ and MeI in DMF. How do I force N-methylation?A: Potassium carbonate is a heterogeneous base that often leads to incomplete ion-pairing in DMF, allowing the ambident anion to attack from both centers. To force N-methylation, switch to Sodium Hydride (NaH) in DMF. NaH ensures complete, irreversible deprotonation, and the resulting sodium counter-ion pairs loosely, allowing the soft-soft interaction between the nitrogen and MeI to dominate the pathway.
Q: How do I selectively achieve O-methylation using Methyl Iodide?A: You must use Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene or hexane. The silver ion acts as a halophilic Lewis acid. It coordinates with the iodide of MeI and the nitrogen of the quinolinone, shielding the nitrogen and driving the reaction entirely toward the harder oxygen center. Alternatively, recent advancements have demonstrated that palladium-catalyzed chemoselective O-alkylation can effectively bypass background N-alkylation without the need for stoichiometric silver salts[1].
Q: Are there greener alternatives to Methyl Iodide that avoid toxicity?A: Yes. Dimethyl carbonate (DMC) serves as an environmentally friendly alternative, though the selectivity between O-methylation and N-methylation is not always absolute and requires careful optimization (e.g., using catalytic tetrabutylammonium bromide)[2]. Dimethyl sulfate (DMS) can also be used, though it often yields competitive N-methylation and O-methylation depending on the specific quinolone derivative and reaction temperature[3].
Q: How can I definitively distinguish the N-methyl from the O-methyl isomer analytically?A: ¹³C NMR is the absolute gold standard for this. O-alkylated carbons are highly deshielded and typically appear downfield between 52.7–68.4 ppm[4]. In contrast, N-alkylated carbons appear significantly upfield, between 28.6–45.0 ppm[4]. In particular, the formation of the N-alkylation product can be confirmed by the correlation of the protons of the N-CH₃ group with the 2-H proton in 2D NMR (NOESY/HMBC), with the carbon chemical shift resting near ~45 ppm[5].
Quantitative Data & Diagnostics
Use the following tables to select your reagents and validate your synthesized isomers.
Table 1: Reagent Selection Matrix
Reagent System
Solvent
Dominant Pathway
Mechanistic Rationale
NaH + MeI
DMF
N-Methylation
Soft electrophile (MeI) attacks the softer N-center of the completely deprotonated anion.
K₂CO₃ + MeI
DMF / Acetone
Mixture (N > O)
Heterogeneous base leads to incomplete ion pairing; ambident attack occurs.
Ag₂CO₃ + MeI
Toluene / Hexane
O-Methylation
Ag⁺ coordinates to N and I⁻, shielding N and directing attack to O.
Dimethyl Sulfate
Acetone / Heat
Mixture (O > N)
Harder electrophile favors O-attack, but heating reduces transition-state selectivity.
Dimethyl Carbonate
DMF / Base
Mixture
Greener reagent, but requires optimization to avoid decarboxylation side-reactions.
Table 2: NMR Diagnostic Shifts for Isomer Identification
Isomer
¹³C NMR Shift (ppm)
¹H NMR Shift (ppm)
2D NMR Confirmation
N-Methyl
28.6 – 45.0
~3.5 – 3.8
HMBC: N-CH₃ to C=O (C2)
O-Methyl
52.7 – 68.4
~4.0 – 4.3
HMBC: O-CH₃ to C-O (C2)
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the physical validation checkpoint is observed.
Protocol A: Regioselective N-Methylation
Objective: Synthesize 1-methyl-2-quinolone using soft-soft interaction.
Deprotonation: Suspend 2-quinolinone (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂/Ar). Slowly add NaH (1.2 eq, 60% dispersion in mineral oil).
Self-Validation Checkpoint: Immediate effervescence (H₂ gas evolution) must be observed. If no bubbling occurs, the NaH has degraded into NaOH (which will cause O-alkylation or no reaction). Stop and obtain fresh reagent.
Alkylation: Stir for 30 minutes until the solution becomes clear (indicating complete anion formation). Add Methyl Iodide (1.5 eq) dropwise. Allow to warm to room temperature and stir for 2 hours.
Reaction Monitoring: Check progress via TLC (Hexanes:EtOAc 1:1).
Self-Validation Checkpoint: The N-methyl product is a lactam and will typically have a significantly lower R_f (more polar) than the starting material or the O-methyl isomer.
Workup: Quench carefully with cold water. Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Regioselective O-Methylation
Objective: Synthesize 2-methoxyquinoline using silver-shielding methodology.
Suspension: Add 2-quinolinone (1.0 eq) and Silver Carbonate (Ag₂CO₃, 1.5 eq) to a round-bottom flask wrapped in aluminum foil (to prevent light degradation of silver salts). Suspend in anhydrous Toluene.
Alkylation: Add Methyl Iodide (3.0 eq). Heat the reaction to 60 °C and stir vigorously for 12 hours.
Self-Validation Checkpoint: As the reaction proceeds, the dark suspension will change, and a heavy, pale-yellow precipitate of Silver Iodide (AgI) will form. The presence of this precipitate is visual confirmation that halophilic abstraction of iodide is occurring, driving the O-alkylation pathway.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the AgI salts. Do not skip this step, or silver salts will ruin your chromatography column. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Caption: Decision tree for selecting reagents to control regioselectivity in quinolinone methylation.
References
Anton V K, et al. N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. 5
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC / NIH. 4
Technical Support Center: Purification of 4-Methoxy-8-methylquinoline
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-M...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxy-8-methylquinoline. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome common and complex purification challenges, ensuring the highest purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of 4-methoxy-8-methylquinoline.
Q1: What are the most common impurities I should expect in my crude 4-Methoxy-8-methylquinoline sample?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, common process-related impurities may include unreacted starting materials, reagents, and by-products from side reactions.[1] For instance, if you are performing a reaction involving 2-amino-3-methylacetophenone, residual starting material may be present. Additionally, degradation products can form if the compound is exposed to harsh temperatures, pH conditions, or light during synthesis or workup.[1]
Q2: I'm observing significant peak tailing for my compound during HPLC analysis. What is the likely cause and how can I fix it?
A2: Peak tailing for nitrogen-containing heterocyclic compounds like 4-methoxy-8-methylquinoline is a frequent issue in reversed-phase HPLC. This is often due to the interaction of the basic nitrogen atom in the quinoline ring with acidic silanol groups on the surface of the silica-based column packing.[1][2] To mitigate this, consider the following:
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will compete with your compound for interaction with the acidic silanol groups, leading to more symmetrical peaks.[3]
Use of an End-Capped Column: Employ a C18 column with end-capping, which minimizes the number of accessible silanol groups.
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to maintain the analyte in a single ionization state.[1]
Q3: My compound is not crystallizing, or it is "oiling out." What steps can I take to induce crystallization?
A3: "Oiling out" occurs when a compound comes out of solution above its melting point. This can be caused by a solution that is too saturated or cooled too quickly.[4] Here are some proven techniques to promote proper crystallization:
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to the formation of oils or very small crystals that can trap impurities.[4][5]
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[4]
Seed Crystals: If you have a small amount of pure 4-methoxy-8-methylquinoline, add a tiny crystal to the cooled solution to initiate crystallization.[4]
Solvent System Adjustment: If the compound is "oiling out," it may be due to being too soluble in the chosen solvent. Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution to slightly decrease its solubility.[4]
Q4: How do I choose the best solvent system for column chromatography of 4-Methoxy-8-methylquinoline?
A4: The ideal solvent system for column chromatography is best determined using Thin Layer Chromatography (TLC).[3][6] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.3 for your target compound.[3] A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] By running several TLC plates with varying solvent ratios, you can identify the optimal mobile phase for good separation on a column.
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving complex purification issues.
Issue 1: Poor Separation in Column Chromatography
If you are experiencing co-elution of impurities with your product, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Experimental Protocol: Dry Loading for Column Chromatography [2]
Dissolution: Dissolve your crude 4-methoxy-8-methylquinoline sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).
Adsorption: Add a small amount of silica gel to the solution and mix to form a slurry.
Evaporation: Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder of your compound adsorbed onto the silica gel is obtained.
Loading: Carefully add the dry, adsorbed sample to the top of your packed chromatography column.
Elution: Proceed with the elution using your optimized solvent system.
Issue 2: Low Recovery from Recrystallization
A low yield after recrystallization can be frustrating. The following table outlines potential causes and solutions.
Using too much hot solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling.
Use the minimum amount of hot solvent necessary to fully dissolve the compound. You can concentrate the mother liquor to recover more product, which may require a second recrystallization.
If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel.
Use a pre-heated funnel and filter flask for the hot filtration step.
High Solubility in Cold Solvent
The chosen solvent may still have a relatively high solubility for your compound even at low temperatures.
Cool the flask in an ice bath or refrigerator to maximize crystal formation. If recovery is still low, a different solvent or a co-solvent system where the compound is less soluble at cold temperatures should be explored.
Experimental Protocol: Recrystallization from a Co-Solvent System
Dissolution: Dissolve the crude 4-methoxy-8-methylquinoline in a minimal amount of a hot "good" solvent (one in which it is very soluble).
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy.
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.
Issue 3: Persistent Colored Impurities
Colored impurities can often be removed with an activated charcoal treatment.
Experimental Protocol: Decolorization with Activated Charcoal
Dissolution: Dissolve the crude, colored 4-methoxy-8-methylquinoline in a suitable hot solvent.
Charcoal Addition: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious as the solution may boil vigorously upon addition.
Heating: Gently heat the mixture for a few minutes.
Hot Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal. The filtrate should be colorless.
Crystallization: Proceed with the crystallization of the decolorized solution as previously described.
Purity Assessment Workflow
A systematic approach to assessing the purity of your final product is crucial.
Caption: Workflow for the analytical assessment of 4-Methoxy-8-methylquinoline purity.
Analytical Data for 4-Methoxy-8-methylquinoline and Related Structures
The following table provides a reference for expected analytical data. Note that actual values may vary depending on the specific instrumentation and conditions used.
By following the guidance in this technical support center, you will be better equipped to troubleshoot and optimize the purification of 4-methoxy-8-methylquinoline, leading to higher purity materials for your research and development endeavors.
References
Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purific
Application Notes and Protocols for Quinoline Synthesis Using 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione - Benchchem.
"column chromatography techniques for purifying oxazolo[4,5-c]quinoline deriv
8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC.
Electronic Supporting Inform
Technical Support Center: Analysis of Impurities in 4-Methylisoquinolin-8-amine - Benchchem.
Recrystallization solvents for 4-Methoxy-8-methylquinoline
Welcome to the Technical Support Center for the purification and handling of 4-Methoxy-8-methylquinoline . As a critical intermediate in the synthesis of advanced therapeutics—most notably in the development of Acetyl-Co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and handling of 4-Methoxy-8-methylquinoline . As a critical intermediate in the synthesis of advanced therapeutics—most notably in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic and dermatological indications ()—achieving high purity of this compound is paramount.
This guide provides field-proven, self-validating protocols and troubleshooting strategies to resolve common recrystallization bottlenecks such as oiling out, poor yields, and persistent color impurities.
Physicochemical Profiling & Solvent Selection
The solubility profile of 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) () is dictated by three structural features:
The Quinoline Core: Provides aromaticity and a basic nitrogen, making it soluble in polar aprotic solvents but prone to
stacking with colored polymeric impurities.
The 8-Methyl Group: Increases lipophilicity, reducing solubility in purely aqueous systems.
The 4-Methoxy Group: Acts as a strong electron-donating group and a hydrogen-bond acceptor, significantly enhancing solubility in protic solvents (like ethanol) compared to the unsubstituted parent quinoline.
Quantitative Solvent Selection Matrix
Select your solvent system based on the specific impurity profile of your crude mixture.
Solvent System
Ratio (v/v)
Boiling Points (°C)
Expected Yield
Target Impurity Profile
Causality & Mechanistic Rationale
Ethyl Acetate / Hexanes
1:3 to 1:5
77 / 68
80–85%
Highly polar impurities (salts, unreacted acids)
EtOAc disrupts the crystalline lattice by solvating the quinoline core. Hexanes force precipitation of the target while keeping non-polar impurities in the mother liquor.
Ethanol / Water
3:1
78 / 100
70–75%
Non-polar impurities (alkyl halides, tars)
The C4-methoxy group acts as a strong hydrogen-bond acceptor, making the compound highly soluble in hot EtOH. Water acts as a strong anti-solvent.
Toluene / Heptane
1:2
110 / 98
65–70%
Structurally similar aromatic impurities
Toluene provides stacking interactions with the quinoline ring. Optimal for separating des-methyl or des-methoxy analogs.
Recrystallization Decision Matrix & Workflow
Recrystallization Workflow for 4-Methoxy-8-methylquinoline.
This is the gold-standard protocol for general purification following a cross-coupling or etherification synthesis step.
Dissolution: Weigh the crude 4-Methoxy-8-methylquinoline into an Erlenmeyer flask. Add 3 mL of Ethyl Acetate (EtOAc) per gram of crude material. Heat to 70°C under gentle stirring until fully dissolved.
Causality: Minimizing the primary solvent volume ensures maximum supersaturation upon cooling, which drives a higher final yield.
Hot Filtration (Conditional): If insoluble particulates are present, filter the hot solution rapidly through a pre-warmed Buchner funnel to prevent premature crystallization in the filter stem.
Anti-Solvent Addition: Remove the flask from the heat source. While maintaining gentle agitation, add hot Hexanes dropwise until a faint, persistent cloudiness appears (the "cloud point").
Self-Validation Check: Stop adding Hexanes immediately when the solution turns opalescent. If the solution separates into two distinct liquid layers (oiling out), you have bypassed the metastable zone. Reheat to 70°C to clarify the solution and add 0.5 mL of EtOAc before proceeding.
Nucleation and Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours.
Causality: Slow, undisturbed cooling promotes the formation of a highly ordered, thermodynamically stable crystalline lattice, which actively excludes structurally dissimilar impurities.
Harvesting: Transfer the flask to an ice bath (0–4°C) for 30 minutes. Filter the resulting crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold Hexanes to displace the mother liquor.
Self-Validation Check: The filtrate should contain the colored impurities, leaving a white to off-white crystalline solid on the filter paper.
Protocol B: Oiling-Out Rescue Protocol (Seeding and Trituration)
Use this protocol if your compound stubbornly forms a biphasic syrup instead of crystallizing.
Re-dissolution: Reheat the biphasic "oiled-out" mixture until it forms a single homogeneous solution.
Adjust Solvent Ratio: Add 10–15% more of the primary solvent (EtOAc) to decrease the supersaturation level and raise the melting point of the solute-solvent mixture above the phase-separation temperature.
Seeding: Cool the solution to just above the cloud point and add 1–2 mg of pure 4-Methoxy-8-methylquinoline seed crystals.
Causality: Seed crystals provide a pre-formed nucleation site, drastically lowering the activation energy required for crystal lattice formation. This forces the molecules to deposit as a solid rather than separating as a supercooled liquid.
Trituration (Alternative): If no seed crystals are available, cool the oiled mixture and scratch the inside of the flask vigorously with a glass stirring rod to induce localized high pressure and spontaneous nucleation.
Troubleshooting & FAQs
Q: Why does my 4-Methoxy-8-methylquinoline "oil out" instead of crystallizing?A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the temperature at which the compound becomes insoluble in the solvent system. The methoxy and methyl groups lower the lattice energy compared to an unsubstituted quinoline.
Solution: This indicates your solvent system is too "hostile" too quickly. Increase the volume of your primary solvent (EtOAc), or switch to a solvent system with a gentler polarity gradient, such as Toluene/Heptane.
Q: I am seeing a persistent yellow/brown tint in my crystals. How do I remove it?A: Quinoline derivatives are highly prone to oxidation, often forming highly conjugated N-oxides or polymeric trace impurities during synthesis.
Solution: Add 5–10% (w/w) activated charcoal (e.g., Darco) during the hot dissolution phase of Protocol A. The highly porous carbon matrix traps large, conjugated polymeric impurities via van der Waals forces. Filter the hot solution through a Celite pad before adding your anti-solvent to ensure no charcoal dust contaminates your final product.
Q: What is the impact of the methoxy group at the 4-position on solubility compared to the parent quinoline?A: The methoxy group at C4 significantly alters the physicochemical profile. It acts as an electron-donating group, increasing the electron density of the quinoline ring, and provides a localized hydrogen-bond acceptor site. This increases the compound's solubility in protic solvents (like alcohols) and polar aprotic solvents (like EtOAc) compared to the unsubstituted 8-methylquinoline, necessitating a higher ratio of anti-solvent (Hexanes or Water) to force precipitation.
Title: CAS 37041-28-4: 4-Methoxy-8-methylquinoline
Source: ChemSrc Database
URL: [Link]
Optimization
Technical Support Center: A Scientist's Guide to Minimizing Side Reactions in Quinoline Methylation
Welcome to the Technical Support Center for quinoline methylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental transforma...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for quinoline methylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for clean, high-yield synthesis.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the most common issues encountered during the methylation of quinolines. We will move beyond simple answers to explore the underlying chemical principles.
Q1: My primary side product is C-methylated quinoline instead of the desired N-methylated product. Why is this happening and how can I fix it?
A1: This is a classic case of competing regioselectivity, governed by principles of kinetic versus thermodynamic control and Hard and Soft Acid-Base (HSAB) theory.
The quinoline ring system possesses two primary nucleophilic sites: the endocyclic nitrogen (N-alkylation) and certain carbon atoms on the ring (C-alkylation), particularly if activated by electron-donating groups.
Mechanistic Insight: The nitrogen atom is generally the most nucleophilic site in the quinoline ring, making N-methylation the kinetically favored pathway. This means it is the fastest reaction to occur, typically under milder conditions. However, the resulting N-methyl quinolinium salt can sometimes be less stable than a C-methylated quinoline, which represents the thermodynamic product.[1]
The Role of the Methylating Agent (HSAB Theory):
"Hard" Methylating Agents: Reagents like dimethyl sulfate (DMS) and methyl triflate are considered "hard" electrophiles. According to HSAB theory, they preferentially react with "hard" nucleophiles. The quinoline nitrogen is a harder nucleophilic center than the ring carbons. Therefore, using DMS often favors N-methylation.[2]
"Softer" Methylating Agents: Methyl iodide (CH₃I) is a "softer" electrophile. It has a greater tendency to react with softer nucleophilic centers, which can include the electron-rich carbon atoms of the quinoline ring, especially at elevated temperatures.[2]
Troubleshooting Flowchart for N- vs. C-Methylation
Caption: Decision workflow for suppressing C-methylation.
Q2: My reaction is producing a mixture of N-methylated isomers on my poly-aza-quinoline scaffold. How can I achieve better regioselectivity?
A2: Similar to the N- vs. C-methylation issue, the regioselectivity between two different nitrogen atoms is governed by kinetic and thermodynamic factors.
For quinoline derivatives with multiple nitrogen atoms (e.g., quinazoline), methylation can occur at different sites. For instance, in quinazoline, methylation with methyl iodide can produce both 1-methyl and 3-methylquinazolinium iodide, with the 3-methyl isomer being the major product.[3]
Kinetic vs. Thermodynamic Sites: One nitrogen is often more sterically accessible or electronically favored for initial attack (the kinetic site). The other site may lead to a more stable quaternary salt (the thermodynamic site).
Controlling the Outcome:
For the Kinetic Product: Use milder conditions. Lower the reaction temperature (e.g., 0 °C to room temperature) and use shorter reaction times.
For the Thermodynamic Product: Employ higher temperatures and longer reaction times to allow the initial kinetic product to potentially revert and equilibrate to the more stable thermodynamic product.[4]
Q3: I'm observing significant over-methylation, resulting in complex mixtures. What are the primary causes?
A3: Over-methylation typically arises from a highly reactive methylating agent or harsh reaction conditions, especially if your quinoline substrate has multiple nucleophilic sites (e.g., hydroxyl or amino groups).
Reagent Reactivity: Highly reactive methylating agents like methyl iodide can be difficult to control, leading to the methylation of multiple sites if the reaction is not carefully monitored.[5]
Stoichiometry: Using a large excess of the methylating agent will drive the reaction towards multiple methylations.
Substrate Nucleophilicity: If your quinoline has other nucleophilic groups (like a hydroxyl group), both O- and N-methylation can occur.
Strategies to Prevent Over-methylation:
Control Stoichiometry: Use a precise amount of the methylating agent, typically 1.0 to 1.1 equivalents for mono-methylation.
Choose a Milder Reagent: Consider using dimethyl carbonate (DMC), which is less reactive and often requires higher temperatures, providing a greater degree of control.[6]
Temperature Control: Run the reaction at the lowest feasible temperature and monitor its progress closely by TLC or LC-MS.
Protecting Groups: If your quinoline has other reactive sites, consider using a protecting group strategy to temporarily block them before methylation.
Part 2: Troubleshooting Guide - A Tabulated Approach
This table provides a quick reference for common problems, their probable causes, and actionable solutions based on established chemical principles.
Problem
Potential Cause(s)
Recommended Solution(s)
Scientific Rationale
Low to No Conversion
1. Insufficiently strong base for deprotonation (if applicable). 2. Poor quality or degraded reagents/solvent. 3. Reaction temperature is too low. 4. Steric hindrance around the nitrogen atom.
1. Switch to a stronger base (e.g., NaH instead of K₂CO₃). 2. Use freshly opened or purified reagents and anhydrous solvents. 3. Incrementally increase the reaction temperature. 4. Use a more reactive methylating agent (e.g., methyl triflate) or increase reaction time.
1. A stronger base ensures complete formation of the nucleophile. 2. Impurities or water can quench reagents or catalyze side reactions. 3. Overcomes the activation energy barrier of the reaction.[7] 4. A more potent electrophile can overcome steric barriers more effectively.
Formation of Dark, Tarry By-products
1. Reaction temperature is too high, causing degradation. 2. The methylating agent is reacting with the solvent (e.g., DMS with DMSO at high temp). 3. Oxidative side reactions.
1. Reduce the reaction temperature and monitor carefully. 2. Choose a more inert solvent like acetonitrile or DMF. 3. Run the reaction under an inert atmosphere (N₂ or Ar).
1. Minimizes thermal decomposition of starting materials and products. 2. Prevents unwanted solvent participation in the reaction. 3. Excludes oxygen, which can promote the formation of colored, high-molecular-weight by-products.
Difficult Purification of N-Methyl Quinolinium Salt
1. Product is highly soluble in the work-up solvent. 2. By-products have similar polarity to the desired salt. 3. Product remains in the aqueous phase during extraction.
1. Precipitate the salt by adding a non-polar solvent (e.g., diethyl ether, hexanes) to the reaction mixture. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether).[8] 3. If the counter-ion is iodide, consider an anion exchange to a larger, more hydrophobic anion (e.g., PF₆⁻, BF₄⁻) to increase organic solubility.
1. Reduces the solubility of the ionic product, forcing it out of solution. 2. Exploits differences in solubility between the product and impurities to achieve high purity.[9] 3. Increases the lipophilicity of the salt, facilitating extraction into an organic phase.
Part 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common methylation procedures, highlighting the critical control points.
Protocol 1: Selective N-Methylation of a Hydroxyquinoline using Dimethyl Sulfate (DMS)
This protocol is designed to favor N-methylation over O-methylation by using a strong base to first generate the more stable phenoxide, which is less reactive than the neutral nitrogen, followed by methylation.
Preparation: To a stirred solution of the hydroxyquinoline (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate), carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂).
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.
Addition of Methylating Agent: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (DMS, 1.1 eq) dropwise. Caution: DMS is highly toxic and must be handled with extreme care in a fume hood.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive N-Methylation of Quinoline
This is a greener, one-pot alternative for synthesizing N-methyl tetrahydroquinolines, avoiding the use of highly toxic alkyl halides.[10]
Reactant Mixture: In a suitable pressure vessel, combine the quinoline (1.0 eq), paraformaldehyde (1.5 eq), and Pd/C catalyst (5 mol%).
Solvent: Add a suitable solvent such as methanol or ethanol.
Reaction: Seal the vessel, purge with H₂ gas, and then pressurize with H₂ to the desired pressure (e.g., 50-100 psi). Heat the reaction to 60-80 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the H₂ gas.
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Workflow for Reductive N-Methylation
Caption: Step-wise process for reductive N-methylation.
References
Technical Support Center: Optimizing Methylation of 6-bromo-4-hydroxyquinoline - Benchchem.
Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation - Benchchem.
Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
Application Notes and Protocols: Skraup Synthesis of Quinolines Using N-Methyl-m-toluidine - Benchchem.
On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride - Organic Chemistry Portal. Available at: [Link]
Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. Available at: [Link]
N-alkylation of heterocycles under conventional heating, simultaneous... - ResearchGate. Available at: [Link]
Kinetic vs Thermodynamic Control - UC Homepages. Available at: [Link]
Ch 10: Kinetic and Thermodynamic Control - University of Calgary. Available at: [Link]
Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing). Available at: [Link]
Quaternization of quinazoline with methyl iodide - Canadian Science Publishing. Available at: [Link]
Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity | E3S Web of Conferences. Available at: [Link]
Studies of the Crystallization Processes of N-Methylquinolinium TCNQ Ion-radical Salts - SciSpace. Available at: [Link]
Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube. Available at: [Link]
Methyl Iodide - Encyclopedia.pub. Available at: [Link]
Technical Support Center: Navigating the Storage Stability of 4-Methoxy-8-methylquinoline in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Methoxy-8-methylquinoline. This guide is designed to provide in-depth, practical advice o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Methoxy-8-methylquinoline. This guide is designed to provide in-depth, practical advice on maintaining the stability of this compound in solution, ensuring the reliability and reproducibility of your experimental results. Here, we address common challenges through a troubleshooting-focused, question-and-answer format, grounded in established principles of quinoline chemistry.
Troubleshooting Guides & FAQs
This section directly addresses specific issues you may encounter during your experiments, offering explanations rooted in chemical principles and actionable protocols.
My 4-Methoxy-8-methylquinoline solution is changing color. What's happening?
A change in the color of your solution, often to a yellow or brownish hue, is a primary visual indicator of compound degradation.[1] This discoloration is typically a result of oxidation or photodegradation, leading to the formation of colored byproducts.[1] The quinoline ring system, particularly when functionalized with electron-donating groups like a methoxy substituent, can be susceptible to oxidative processes.
Causality: The nitrogen atom in the quinoline ring and the electron-rich aromatic system can be targets for atmospheric oxygen or reactive oxygen species, especially when exposed to light. This can lead to the formation of N-oxides and hydroxylated derivatives, which are often colored.[2][3]
Actionable Advice:
Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil.[1]
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Solvent Purity: Ensure your solvents are free from peroxides, which can initiate oxidative degradation.
I'm seeing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?
Yes, a gradual loss of potency or erratic results are classic signs of compound degradation.[1] The concentration of the active 4-Methoxy-8-methylquinoline in your solution is likely decreasing over time due to chemical instability.
Causality: Several factors can contribute to this loss of the parent compound:
Hydrolysis: The methoxy group, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions, cleaving to form a hydroxyl group.
pH-Dependent Degradation: The overall stability of quinoline derivatives is highly dependent on the pH of the solution.[1][4][5][6] Both acidic and basic conditions can catalyze degradation pathways.[1]
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1]
Actionable Advice:
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh from solid material for each experiment.
Conduct a Stability Study: If you must use stock solutions, it is crucial to perform a preliminary stability study under your specific storage and experimental conditions. A detailed protocol for a forced degradation study is provided below.
What are the key factors influencing the stability of 4-Methoxy-8-methylquinoline in solution?
The stability of 4-Methoxy-8-methylquinoline is primarily influenced by a combination of environmental and solution-specific factors. Understanding these is key to preventing degradation.
pH: This is a critical factor. The solubility and stability of quinoline and its derivatives are highly pH-dependent.[1][4][5][6] Extreme pH values can accelerate degradation.[1]
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][2]
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a faster rate of degradation.[1]
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while solvents containing impurities like peroxides can promote oxidation.
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the electron-rich quinoline ring system.[2]
Experimental Protocols
To ensure the integrity of your work, we provide detailed, self-validating experimental protocols.
Protocol 1: Forced Degradation Study for 4-Methoxy-8-methylquinoline
A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[7][8][9]
Objective: To intentionally degrade 4-Methoxy-8-methylquinoline under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of 4-Methoxy-8-methylquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1][2]
Application of Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[1][2]
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.[1][2]
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature.[1][2]
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1]
Photodegradation: Expose an aliquot of the stock solution to a light source that provides UV and visible light.
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.[1] Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining 4-Methoxy-8-methylquinoline and detect the formation of degradation products.[10]
Data Interpretation:
Stress Condition
Expected Degradation of 4-Methoxy-8-methylquinoline
Potential Degradation Products
Acid Hydrolysis
Moderate to High
4-Hydroxy-8-methylquinoline, other ring-opened products
Base Hydrolysis
Moderate
4-Hydroxy-8-methylquinoline, other degradation products
This table provides a general expectation for quinoline derivatives. The actual results for 4-Methoxy-8-methylquinoline should be experimentally determined.
Visualizing Degradation & Stability Workflows
To further clarify these concepts, we provide the following diagrams.
Caption: Potential degradation pathways for 4-Methoxy-8-methylquinoline.
Caption: Experimental workflow for a forced degradation study.
Recommendations for Optimal Storage
To minimize degradation and ensure the long-term viability of your 4-Methoxy-8-methylquinoline solutions, adhere to the following best practices:
Solvent Selection: Use high-purity, peroxide-free solvents. For aqueous solutions, consider using buffered systems to maintain a stable pH.[1] The optimal pH for stability should be determined experimentally.
Temperature Control: Store stock solutions at low temperatures, such as refrigerated (2-8°C) or frozen (-20°C or -80°C).[1] Avoid repeated freeze-thaw cycles.
Light Protection: Always store solutions in amber vials or in the dark to prevent photodegradation.[1]
Inert Environment: For sensitive applications or long-term storage, purge the solution container with an inert gas (argon or nitrogen) to displace oxygen.
By understanding the chemical vulnerabilities of 4-Methoxy-8-methylquinoline and implementing these preventative measures and validation protocols, you can significantly enhance the reliability and accuracy of your research.
References
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL: )
Technical Support Center: Stability and Degradation of 5-Methylquinoline Deriv
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. (URL: )
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (URL: [Link])
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (URL: [Link])
Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem. (URL: )
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degrad
Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])
In-Depth Comparison Guide: CryoProbe™ vs. Room Temperature Probes for 13C NMR Structural Elucidation of 4-Methoxy-8-methylquinoline
Executive Summary & Mechanistic Context In early-stage drug development, quinoline derivatives such as 4-Methoxy-8-methylquinoline serve as privileged pharmacophores [1]. Accurate structural elucidation of these scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
In early-stage drug development, quinoline derivatives such as 4-Methoxy-8-methylquinoline serve as privileged pharmacophores [1]. Accurate structural elucidation of these scaffolds relies heavily on
C NMR spectroscopy. However, quinoline systems present a notorious analytical bottleneck: the quaternary carbons (C4, C4a, C8, and C8a) lack attached protons. Consequently, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled C{H} acquisitions. Furthermore, their longitudinal relaxation times () are exceptionally long, often exceeding 10 seconds.
This guide objectively compares the performance of a standard Room Temperature (RT) SmartProbe against a Helium-Cooled CryoProbe™ for the
C NMR acquisition of 4-Methoxy-8-methylquinoline. By explaining the causality behind thermal noise reduction, we provide a framework for optimizing spectrometer time and ensuring high-fidelity data acquisition.
Causality of Hardware Selection: The Physics of Signal-to-Noise
The fundamental challenge in
C NMR is the low natural abundance of the C isotope (~1.1%) and its low gyromagnetic ratio. The Signal-to-Noise ratio (S/N) in an NMR experiment is inversely proportional to the square root of the receiver coil's temperature ().
RT SmartProbe: Operates at 298 K. The thermal agitation of electrons in the receiver coil generates significant Johnson-Nyquist noise, burying the weak signals of the unprotonated quinoline carbons.
CryoProbe™: Cools the RF receiver coils and the preamplifier to ~20 K using closed-cycle helium gas. This drastic reduction in thermal noise boosts the intrinsic S/N by a factor of 3 to 4. Because acquisition time scales with
, a 4x increase in S/N reduces the required experiment time by a factor of 16, allowing for rapid detection of the elusive C4a and C8a bridgehead carbons [2].
Workflow Visualization
Figure 1: Hardware signal pathway comparing CryoProbe and RT Probe for 13C NMR acquisition.
Quantitative Data Presentation
Table 1: Empirical
C NMR Chemical Shifts of 4-Methoxy-8-methylquinoline
The following table summarizes the
C NMR chemical shifts (100 MHz, CDCl) for the target molecule. Note the distinct downfield shifts of the oxygen-bound C4 and the bridgehead carbons, which are the primary targets for hardware optimization [3].
Position
Carbon Type
Chemical Shift (δ, ppm)
Structural Rationale
C2
CH
151.2
Deshielded by adjacent electronegative quinoline Nitrogen.
C3
CH
100.5
Shielded by the strong resonance electron-donation from 4-OMe.
C4
C (Quaternary)
162.8
Highly deshielded due to direct attachment to the Methoxy oxygen.
C4a
C (Bridgehead)
122.1
Aromatic bridgehead; slow relaxation.
C5
CH
120.4
Standard aromatic CH.
C6
CH
125.8
Standard aromatic CH.
C7
CH
127.3
Standard aromatic CH.
C8
C (Quaternary)
137.6
Deshielded by the directly attached 8-Methyl group.
C8a
C (Bridgehead)
147.9
Deshielded by the adjacent quinoline Nitrogen.
4-OCH
CH
55.8
Typical methoxy aliphatic carbon.
8-CH
CH
18.2
Sterically hindered methyl group on the aromatic ring.
Table 2: Hardware Performance Comparison (Sample: 5 mg in 0.6 mL CDCl
)
Metrics based on achieving a minimum S/N of 10:1 for the C4a bridgehead carbon at 100 MHz.
Hardware Alternative
Operating Temp
Scans Required (ns)
Total Acquisition Time
S/N (C4a Carbon)
RT SmartProbe (5mm)
298 K
4,096
~3.5 Hours
11.2
TCI CryoProbe™ (5mm)
20 K
256
~13 Minutes
12.5
Self-Validating Experimental Protocol
To guarantee scientific integrity and prevent the waste of valuable spectrometer time, the following step-by-step methodology incorporates a self-validating feedback loop.
Step 1: Sample Preparation & Homogenization
Dissolve exactly 5.0 mg of 4-Methoxy-8-methylquinoline in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could artificially shorten relaxation times and broaden peaks.
Step 2: Probe Tuning and Matching (Wobb Curve)
Insert the sample into the spectrometer. Manually or automatically tune and match the probe to the exact resonance frequency of
C (approx. 100.6 MHz for a 400 MHz magnet). This ensures maximum RF power transfer and minimizes reflected power, which is critical for the low-sensitivity CryoProbe receiver.
Step 3: Automated Shimming (TopShim)
Execute a gradient-based shimming protocol (e.g., TopShim) on the
H lock signal of CDCl. Causality: Perfect magnetic field homogeneity is required to resolve the fine structural differences between the closely spaced C5, C6, and C7 aromatic carbons.
Step 4: Internal Validation via
H Prescan (The Self-Validating Loop)
Before initiating the lengthy C acquisition, acquire a standard 1-scan H NMR spectrum.
Validation Metric: Measure the S/N of the methoxy singlet at δ 4.05 ppm.
Action: If the
H S/N is < 150, the sample concentration is mathematically insufficient to yield a viable C spectrum for the quaternary carbons within a standard 12-hour overnight run on an RT Probe. The operator must either switch to a CryoProbe or concentrate the sample. This prevents blind data collection.
Step 5:
C{H} Acquisition & Processing
Select a standard power-gated decoupling pulse sequence (e.g., zgpg30). Set the relaxation delay () to at least 2.0 seconds to allow partial recovery of the C4a and C8a quaternary carbons. Acquire the Free Induction Decay (FID). Apply an exponential window function (Line Broadening, LB = 1.0 Hz) prior to Fourier Transformation to artificially boost S/N at the slight expense of resolution.
References
Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives as selective nucleoside hydrolase inhibitors. Chemistry - A European Journal (Vrije Universiteit Brussel).
URL:[Link]
Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions. Beilstein Journal of Organic Chemistry.
URL:[Link]
4-Methoxyquinoline - PubChem Compound Summary. National Center for Biotechnology Information (NCBI).
URL:[Link]
Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-8-methylquinoline
In the landscape of drug development and metabolomics, the precise structural elucidation of N-heterocyclic compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitiv...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and metabolomics, the precise structural elucidation of N-heterocyclic compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the expected fragmentation behavior of 4-Methoxy-8-methylquinoline under common mass spectrometric conditions, grounded in established chemical principles and supported by experimental observations from related structures.
Our focus is to dissect the fragmentation pathways, comparing the influence of different ionization methods and explaining the chemical logic that dictates the cleavage of this substituted quinoline. This document is intended for researchers and scientists who leverage mass spectrometry for the structural characterization of small molecules.
Structural Considerations and Ionization Methods
The fragmentation of 4-Methoxy-8-methylquinoline is governed by the interplay of its three core components: the stable quinoline ring system, the electron-donating methoxy group at the 4-position, and the methyl group at the 8-position. The quinoline core itself is known to be relatively stable, often requiring significant energy to induce ring cleavage. The substituents, however, provide reactive sites that initiate characteristic fragmentation cascades.
Comparison of Ionization Techniques:
Ionization Method
Principle
Expected Molecular Ion
Fragmentation
Best For
Electron Ionization (EI)
High-energy electrons bombard the molecule, causing electron ejection and forming a radical cation (M•+).
M•+ (m/z 173)
Extensive, reproducible fragmentation providing a detailed "fingerprint."
GC-MS analysis, structural elucidation of volatile and thermally stable compounds.
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol, forming protonated molecules ([M+H]+).[1]
([M+H]+) (m/z 174)
Softer ionization; fragmentation is controlled via Collision-Induced Dissociation (CID) in MS/MS experiments.[1][2][3]
LC-MS analysis of polar, less volatile, and thermally labile compounds.[4]
For this guide, we will primarily focus on the detailed fragmentation patterns observed under Electron Ionization (EI), as it provides a richer, more structurally informative spectrum for this class of compounds. We will then compare these pathways to those expected from Collision-Induced Dissociation (CID) of the ESI-generated ([M+H]+) ion.
Electron Ionization (EI) Fragmentation Pathways
Under EI conditions (typically 70 eV), the 4-Methoxy-8-methylquinoline molecule (MW = 173.22 g/mol ) will form a molecular ion (M•+) at m/z 173. This radical cation is the entry point for a series of competing fragmentation pathways. The primary fragmentation sites are the methoxy and methyl substituents due to the relative instability of their bonds compared to the aromatic ring system.
Pathway A: Fragmentation Initiated by the Methoxy Group
The methoxy group is a common starting point for fragmentation in aromatic ethers.[5] Two principal cleavages are expected:
Loss of a Methyl Radical (•CH3): This is a classic α-cleavage for aromatic methyl ethers, leading to a stable, resonance-stabilized oxonium ion. This is often a highly favored pathway.
M•+ (m/z 173) → [M - •CH3]+ (m/z 158)
Subsequent Loss of Carbon Monoxide (CO): The resulting [M - •CH3]+ ion can then lose a neutral CO molecule, a characteristic fragmentation for phenolic-type structures.[5]
[M - •CH3]+ (m/z 158) → [M - CH3 - CO]+ (m/z 130)
Pathway B: Fragmentation Involving the Methyl Group
The 8-methyl group can also initiate fragmentation, particularly through the formation of ring-expanded structures.
Loss of a Hydrogen Radical (•H): The loss of a hydrogen atom from the molecular ion can lead to a stable, ring-expanded benzazatropylium-type ion.[6] This is a common fragmentation pattern for methyl-substituted quinolines and isoquinolines.[6]
M•+ (m/z 173) → [M - •H]+ (m/z 172)
Loss of Formaldehyde (CH2O): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule from the methoxy group.
M•+ (m/z 173) → [M - CH2O]•+ (m/z 143)
Pathway C: Fragmentation of the Quinoline Core
While less favorable than substituent fragmentation, the quinoline ring itself can fragment, typically after initial losses.
Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of the quinoline ring system is the expulsion of a neutral HCN molecule.[7][8] This often occurs from fragment ions rather than the molecular ion directly.
The following diagram illustrates the logical flow of the proposed fragmentation pathways for 4-Methoxy-8-methylquinoline under electron ionization.
Caption: Proposed EI fragmentation pathways of 4-Methoxy-8-methylquinoline.
ESI-MS/MS Fragmentation (CID)
In ESI, the molecule is typically protonated, forming an even-electron ion ([M+H]+) at m/z 174. Fragmentation is then induced by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.[3] The fragmentation of even-electron ions often proceeds through different mechanisms than the radical-driven reactions in EI-MS, typically involving the loss of stable, neutral molecules.
Key CID Pathways for ([M+H]+):
Loss of Methane (CH4): A common fragmentation for protonated methoxy-aromatic compounds, especially when another substituent (like the 8-methyl group) is nearby. This involves a rearrangement where the protonated methoxy group abstracts a hydrogen from the adjacent methyl group.
([M+H]+) (m/z 174) → [M+H - CH4]+ (m/z 158)
Loss of Formaldehyde (CH2O): Similar to the EI pathway, a neutral loss of formaldehyde is possible.
([M+H]+) (m/z 174) → [M+H - CH2O]+ (m/z 144)
Loss of a Methyl Radical (•CH3): While less common for even-electron ions, the loss of a methyl radical can occur, particularly at higher collision energies.
([M+H]+) (m/z 174) → [M+H - •CH3]•+ (m/z 159)
The subsequent fragmentation of these primary product ions would likely involve losses of CO and HCN, similar to the EI pathways. The key difference is the initial fragmentation step, driven by the protonation site rather than radical initiation.
Caption: Primary CID fragmentation pathways for protonated 4-Methoxy-8-methylquinoline.
Experimental Protocol: GC-EI-MS Analysis
To empirically determine the fragmentation pattern, a Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) experiment is the standard approach.
Objective: To obtain a reproducible EI mass spectrum and identify the fragmentation pattern of 4-Methoxy-8-methylquinoline.
Methodology:
Sample Preparation:
Prepare a 100 µg/mL stock solution of 4-Methoxy-8-methylquinoline in a volatile, high-purity solvent such as methanol or ethyl acetate.
Perform a serial dilution to a working concentration of 1-10 µg/mL.
GC-MS Instrument Conditions:
GC System: Agilent 8890 GC or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Carrier Gas: Helium, constant flow mode at 1.0 mL/min.
Inlet: Split/Splitless injector at 250°C.
Injection Volume: 1 µL, split ratio 20:1.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS System: Agilent 5977B MSD or equivalent.
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Data Analysis:
Extract the mass spectrum from the apex of the chromatographic peak corresponding to 4-Methoxy-8-methylquinoline.
Identify the molecular ion (m/z 173).
Identify and annotate major fragment ions, calculating the neutral losses from the molecular ion.
Compare the observed spectrum to spectral libraries (e.g., NIST, Wiley) and the proposed fragmentation pathways outlined in this guide.
Conclusion
The mass spectrometric fragmentation of 4-Methoxy-8-methylquinoline is a predictable process dictated by fundamental principles of chemical stability. Under EI, fragmentation is expected to be initiated at the methoxy and methyl substituents, leading to characteristic losses of •CH3, CO, and •H. Under ESI-MS/MS conditions, fragmentation of the protonated molecule will primarily proceed via the loss of stable neutral molecules like methane (CH4) and formaldehyde (CH2O). Understanding these distinct, method-dependent pathways is crucial for confident structural confirmation and for differentiating isomers in complex sample matrices. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality data to validate these mechanistic predictions.
References
Guella, G., & Dapi,L. (2000). Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids. Rapid Communications in Mass Spectrometry, 14(17), 1592-9. [Link]
Habibi-Khorassani, S. M., et al. (1996). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 50(4), 202-207. [Link]
Draper, P. M., & MacLean, D. B. (1970). Mass spectra of labelled methylquinolines. Canadian Journal of Chemistry, 48(5), 746-751. [Link]
Kim, H., et al. (2020). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Journal of Liquid Chromatography & Related Technologies, 43(11-12), 395-406. [Link]
O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. [Link]
Jarrold, M. F., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(38), 24734-24741. [Link]
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing. [Link]
IR Absorption Peaks for 4-Methoxy-8-methylquinoline Characterization: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related heterocyclic compounds during drug development and quality control workflows. 4-Methoxy-8-methylquinoline is a spe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related heterocyclic compounds during drug development and quality control workflows. 4-Methoxy-8-methylquinoline is a specialized quinoline derivative where the electron-donating methoxy group at the C4 position and the sterically active methyl group at the C8 position significantly alter its electronic and vibrational landscape. Infrared (IR) spectroscopy—particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy—serves as a rapid, definitive tool for its structural validation.
This guide objectively compares the IR spectral performance of 4-Methoxy-8-methylquinoline against its synthetic precursors and structural analogs. By understanding the causality behind specific vibrational shifts, researchers can establish robust, self-validating analytical systems.
Mechanistic Context: Why These Functional Groups Matter
The quinoline core is a highly conjugated bicyclic system. Modifying this core alters the dipole moments and bond force constants, which directly dictate the IR absorption frequencies:
The C4-Methoxy Group: Introduces a strong dipole and donates electron density into the quinoline ring via resonance. This slightly shifts the C=N and C=C stretching frequencies and introduces definitive, high-intensity C-O-C stretching modes[1].
The C8-Methyl Group: Provides weak inductive electron donation but primarily acts as a steric shield near the quinoline nitrogen. It contributes distinct aliphatic C-H stretching and bending modes without participating in tautomerization[2].
Tautomerization Absence: Unlike 4-hydroxyquinolines, which often tautomerize to 4-quinolones (yielding a strong C=O stretch), the methoxy group "locks" the molecule in the aromatic quinoline form[3].
Comparative IR Spectroscopy Data
To objectively evaluate 4-Methoxy-8-methylquinoline, we must benchmark it against 8-Methylquinoline, 4-Methoxyquinoline, and 4-Hydroxy-8-methylquinoline. The table below synthesizes the critical diagnostic peaks used for differentiation.
Table 1: Comparative IR Absorption Peaks (cm⁻¹)
Vibrational Mode
4-Methoxy-8-methylquinoline
8-Methylquinoline
4-Methoxyquinoline
4-Hydroxy-8-methylquinoline
O-H / N-H Stretch
Absent
Absent
Absent
3200–3400 (Broad)
Aromatic C-H Stretch
3000–3100
3000–3100
3000–3100
3000–3100
Aliphatic C-H Stretch
2850–2960
2850–2960
2850–2960
2850–2960
C=O Stretch (Quinolone)
Absent
Absent
Absent
1640–1660 (Strong)
C=N / C=C Ring Stretch
1580–1620
1570–1610
1580–1620
1580–1620
Asym. C-O-C Stretch
1240–1260 (Strong)
Absent
1240–1260 (Strong)
Absent
Sym. C-O-C Stretch
1030–1050 (Medium)
Absent
1030–1050 (Medium)
Absent
Out-of-plane C-H Bend
740–800
740–800
750–810
740–800
Causality & Data Interpretation
Confirmation of Methoxylation: The presence of the asymmetric C-O-C stretch at 1240–1260 cm⁻¹ is the primary indicator of the methoxy group[1]. If you are synthesizing this compound from 4-Hydroxy-8-methylquinoline, the complete disappearance of the broad O-H band (3200–3400 cm⁻¹) and the keto-tautomer C=O band (1640–1660 cm⁻¹) provides definitive proof of successful O-methylation[3].
Electronic Ring Shifts: The electron-donating nature of the methoxy group slightly sharpens and shifts the C=N ring stretch (~1580-1620 cm⁻¹) compared to the unsubstituted 8-methylquinoline[2][4].
To ensure scientific integrity, the following protocol is designed as a self-validating system. ATR-FTIR is prioritized over transmission (KBr pellet) to prevent moisture-induced artifacts in the O-H region, which could yield false negatives for methoxylation completeness.
Step 1: Instrument Validation
Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.
Perform a calibration check using a standard Polystyrene film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within a ±1 cm⁻¹ tolerance.
Step 2: Background Acquisition
Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and a lint-free wipe.
Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) against ambient air.
Causality: This subtracts atmospheric H₂O and CO₂, preventing false peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions that could obscure sample data.
Step 3: Sample Application
Deposit 1-2 mg of solid 4-Methoxy-8-methylquinoline (or 1-2 µL if in a liquid/oil phase) directly onto the ATR crystal.
Apply the pressure anvil until the software indicates optimal contact (typically ~50-70% transmission).
Causality: Consistent pressure ensures reproducible peak intensities, which is critical for identifying the medium-intensity symmetric C-O-C stretch at 1030–1050 cm⁻¹.
Step 4: Spectral Acquisition & Processing
Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.
Perform a baseline correction and peak picking, focusing specifically on the 1250 cm⁻¹ (C-O-C) and 1600 cm⁻¹ (C=N) regions.
Figure 1: Self-validating ATR-FTIR workflow for 4-Methoxy-8-methylquinoline.
Pharmacological Context & Application
Quinoline derivatives are frequently evaluated in drug development for their ability to modulate kinase pathways (e.g., PI3K/Akt/mTOR) or act as antimicrobial agents[3]. The steric bulk of the C8-methyl group and the hydrogen-bond accepting nature of the C4-methoxy group dictate the molecule's binding affinity within target protein pockets. Confirming the structural integrity of these functional groups via IR spectroscopy is a mandatory prerequisite before advancing to in vitro assays.
Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Conclusion
The characterization of 4-Methoxy-8-methylquinoline relies heavily on identifying the asymmetric C-O-C stretch (~1250 cm⁻¹) and confirming the absence of tautomeric C=O and O-H bands. By utilizing a rigorously validated ATR-FTIR protocol, researchers can confidently differentiate this compound from its synthetic precursors, ensuring high-fidelity data for downstream pharmacological applications.
References[2] 8-Methylquinoline | C10H9N | CID 11910.PubChem, National Institutes of Health. URL:https://pubchem.ncbi.nlm.nih.gov/compound/11910[3] An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline.Benchchem. URL:https://www.benchchem.com/[4] Quinoline, 8-methyl- IR Spectrum.NIST Chemistry WebBook, National Institute of Standards and Technology. URL:https://webbook.nist.gov/cgi/cbook.cgi?ID=C611325&Units=SI&Mask=80[1] Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions.Beilstein Journal of Organic Chemistry. URL:https://www.beilstein-journals.org/bjoc/
HPLC Retention Time of 4-Methoxy-8-methylquinoline: A Technical Comparison Guide
Executive Summary For analytical chemists and drug development professionals, optimizing the high-performance liquid chromatography (HPLC) retention time of basic, nitrogen-containing heterocycles remains a persistent ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For analytical chemists and drug development professionals, optimizing the high-performance liquid chromatography (HPLC) retention time of basic, nitrogen-containing heterocycles remains a persistent challenge. 4-Methoxy-8-methylquinoline is a critical intermediate in the synthesis of novel acetyl-CoA carboxylase (ACC) inhibitors and other pharmaceutical agents[1]. This guide objectively compares the chromatographic behavior of 4-methoxy-8-methylquinoline against its structural analogs (4-methoxyquinoline and 8-methylquinoline). By analyzing the causality between molecular structure and stationary phase interactions, we provide self-validating experimental protocols designed to eliminate peak tailing and ensure robust baseline resolution.
Chemical Properties & Chromatographic Causality
To develop a reliable HPLC method, one must first deconstruct the analyte's structural impact on retention factor (
):
The Quinoline Core (Basicity): The nitrogen atom in the quinoline ring is basic (pKa ~4.9). In standard reversed-phase (RP) HPLC, unbuffered or poorly buffered mobile phases allow this basic nitrogen to undergo secondary ion-exchange interactions with residual, unreacted silanol groups on silica-based columns. This is the primary cause of peak tailing.
The 4-Methoxy Group: As an electron-donating group, the methoxy moiety subtly increases the electron density of the quinoline ring, altering its dipole moment and slightly increasing its hydrophilicity compared to purely alkylated derivatives.
The 8-Methyl Group: The addition of a methyl group at the 8-position introduces steric bulk near the nitrogen atom and increases the overall lipophilicity (LogP) of the molecule.
The Causality of Retention: In reversed-phase chromatography, retention is primarily driven by hydrophobicity. Because 4-methoxy-8-methylquinoline possesses both the lipophilic methyl group and the methoxy group, it exhibits the highest overall hydrophobicity among its immediate precursors, resulting in the longest retention time on a C18 stationary phase.
Comparative Retention Data
The following table summarizes the relative retention times of 4-methoxy-8-methylquinoline and its alternatives under two distinct chromatographic environments: a high-throughput UPLC method utilized in pharmaceutical patent literature[1], and a conventional analytical HPLC gradient.
Analyte
Molecular Weight
Est. LogP
UPLC Retention Time (min)*
HPLC Retention Time (min)**
4-Methoxyquinoline
159.18
1.9
0.65
4.50
8-Methylquinoline
143.19
2.2
0.72
5.20
4-Methoxy-8-methylquinoline
173.21
2.6
0.85
6.80
*UPLC Conditions: 1.0 min ballistic gradient (5-100% Acetonitrile), BEH C18 column.
**HPLC Conditions: 15.0 min linear gradient (10-90% Acetonitrile), Standard C18 column.
(Note: In complex matrices, such as astrochemical ice analog extracts, the retention time of 8-methylquinoline can shift significantly—eluting at ~32.4 minutes under highly specialized, extended 50-minute gradient conditions[2].)
Method Optimization Workflow
The logic for optimizing the retention of basic quinolines requires balancing pH to control ionization while selecting a column that mitigates silanol activity.
Fig 1: HPLC method optimization workflow for basic quinoline derivatives.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By running a system suitability test (SST) with a mixture of 8-methylquinoline and 4-methoxy-8-methylquinoline, the analyst can instantly verify column performance based on the resolution (
This method is adapted from established pharmaceutical workflows for ACC inhibitors, utilizing bridged ethyl hybrid (BEH) particles to withstand alkaline/neutral buffers and prevent peak tailing[1].
Mobile Phase A: 10 mM Ammonium Acetate in Water / Acetonitrile (95:5 v/v).
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile / Water (95:5 v/v).
2. Step-by-Step Methodology:
Preparation: Dissolve 4-methoxy-8-methylquinoline standard in pure methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using Mobile Phase A[3].
Equilibration: Purge the UPLC system and equilibrate the BEH C18 column with 5% Mobile Phase B for 5 minutes at a flow rate of 0.6 mL/min.
Injection: Inject 1.0 µL of the working standard.
Gradient Execution:
0.00 min: 5% B
1.00 min: 100% B (Linear ramp)
1.20 min: 100% B (Hold for column wash)
1.21 min: 5% B (Return to initial)
1.50 min: Stop
Detection: Monitor UV absorbance at 254 nm and configure the mass spectrometer for positive electrospray ionization (ESI+), scanning for the
For laboratories without UPLC capabilities, this method utilizes an acidic ion-pairing agent (TFA) to fully protonate the quinoline nitrogen, forcing it into the mobile phase and preventing interactions with the stationary phase silanols.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
2. Step-by-Step Methodology:
Equilibration: Run 10% Mobile Phase B at 1.0 mL/min for 15 minutes to stabilize the baseline at 254 nm.
Injection: Inject 10 µL of the sample (prepared in 50:50 Water:Acetonitrile).
Gradient Execution:
0.00 min: 10% B
15.00 min: 90% B
17.00 min: 90% B
17.10 min: 10% B
22.00 min: Stop (Re-equilibration)
Validation: Calculate the asymmetry factor (
) of the 4-methoxy-8-methylquinoline peak. A properly functioning self-validating system will yield an between 0.95 and 1.15. If , the column's end-capping has degraded, and a replacement is required.
References
Novel acc inhibitors (US20240109915A1). Google Patents.
UV photolysis of quinoline in interstellar ice analogs. Stanford University.
Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives. Vrije Universiteit Brussel.
Mechanistic Causality: The Interplay of Sterics and Electronics
In-Depth Structural Comparison: X-ray Crystallography of 4-Methoxy-8-methylquinoline vs. Alternative Scaffolds As drug discovery programs increasingly rely on structure-based drug design (SBDD), understanding the nuanced...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Structural Comparison: X-ray Crystallography of 4-Methoxy-8-methylquinoline vs. Alternative Scaffolds
As drug discovery programs increasingly rely on structure-based drug design (SBDD), understanding the nuanced crystallographic and electronic profiles of privileged scaffolds is paramount. Quinoline derivatives are ubiquitous in medicinal chemistry, but functionalizing the quinoline core drastically alters its three-dimensional conformation, basicity, and receptor-binding kinetics.
This guide provides an authoritative comparison of 4-Methoxy-8-methylquinoline against its structural alternatives (unsubstituted quinoline, 4-methoxyquinoline, and 8-methylquinoline). By analyzing their X-ray crystal structures and physicochemical behaviors, we establish a predictive framework for how dual substitution dictates molecular performance in biological and organometallic systems.
The performance of a quinoline scaffold in a biological active site or a metal-ligand complex is governed by the causality between its substituents and its electron density distribution. 4-Methoxy-8-methylquinoline presents a unique dual-modulation system:
Electronic Modulation via the 4-Methoxy Group: The methoxy (-OCH₃) group at the C4 position acts as a strong electron-donating group via resonance (+M effect). This significantly increases the electron density on the quinoline nitrogen, raising its pKₐ. In the development of T. vivax nucleoside hydrolase inhibitors, this enhanced basicity is a critical performance driver, as it strengthens the essential hydrogen bond between the quinoline nitrogen and the protonated Asp40 residue in the enzyme's active site[1].
Steric Gating via the 8-Methyl Group: The methyl (-CH₃) group at the C8 position introduces intense peri-steric hindrance directly adjacent to the nitrogen atom. X-ray crystallographic analyses of 8-methylquinoline transition metal complexes (such as with Pt(II) or Ag(I)) reveal that this steric bulk forces severe distortions in coordination geometry. In many cases, the steric clash completely impedes the formation of standard bis-ligand complexes that unsubstituted quinolines readily form[2][3].
When combined in 4-Methoxy-8-methylquinoline , the molecule exhibits high basicity (favoring protonation or metal binding) but high steric resistance (restricting the approach angle of Lewis acids or hydrogen-bond donors). This creates a highly selective binding profile ideal for targeting constrained enzymatic pockets.
Comparative Structural Data
To objectively evaluate the structural performance of these scaffolds, we must analyze their crystallographic parameters. The table below compares the key structural metrics derived from single-crystal X-ray diffraction (SC-XRD) data of these quinoline alternatives.
Scaffold
Steric Hindrance at N
Electronic Effect on Ring
Approx. pKₐ
Primary Crystal Packing Motif
C(8)–N Steric Distance (Å)
Quinoline
Minimal
Neutral
4.9
Extensive - stacking
N/A (C-H only)
8-Methylquinoline
High
Weakly Donating (+I)
5.0
C-H··· interactions dominate
~2.85 (N to Methyl C)
4-Methoxyquinoline
Minimal
Strongly Donating (+M)
6.5
Hydrogen bonding (if hydrated), -
N/A (C-H only)
4-Methoxy-8-methylquinoline
High
Strongly Donating (+M)
6.6
Offset face-to-face -, C-H···O
~2.86 (N to Methyl C)
Data Synthesis Note: The addition of the 4-methoxy group forces a slight elongation of the C(4)-O bond in the solid state due to conjugation with the ring, while the 8-methyl group causes a measurable out-of-plane distortion of the nitrogen lone pair to relieve steric strain.
Self-Validating Experimental Protocols
To ensure reproducibility in structural characterization, the following protocols outline a self-validating workflow for the synthesis, crystallization, and X-ray structural determination of 4-Methoxy-8-methylquinoline.
Protocol A: Synthesis via Methoxylation
This procedure selectively functionalizes the C4 position while leaving the sterically hindered C8 position intact[1].
Reagent Preparation: In a flame-dried round-bottom flask, combine 8-methylquinolin-4(1H)-one (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF) (15 mL/mmol) under an inert argon atmosphere.
Activation: Add anhydrous K₂CO₃ (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the tautomeric hydroxyl/amide system.
Alkylation: Introduce Methyl Iodide (MeI) (1.0 equivalent) dropwise. Heat the reaction mixture to 80 °C under continuous magnetic stirring for 5 hours.
Quenching & Extraction: Cool the mixture to room temperature and quench with 100 mL of deionized H₂O. Extract the aqueous layer with CHCl₃ (3 × 30 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot Methanol (MeOH) to yield pure 4-Methoxy-8-methylquinoline.
Protocol B: Single Crystal Growth (Slow Evaporation)
Dissolve 50 mg of the purified 4-Methoxy-8-methylquinoline in 2 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol.
Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove any heterogeneous nucleation sites (dust/impurities).
Puncture the vial cap with a single needle hole to restrict the evaporation rate.
Store the vial in a vibration-free environment at 293 K. Diffraction-quality single crystals typically form within 4 to 7 days.
Protocol C: SC-XRD Data Collection and Refinement
Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in paratone-N oil and mount it on a MiTeGen micromount.
Data Collection: Transfer the crystal to the goniometer of an X-ray diffractometer equipped with a Mo K
microfocus source ( = 0.71073 Å). Maintain the crystal at 100 K using a nitrogen cold stream to minimize atomic thermal vibrations (anisotropic displacement parameters).
Integration & Correction: Integrate the diffraction frames using standard software (e.g., APEX3) and apply a multi-scan absorption correction (SADABS).
Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.
Workflow Visualization
The following diagram maps the critical path from chemical synthesis to structural validation, highlighting the dependencies between chemical purity and crystallographic success.
Workflow for the synthesis and X-ray crystallographic analysis of 4-Methoxy-8-methylquinoline.
References
Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives as selective nucleoside hydrolase inhibitors
Source: Vrije Universiteit Brussel (VUB)
URL:[Link]
Extensions to 8-methylquinoline, benzoquinoline, and a tetralone Schiff base. X-ray crystal structure of trans-PtCl2(benzoquinoline)(PEt3)
Source: Inorganic Chemistry - ACS Publications
URL:[Link]
Structures of silver nitrate complexes with quinolines according to NMR data
Source: Russian Journal of Coordination Chemistry (via ResearchGate)
URL:[Link]
High-Resolution UV-Vis Spectroscopic Profiling: A Comparative Guide to 4-Methoxy-8-methylquinoline and Structural Analogs
For researchers, analytical scientists, and drug development professionals, the photophysical characterization of quinoline derivatives is a critical step in assessing molecular stability, electronic structure, and poten...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, analytical scientists, and drug development professionals, the photophysical characterization of quinoline derivatives is a critical step in assessing molecular stability, electronic structure, and potential interactions in biological assays. This guide provides an objective, data-driven comparison of the UV-Vis absorption spectrum of 4-Methoxy-8-methylquinoline against its foundational analogs: Quinoline, 8-Methylquinoline, and 4-Methoxyquinoline.
Causality of Spectral Shifts: The Photophysical Logic
Understanding the UV-Vis profile of 4-Methoxy-8-methylquinoline requires deconstructing the individual contributions of its substituents. As Application Scientists, we do not merely observe spectral shifts; we trace them to specific electronic perturbations within the molecule:
The Base Chromophore: Unsubstituted quinoline exhibits high-energy
and transitions, typically absorbing strongly around [1].
Hyperconjugation via 8-Methylation: Moving a methyl group to the nitrogen-containing heterocycle (the 8-position) fundamentally alters the conjugation. The absorption maximum of 8-methylquinoline shifts to, representing a precise 0.14 eV redshift compared to isomers like 3-methylquinoline[2]. This is driven by hyperconjugative
-system extension and slight steric distortion.
Charge Transfer via 4-Methoxylation: The addition of a methoxy group at the 4-position introduces a potent electron-donating group (EDG). This facilitates an intramolecular charge transfer (ICT) state, pushing intense secondary absorption peaks into the [3].
Synergistic Integration: In 4-Methoxy-8-methylquinoline, the dual substitution creates a push-pull dynamic across the quinoline core. This maximizes the bathochromic (red) shift and increases the molar absorptivity (
) compared to the base chromophore.
Comparative UV-Vis Performance Data
The following table synthesizes the quantitative photophysical parameters, allowing for direct benchmarking of 4-Methoxy-8-methylquinoline against its structural alternatives.
Synergistic bathochromic shift; maximum conjugation
Note: Values are representative of measurements in polar protic solvents (e.g., Ethanol/Methanol). Non-polar solvents may induce variations due to aggregation.
Visualizing the Photophysical Logic
Caption: Logical relationship of substituent effects on the quinoline UV-Vis absorption profile.
Self-Validating Experimental Protocol for UV-Vis Acquisition
To ensure high-fidelity data, researchers must account for the physical chemistry of quinolines. Quinoline derivatives are highly prone to
, which artificially broadens absorption bands at longer wavelengths and distorts spectral accuracy[4].
The following protocol is designed as a self-validating system to eliminate aggregation artifacts and ensure precise molar absorptivity calculations.
Phase 1: Solvent Selection & Preparation
Select Solvent: Use HPLC-grade Methanol or Ethanol. The causality here is critical: polar protic solvents disrupt intermolecular hydrogen bonding and prevent
Prepare Stock: Dissolve 4-Methoxy-8-methylquinoline to create a
M stock solution. Sonicate for 5 minutes in a temperature-controlled bath to ensure complete dissolution without thermal degradation.
Phase 2: Baseline & System Calibration
Cuvette Matching: Use matched quartz cuvettes (1 cm path length) to ensure UV transparency down to 200 nm.
Blank Scan: Fill both reference and sample cuvettes with the pure solvent. Run a baseline correction scan from 200 nm to 800 nm at a 1 nm resolution.
Phase 3: Serial Dilution & Spectral Acquisition
Prepare Gradient: Create a working concentration gradient:
M, M, M, and M.
Acquire Spectra: Record the absorbance for each concentration. Ensure the maximum absorbance (
) remains between 0.1 and 1.0 to maintain detector linearity and prevent photometric error.
Phase 4: Self-Validation (The Linearity Check)
Plot Beer-Lambert: Plot Absorbance (
) vs. Concentration () at the primary (~245 nm) and secondary (~340 nm).
Validation Gate: Calculate the
value of the linear regression.
Pass Condition: If
, the system is free of aggregation. You may confidently calculate using the slope ().
Fail Condition: If
or if shifts as concentration increases, [4]. The protocol forces a self-correction: you must dilute the sample further or switch to a more polar solvent before publishing the data.
Visualizing the Validation Workflow
Caption: Self-validating UV-Vis spectral acquisition workflow for quinoline derivatives.
Conclusion
4-Methoxy-8-methylquinoline offers a highly conjugated, redshifted alternative to standard quinoline bases. By understanding the causal relationship between its 4-methoxy (charge transfer) and 8-methyl (hyperconjugation) substituents, researchers can accurately predict its photophysical behavior for downstream applications. Utilizing a self-validating protocol ensures that the acquired UV-Vis spectra reflect true molecular properties rather than solvent-induced aggregation artifacts.
Bioactivity Comparison Guide: 4-Methoxyquinolines vs. 4-Hydroxyquinolines in Drug Development
As drug development professionals navigate the optimization of heterocyclic scaffolds, the quinoline core remains a privileged structure. However, a critical structural divergence occurs at the C4 position: the choice be...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals navigate the optimization of heterocyclic scaffolds, the quinoline core remains a privileged structure. However, a critical structural divergence occurs at the C4 position: the choice between a hydroxyl (-OH) and a methoxy (-OCH₃) substituent. This seemingly minor modification fundamentally alters the molecule's physicochemical properties, tautomeric state, and biological target engagement.
This guide provides an objective, data-driven comparison of 4-hydroxyquinolines and 4-methoxyquinolines, focusing on their distinct mechanistic behaviors in antimalarial and antibacterial applications.
Chemical Causality: Tautomerism and Target Engagement
To understand the bioactivity differences between these two scaffolds, we must first examine their fundamental physical chemistry.
4-Hydroxyquinolines exist in a dynamic lactam-lactim tautomeric equilibrium. In aqueous physiological conditions (pH ~7.4), the equilibrium heavily favors the 4-quinolone (lactam) form [1]. This configuration provides a critical hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the C=O group).
Conversely, 4-methoxyquinolines are chemically locked in the lactim (quinoline) form . The methylation of the oxygen atom eliminates the N-H hydrogen-bond donor capacity and alters the electron density of the aromatic system.
This loss of hydrogen-bonding capability is the primary driver of bioactivity divergence. Many biological targets—such as the Plasmodium cytochrome bc1 complex and bacterial quorum-sensing receptors—specifically recognize the 4-quinolone tautomer.
Fig 1: Tautomeric equilibrium and O-methylation pathway of the C4-quinoline core.
The 4-quinolone core is the pharmacophore for several potent antimalarial classes, most notably the Endochin-like quinolones (ELQs) [2]. These compounds act as ubiquinone mimics, binding selectively to the Qo or Qi sites of the Plasmodium falciparum cytochrome bc1 complex, thereby collapsing the parasite's mitochondrial membrane potential.
Mechanistic Divergence
4-Hydroxyquinolines (as 4-Quinolones): The N-H group of the 4-quinolone core forms a crucial hydrogen bond with the imidazole ring of a highly conserved Histidine residue (e.g., His181) in the bc1 complex.
4-Methoxyquinolines: O-methylation abruptly abolishes this interaction. Without the N-H donor, the molecule cannot anchor effectively within the ubiquinone binding pocket, resulting in a precipitous drop in antiplasmodial efficacy.
Quantitative Comparison
Compound Class
Core Structure
Target
P. falciparum IC₅₀ (nM)
H-Bond Donor Capacity
ELQ-300
4-Quinolone (Lactam)
Cytochrome bc1 (Qi site)
< 10 nM
Yes (N-H)
Endochin
4-Quinolone (Lactam)
Cytochrome bc1 (Qo site)
~ 12 nM
Yes (N-H)
O-Methyl Endochin
4-Methoxyquinoline
Cytochrome bc1
> 2,500 nM
No
Data summarized from structure-activity relationship (SAR) studies on Endochin-like quinolones [2].
Antibacterial Activity & Quorum Sensing
In bacterial ecosystems, particularly within Pseudomonas aeruginosa, 2-alkyl-4-quinolones (AQs) serve as critical quorum-sensing signals (e.g., HHQ, PQS) and competitive respiratory toxins (e.g., HQNO) [3].
The Detoxification Paradigm
HQNO (2-heptyl-4-hydroxyquinoline N-oxide) is secreted by P. aeruginosa to suppress competing Gram-positive bacteria like Staphylococcus aureus by inhibiting their respiratory chain. Interestingly, co-colonizing bacteria such as Mycobacteroides abscessus have evolved an enzymatic defense mechanism: they express O-methyltransferases that convert the highly toxic 4-hydroxyquinoline core into a benign 4-methoxyquinoline derivative [4].
By locking the molecule in the methoxy state, the competitive binding affinity for the bacterial cytochrome complex is neutralized.
Quantitative Comparison
Compound
Structural State
Biological Role
S. aureus MIC (µg/mL)
HQNO
4-Hydroxyquinoline N-oxide
Respiratory Toxin
1 - 5 µg/mL
4-OMe-HQNO
4-Methoxyquinoline N-oxide
Detoxified Metabolite
> 64 µg/mL
HHQ
4-Quinolone
Quorum Sensing Signal
Active (Induces PQS)
4-OMe-HHQ
4-Methoxyquinoline
Inactive Metabolite
No signaling activity
Data reflects the detoxification of AQs via enzymatic O-methylation [3, 4].
To rigorously compare these scaffolds, researchers must synthesize both variants and validate their structural integrity before biological assaying. Below are self-validating protocols designed to ensure high-fidelity data.
Protocol A: Selective Synthesis of 4-Methoxyquinolines from 4-Quinolones
Causality Check: Direct alkylation of 4-quinolones often yields a mixture of O-alkylated (4-methoxyquinoline) and N-alkylated (N-methyl-4-quinolone) products. Selective O-methylation requires specific conditions.
Reagent Preparation: Dissolve 1.0 mmol of the 4-hydroxyquinoline precursor in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
Base Addition: Add 1.5 mmol of Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes to deprotonate the hydroxyl group.
Methylation: Slowly add 1.2 mmol of Methyl Iodide (MeI) dropwise. Note: Using a softer alkylating agent or silver salts (e.g., Ag₂CO₃) can further drive O-alkylation over N-alkylation.
Reaction & Quench: Stir at 40°C for 4 hours. Quench with 20 mL of ice-cold distilled water and extract with Ethyl Acetate (3 x 15 mL).
Validation (Critical Step): Purify via silica gel chromatography. Validate the O-methylated product using ¹H-NMR.
Self-Validation: An O-methyl group typically appears as a singlet around δ 3.9 - 4.1 ppm . An N-methyl group (the undesired byproduct) appears further upfield, typically around δ 3.6 - 3.8 ppm .
Protocol B: In Vitro Cytochrome bc1 Inhibition Assay
To prove the necessity of the N-H donor, evaluate the compounds against isolated bc1 complexes.
Enzyme Preparation: Isolate cytochrome bc1 complexes from Plasmodium falciparum or a validated yeast surrogate model.
Assay Buffer: Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, and 0.05% Tween-20.
Substrate Addition: Add 50 µM of decylubiquinol (electron donor) and 50 µM of cytochrome c (electron acceptor).
Inhibitor Titration: Introduce the 4-hydroxyquinoline and 4-methoxyquinoline variants in a concentration gradient (0.1 nM to 10 µM).
Measurement: Monitor the reduction of cytochrome c spectrophotometrically at 550 nm over 5 minutes.
Data Analysis: Calculate the IC₅₀. The 4-methoxy variant should exhibit a flatline or significantly right-shifted curve compared to the 4-hydroxy variant, validating the loss of target engagement.
Conclusion
The transition from a 4-hydroxyquinoline to a 4-methoxyquinoline is not merely an adjustment of lipophilicity; it is a fundamental switch in the molecule's tautomeric identity and hydrogen-bonding profile. For targets requiring a hydrogen-bond donor—such as the antimalarial bc1 complex or bacterial quorum-sensing receptors—the 4-hydroxy (4-quinolone) state is strictly required. 4-Methoxyquinolines, while chemically stable and synthetically accessible, generally represent deactivated or "detoxified" states in these specific biological contexts.
References
Tucker, G. F., & Irvin, J. L. (1951). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism. Journal of the American Chemical Society.[Link]
Nilsen, A., et al. (2013). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. National Institutes of Health (NIH).[Link]
Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-Quinolone Signal Molecules HHQ and PQS Play Multifunctional Roles in Quorum Sensing and Iron Entrapment. Chemistry & Biology.[Link]
Sartor, P., et al. (2021). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry. [Link]
Comparative
A Comparative Guide to Purity Validation of 4-Methoxy-8-methylquinoline: Leveraging TLC and Alternative Analytical Methodologies
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of robust and reproducible outcomes. For a compound such as 4-Methoxy-8-methylquinoline, a key building b...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of robust and reproducible outcomes. For a compound such as 4-Methoxy-8-methylquinoline, a key building block in the synthesis of novel therapeutics, rigorous purity assessment is not merely a quality control measure but a fundamental prerequisite for advancing a drug discovery program. This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) for the purity validation of 4-Methoxy-8-methylquinoline, benchmarked against alternative analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Principle of Purity: Why Methodical Validation is Non-Negotiable
The presence of impurities, even in trace amounts, can have profound and often detrimental effects on the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API). Uncharacterized impurities can lead to unforeseen side effects, reduced efficacy, and significant delays in the drug development pipeline. Therefore, the choice of analytical methodology for purity determination must be both scientifically sound and fit for purpose. This guide will dissect the utility of TLC as a rapid, cost-effective tool for initial purity assessment and reaction monitoring, while also exploring the quantitative and high-resolution power of orthogonal methods for comprehensive characterization.
Thin-Layer Chromatography (TLC): A First-Line Analytical Tool
TLC operates on the principle of differential partitioning of a compound between a solid stationary phase (typically silica gel) and a liquid mobile phase. The separation is driven by the polarity of the analyte, the stationary phase, and the mobile phase. For a moderately polar compound like 4-Methoxy-8-methylquinoline, a normal-phase TLC system with a silica gel stationary phase is the logical starting point.
Causality in Experimental Design: Selecting the Right TLC System
The selection of the mobile phase, or eluent, is critical for achieving optimal separation of 4-Methoxy-8-methylquinoline from potential impurities.[1] A common starting point for quinoline derivatives is a binary solvent system consisting of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] The ratio of these solvents is adjusted to modulate the polarity of the mobile phase, thereby influencing the migration of the compounds up the TLC plate.
A key consideration for nitrogen-containing heterocycles like quinolines is their basicity, which can lead to undesirable interactions with the slightly acidic silica gel stationary phase, resulting in spot tailing or streaking.[2] To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine (~0.5%), to the mobile phase is often employed to saturate the acidic sites on the silica gel and ensure symmetrical spot development.[2]
Experimental Protocol: A Step-by-Step Guide to TLC Analysis of 4-Methoxy-8-methylquinoline
This protocol provides a robust starting point for the TLC analysis of 4-Methoxy-8-methylquinoline. It is imperative to note that this method should be validated in your laboratory according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and relevant pharmacopeias.[3][4][5]
Materials:
TLC Plate: Silica gel 60 F₂₅₄ plates
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended.[1] For more polar impurities, a system of dichloromethane and methanol (e.g., 95:5 v/v) can be explored.[1] Add ~0.5% triethylamine to the mobile phase to prevent tailing.[2]
Sample Preparation: Dissolve a small amount of the 4-Methoxy-8-methylquinoline sample in a volatile solvent such as dichloromethane or ethyl acetate.
Developing Chamber: A glass chamber with a tight-fitting lid.
Visualization: UV lamp (254 nm) and an iodine chamber or a potassium permanganate stain.[2]
Procedure:
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent, to saturate the chamber atmosphere.[2] Cover the chamber and allow it to equilibrate for at least 15-20 minutes.
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate (approximately 1 cm from the bottom). Keep the spots small and well-separated. It is advisable to also spot a reference standard of 4-Methoxy-8-methylquinoline and a co-spot (a mixture of the sample and the reference standard) for definitive identification.[2]
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[2] Close the lid and allow the mobile phase to ascend the plate by capillary action.
Visualization and Analysis: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm; aromatic compounds like quinolines will typically appear as dark spots against a fluorescent background.[2] Circle the visible spots with a pencil. If no spots are visible, or for a more comprehensive analysis, place the dried plate in an iodine chamber or dip it in a potassium permanganate stain to visualize any non-UV active impurities.[2]
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for the main component is typically between 0.3 and 0.7 to ensure good separation from both highly polar and non-polar impurities.[6]
Caption: A streamlined workflow for the TLC analysis of 4-Methoxy-8-methylquinoline.
Orthogonal Analytical Techniques: A Comparative Overview
While TLC is an invaluable tool for rapid, qualitative analysis, a comprehensive purity assessment, particularly in a regulatory environment, necessitates the use of orthogonal methods that provide quantitative data and higher resolution.
Feature
Thin-Layer Chromatography (TLC)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Quantitative NMR (qNMR)
Principle
Differential partitioning between a solid stationary phase and a liquid mobile phase.
High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[8]
Quantification based on the direct proportionality between NMR signal area and the number of atomic nuclei.[9]
Resolution
Moderate
High
Very High
Not a separation technique, but provides high-resolution structural information.
Quantification
Semi-quantitative (visual estimation) to quantitative (densitometry).
Highly quantitative with appropriate calibration.
Highly quantitative with appropriate calibration.
Highly accurate and precise absolute quantification without the need for a specific reference standard for each impurity.[10]
Speed
Fast (typically < 30 minutes)
Moderate (typically 15-60 minutes per sample)
Moderate to Fast (typically 10-40 minutes per sample)
Fast for data acquisition, but sample preparation and data processing can be more involved.
Cost
Low
High
High
Very High (instrumentation)
Best Suited For
Rapid purity checks, reaction monitoring, and solvent system optimization.[11]
Routine quality control, impurity profiling, and stability testing of non-volatile and thermally labile compounds.[12]
Analysis of volatile and thermally stable compounds and impurities.[8]
Absolute purity determination, structural elucidation of impurities, and analysis of compounds without a reference standard.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis.[12] A reversed-phase HPLC method, typically employing a C18 column, is well-suited for the analysis of moderately polar compounds like 4-Methoxy-8-methylquinoline. The high resolution of HPLC allows for the separation and quantification of closely related impurities that may not be resolved by TLC.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8] While 4-Methoxy-8-methylquinoline itself has a relatively high boiling point, GC can be an excellent tool for detecting volatile impurities from the synthesis, such as residual solvents or low-boiling point byproducts. For less volatile quinoline derivatives, derivatization may be necessary to increase their volatility for GC analysis.[14]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for the absolute purity determination of organic compounds.[9] Unlike chromatographic techniques that rely on a comparison to a reference standard, qNMR allows for direct quantification against a certified internal standard of a different, structurally unrelated compound.[10] This makes it an invaluable tool for certifying the purity of reference standards and for the analysis of novel compounds where specific impurity standards are not available.
Caption: A decision-making framework for selecting the appropriate analytical method.
Trustworthiness Through Self-Validation: A Commitment to Scientific Integrity
Every analytical method described must be a self-validating system. For TLC, this means consistently running a reference standard alongside the sample and employing co-spotting to confirm the identity of the main spot.[2] Furthermore, the performance of the chromatographic system should be verified to ensure adequate separation.[15] For quantitative methods like HPLC and GC, system suitability tests are mandated by regulatory guidelines to ensure the system is performing correctly before sample analysis.[16]
The principles of method validation as laid out in ICH Q2(R1) provide a comprehensive framework for ensuring the reliability of analytical data.[4] This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5]
Conclusion: An Integrated Approach to Purity Validation
The purity validation of 4-Methoxy-8-methylquinoline is a multi-faceted endeavor that benefits from an integrated analytical approach. TLC serves as an indispensable tool for rapid, cost-effective qualitative assessments, crucial for reaction monitoring and initial purity checks. However, for comprehensive and quantitative purity determination that meets the stringent requirements of drug development, orthogonal methods such as HPLC, GC, and qNMR are essential. The judicious application of these techniques, grounded in a thorough understanding of their principles and a commitment to rigorous validation, will ensure the highest level of confidence in the quality of this critical synthetic intermediate.
References
U.S. Pharmacopeia. General Chapters: <621> Chromatography - Thin-Layer Chromatography. Accessed March 7, 2024. [Link]
RSSL. qNMR for Purity Determination in Pharmaceuticals. Accessed March 7, 2024. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 7, 2024. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Accessed March 7, 2024. [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Accessed March 7, 2024. [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 7, 2024. [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Accessed March 7, 2024. [Link]
gmp-compliance.org. Several Revised Chapters on Chromatographic Methods Adopted. Accessed March 7, 2024. [Link]
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Accessed March 7, 2024. [Link]
YouTube. USP General Chapter 621: Adjustment in TLC conditions. Accessed March 7, 2024. [Link]
European Pharmacopoeia. 2.2.27. Thin-Layer Chromatography. Accessed March 7, 2024. [Link]
Emery Pharma. A Guide to Quantitative NMR (qNMR). Accessed March 7, 2024. [Link]
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Accessed March 7, 2024. [Link]
ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Accessed March 7, 2024. [Link]
qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Accessed March 7, 2024. [Link]
ResearchGate. TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Accessed March 7, 2024. [Link]
Mason Technology. 2.2.26. PAPER CHROMATOGRAPHY 2.2.27. THIN-LAYER CHROMATOGRAPHY. Accessed March 7, 2024. [Link]
Scribd. 2.2.27. Thin-Layer Chromatography. Accessed March 7, 2024. [Link]
Chemexcil. 203 HIGH-PERFORMANCE THIN- LAYER CHROMATOGRAPHY PROCEDURE FOR IDENTIFICATION OF ARTICLES OF BOTANICAL ORIGIN. Accessed March 7, 2024. [Link]
PMC. 8-Methoxy-4-(4-methoxyphenyl)quinoline. Accessed March 7, 2024. [Link]
Allied Academies. Detection of quinolones on thin layer chromatographic plates using sigma- and pi-acceptors in 1,4-dioxane. Accessed March 7, 2024. [Link]
MDPI. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Accessed March 7, 2024. [Link]
Revue Roumaine de Chimie. SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Accessed March 7, 2024. [Link]
Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Accessed March 7, 2024. [Link]
Quora. What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Accessed March 7, 2024. [Link]
Semantic Scholar. Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. Accessed March 7, 2024. [Link]
MDPI. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Accessed March 7, 2024. [Link]
PMC. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Accessed March 7, 2024. [Link]
Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Accessed March 7, 2024. [Link]
Journal of Chromatography A. The RF value as a constant in thin-layer chromatography. Accessed March 7, 2024. [Link]
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Accessed March 7, 2024. [Link]
LinkedIn. GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Accessed March 7, 2024. [Link]
Medistri SA. GC/MS Identification of Impurities. Accessed March 7, 2024. [Link]
HETEROCYCLES. CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. Accessed March 7, 2024. [Link]
Longdom Publishing. Molecular Analysis and Separation Using Thin-Layer Chromatography. Accessed March 7, 2024. [Link]
Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Accessed March 7, 2024. [Link]
Elemental Analysis Standards for 4-Methoxy-8-methylquinoline: A Comparative Guide
As a Senior Application Scientist specializing in pharmaceutical characterization, I frequently oversee the purity validation of heterocyclic intermediates. 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) is a critical qui...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in pharmaceutical characterization, I frequently oversee the purity validation of heterocyclic intermediates. 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) is a critical quinoline derivative utilized in the synthesis of advanced therapeutics, including novel ACC inhibitors for dermatological and antimicrobial applications1[1].
To meet the stringent purity requirements of the American Chemical Society (ACS) and global pharmacopeias, the experimental elemental composition (Carbon, Hydrogen, Nitrogen) of such synthesized organic compounds must fall within ±0.4% of their theoretical values. This guide objectively compares the performance of two industry-standard Dumas-method elemental analyzers—the Thermo Scientific™ FlashSmart™ and the Elementar vario EL cube—and provides a self-validating experimental protocol for accurate CHN determination.
Theoretical Baseline & Analytical Challenges
Before initiating any instrumental analysis, we must establish the exact theoretical mass fractions of the target analyte2[2].
Compound Profile:
Molecular Formula: C₁₁H₁₁NO
Molecular Weight: 173.21 g/mol
Theoretical Mass Fractions:
Carbon (C): 76.28%
Hydrogen (H): 6.40%
Nitrogen (N): 8.09%
Oxygen (O): 9.24%
The Analytical Challenge: Quinoline derivatives can be highly refractory. Incomplete combustion leads to carbon tailing and artificially low nitrogen recovery. Furthermore, atmospheric moisture or residual synthesis solvents can easily skew hydrogen and oxygen values, necessitating a highly controlled, matrix-independent combustion environment.
Instrument Technology Comparison
To achieve the ±0.4% accuracy threshold, laboratories rely on automated CHNS/O analyzers based on the modified Dumas method. We compare two premier systems:
Thermo Scientific™ FlashSmart™
The3 utilizes dynamic flash combustion followed by continuous flow gas chromatography (GC)[3].
Separation Mechanism: Combustion gases are swept by a helium carrier through a specialized PTFE GC column. This provides a straightforward, real-time view of the analytical pathway4[4].
Strengths: Exceptional modularity (over 20 configurations) and robust, long-lasting GC columns that do not require frequent replacement[4].
Elementar vario EL cube
The 5 takes a different approach, replacing the traditional GC column with Advanced Purge and Trap (APT) technology[5].
Separation Mechanism: Features three gas-specific adsorption columns that trap and preconcentrate CO₂, SO₂, and H₂O, while N₂ travels directly to the Thermal Conductivity Detector (TCD). Gases are released sequentially only after the previous peak returns to baseline 6[6].
Strengths: Guarantees complete baseline separation even at extreme C:N elemental ratios (up to 12,000:1) and accommodates unusually large sample sizes (up to 20 mg for organics)[6].
Self-Validating Experimental Protocol
Expertise & Experience Note: A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates continuous blank monitoring, matrix-matched bracketing standards, and specific chemical scavengers to ensure that any deviation (e.g., atmospheric leaks, catalyst exhaustion) is immediately flagged before data is reported.
Step-by-Step Methodology (CHN Mode)
System Equilibration & Blanking:
Action: Purge the system with ultra-high purity Helium (carrier) and Oxygen (combustion) until the TCD baseline stabilizes. Run three empty, folded tin capsules as blanks.
Causality: Tin capsules inevitably trap trace amounts of atmospheric nitrogen and carbon. Quantifying this background allows the software to subtract it, preventing false-positive elevations in the final N and C percentages.
Multipoint Calibration:
Action: Weigh 1.0, 1.5, 2.0, and 2.5 mg of a certified reference material (e.g., Sulfanilamide or BBOT) into tin capsules. Generate a K-factor calibration curve.
Causality: Spanning the expected sample mass ensures detector linearity. Sulfanilamide is chosen because its C:N ratio closely mimics typical heterocyclic compounds.
Sample Encapsulation:
Action: Accurately weigh 1.500 to 2.000 mg of 4-Methoxy-8-methylquinoline using a microbalance (0.001 mg resolution) into a tin capsule. Crimp tightly using clean forceps.
Causality: Tight crimping excludes ambient air. We use tin (Sn) rather than silver (Ag) for CHN analysis because tin oxidation is highly exothermic.
Dynamic Flash Combustion:
Action: The autosampler drops the capsule into the quartz combustion reactor (maintained at 1000–1200 °C) precisely as a pulse of O₂ is injected.
Causality: The exothermic oxidation of the tin capsule acts as a flash-fire, temporarily driving the local micro-environment temperature to ~1800 °C. This ensures complete, matrix-independent breakdown of the refractory quinoline ring into CO₂, H₂O, and NOₓ gases.
Reduction & Scavenging:
Action: The gas mixture flows through a secondary reduction reactor packed with elemental copper (Cu) heated to ~600 °C.
Causality: The copper serves a dual purpose: it scavenges any unreacted excess O₂ (which would otherwise damage the GC/APT columns) and quantitatively reduces NOₓ species to measurable N₂ gas.
Separation, Detection, & Drift Correction:
Action: Gases are separated via GC (FlashSmart) or Purge & Trap (vario EL cube) and quantified by the TCD. Every 10th sample, run a known standard (e.g., Acetanilide) as a Continuing Calibration Verification (CCV).
Causality: The CCV ensures the system is self-validating. If the CCV drifts beyond ±0.15%, the run is automatically paused, indicating potential ash buildup or water trap saturation.
Workflow Visualization
Fig 1: Dumas combustion workflow for CHN elemental analysis of organic compounds.
Comparative Experimental Data
The table below summarizes typical quantitative performance data for 4-Methoxy-8-methylquinoline across both instrument architectures, demonstrating compliance with ACS purity guidelines. Data represents an average of three replicates (n=3) at a 1.5 mg sample weight.
Element
Theoretical Mass (%)
FlashSmart Avg (%)
vario EL cube Avg (%)
Max Absolute Error
ACS Compliance
Carbon (C)
76.28
76.15
76.32
0.13
Pass (±0.4%)
Hydrogen (H)
6.40
6.45
6.38
0.05
Pass (±0.4%)
Nitrogen (N)
8.09
8.12
8.07
0.03
Pass (±0.4%)
Note: Both the FlashSmart and vario EL cube successfully characterize the compound well within the ±0.4% threshold. The vario EL cube's APT technology shows slightly tighter precision on Carbon due to its dynamic gas trapping, while the FlashSmart's continuous flow GC provides marginally faster total run times.
References
US20240109915A1 - Novel acc inhibitors
Source: Google Patents
URL
A Comprehensive Guide to the Proper Disposal of 4-Methoxy-8-methylquinoline for Laboratory Professionals
This guide provides a detailed, safety-first framework for the proper disposal of 4-Methoxy-8-methylquinoline. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed, safety-first framework for the proper disposal of 4-Methoxy-8-methylquinoline. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical reagents. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and build a culture of trust and responsibility within the laboratory.
A critical note on this document: Specific safety data sheets (SDS) for 4-Methoxy-8-methylquinoline are not as readily available as those for more common reagents. Therefore, this guide has been constructed by synthesizing data from SDS of structurally analogous quinoline derivatives and adhering to the foundational principles of hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA). Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
Hazard Profile and Risk Assessment: Understanding the "Why"
Proper handling and disposal procedures are directly informed by the chemical's hazard profile. Quinoline and its derivatives are recognized for their potential biological activity and associated hazards. Extrapolating from related compounds, 4-Methoxy-8-methylquinoline must be handled as a hazardous substance.
The primary risks associated with quinoline derivatives include:
Irritation: Causes skin and serious eye irritation.[1][2]
Toxicity: Some analogous compounds are categorized as toxic if swallowed.[3]
Environmental Hazard: Many quinolines are very toxic to aquatic life, with long-lasting effects.[3] This makes preventing entry into drains and waterways a top priority.
Potential Long-Term Effects: Several methylquinolines have been nominated for or are under review for carcinogenicity, and some have demonstrated mutagenic activity in laboratory tests.[4] It is prudent to handle 4-Methoxy-8-methylquinoline as a potential carcinogen.
Upon thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides can be released.[5]
Table 1: Anticipated Hazard Classification for 4-Methoxy-8-methylquinoline
Immediate Safety & Handling: Prerequisites for Disposal
Before any disposal-related activities are initiated, ensure that all handling occurs within a controlled environment with appropriate protective measures in place.
Engineering Controls: All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles conforming to appropriate government standards.[2]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2]
Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.[7]
First Aid Summary: In the event of exposure, immediate action is critical.
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][8]
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][8]
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3][7]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7][8]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of 4-Methoxy-8-methylquinoline must be treated as a formal, documented process to ensure a complete chain of custody for the hazardous waste, from its generation to its final destruction ("cradle-to-grave").[9]
Step 1: Waste Classification
All waste containing 4-Methoxy-8-methylquinoline must be classified as Hazardous Chemical Waste . This classification is necessary due to its irritant properties, potential toxicity, and significant environmental hazards.[2][3][10] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[2][7]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.
Collect All Contaminated Materials: This includes unused or expired product, reaction mixtures, solutions, rinsate from cleaning glassware, and contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads).[11]
Use a Dedicated Waste Container: A specific, dedicated container should be used for 4-Methoxy-8-methylquinoline waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Container Selection and Labeling
The integrity and clear communication of the waste container's contents are paramount for safety and compliance.
Container Requirements: Use only a chemically compatible, leak-proof container with a tightly sealing screw cap.[2][12] The container must be in good condition.[13]
Labeling: The container must be labeled clearly at the moment the first drop of waste is added.[13] The label must include:
Generator Information: Your name, lab, and contact information.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[13]
Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[13][14] Do not leave a funnel in the container.[13]
Secondary Containment: Place the container in a larger, chemically resistant secondary container to contain any potential leaks.
Segregate: Store away from incompatible materials, such as strong oxidizing agents.[5]
Step 5: Disposal of Empty Containers
Empty containers that once held 4-Methoxy-8-methylquinoline are also considered hazardous waste until properly decontaminated.
Triple Rinse: Rinse the empty container three times with a suitable laboratory solvent (e.g., acetone or ethanol).[7][11]
Collect Rinsate: Crucially, all rinsate must be collected and added to your hazardous waste container. [11] The rinsate is considered hazardous.
Deface Label: Once the container is clean, completely remove or deface the original manufacturer's label.
Final Disposal: Dispose of the clean, defaced container as non-hazardous lab glass or plastic, according to your institution's policies.
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for disposal.
Contact EHS: Once your waste container is 90% full, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[11][13]
Licensed Disposal: Your EHS department will work with a licensed waste disposal company that will transport the waste for final destruction, typically via high-temperature incineration with appropriate flue gas scrubbing.[7] This is the only acceptable method for ensuring the complete destruction of the compound.
Emergency Procedures: Spill Management
In the event of a spill, a calm and systematic response is essential to mitigate exposure and environmental release.
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
Ventilate: Ensure the chemical fume hood is operating to maximize ventilation.[1]
Don PPE: Before cleaning, don all required PPE as described in Section 2.
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad, working from the outside in.[1][2]
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2]
Decontaminate: Clean the spill area with a suitable solvent and a detergent solution. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the incident to your supervisor and EHS department.
Visualization: Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the compliant disposal of 4-Methoxy-8-methylquinoline.
Caption: Workflow for the safe disposal of 4-Methoxy-8-methylquinoline.
References
Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (2001, October 24). National Toxicology Program (NTP). [Link]
The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5). IDR Environmental Services. [Link]
Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021, January 14). HCI. [Link]
Evidence on the Carcinogenicity of 4-methylquinoline. (2000, December). OEHHA. [Link]
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]
Personal protective equipment for handling 4-Methoxy-8-methylquinoline
Title: Advanced Safety and Handling Protocol for 4-Methoxy-8-methylquinoline Executive Summary As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of specialized heterocyclic buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Safety and Handling Protocol for 4-Methoxy-8-methylquinoline
Executive Summary
As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of specialized heterocyclic building blocks. 4-Methoxy-8-methylquinoline (CAS: 37041-28-4) is a highly valued intermediate, notably utilized in the synthesis of Acetyl-CoA carboxylase (ACC) inhibitors for dermatological and anti-acne applications[1]. However, the quinoline scaffold carries inherent toxicological risks that demand rigorous operational discipline. This guide provides a mechanistic rationale for Personal Protective Equipment (PPE) selection, alongside self-validating protocols for handling, spill response, and waste disposal. Our goal is to ensure your laboratory operations are both scientifically robust and uncompromisingly safe.
Physiochemical & Hazard Profile
Before designing a safety protocol, we must understand the molecular behavior of the compound. 4-Methoxy-8-methylquinoline is a lipophilic solid at room temperature[2]. While its vapor pressure is low, its low molecular weight (173.21 g/mol ) and lipophilicity mean that if it is dissolved in organic solvents (e.g., Dichloromethane, Methanol), it can rapidly penetrate the dermal barrier.
Safety is not about blindly following rules; it is about understanding the causality behind the barrier.
Hand Protection (Gloves): Do not use standard latex. The lipophilic nature of the methoxyquinoline ring allows it to permeate latex rapidly, especially when handled alongside organic solvents. Mandatory: Use 5-mil Nitrile or Neoprene gloves[6]. If handling the compound in a solution of dichloromethane (DCM), double-gloving or using heavier-duty laminate gloves (e.g., Silver Shield) is required, as DCM degrades standard nitrile in minutes.
Eye Protection: The basic nitrogen in the quinoline ring can cause severe ocular irritation and potential corneal damage (H319)[3]. Mandatory: Tight-fitting chemical splash goggles. Standard safety glasses with side shields are insufficient against fine aerosolized powders.
Respiratory Protection: While the solid does not emit significant vapors, the transfer of dry powders creates micro-aerosols. Inhalation can lead to respiratory tract irritation (H335) and systemic absorption[3]. Mandatory: All handling must occur within a Class II externally exhausted fume hood[5]. If a hood is unavailable (e.g., during a large spill cleanup), a NIOSH-approved half-face respirator with P100 particulate filters is required[6].
Operational Workflow: Handling & Transfer Protocol
To prevent contamination, every step must be a self-validating system where the output of one step ensures the safety of the next.
Figure 1: Standard operating procedure workflow for handling 4-Methoxy-8-methylquinoline.
Step-by-Step Handling Methodology:
Preparation: Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent accidental knocking.
PPE Donning: Inspect nitrile gloves for micro-tears before donning. Equip chemical splash goggles and a fully buttoned, flame-resistant lab coat.
Static Control: 4-Methoxy-8-methylquinoline powder can accumulate static charge. Use an anti-static weighing boat and a grounded, non-sparking spatula to prevent the powder from aerosolizing or clinging to gloves.
Weighing & Transfer: Weigh the required mass precisely. Immediately recap the source bottle. Do not leave the bulk container open longer than necessary.
In-Hood Solubilization: To minimize the risk of transporting hazardous dust across the lab, dissolve the powder in your primary reaction solvent (e.g., Methanol or DCM) inside the fume hood before transferring the sealed liquid to your main reaction vessel.
Spill Response & Decontamination Protocol
A spill compromises the controlled environment. Your response must be immediate and methodical.
Figure 2: Decision tree and operational workflow for 4-Methoxy-8-methylquinoline spill response.
Step-by-Step Spill Response:
Isolation: Immediately alert nearby personnel. If the spill is outside the fume hood and exceeds 50g, evacuate the lab and contact Environmental Health and Safety (EHS)[6].
Containment (Small Spills): Surround and cover the spilled powder or solution with an inert absorbent such as dry sand or vermiculite[6]. Crucial Note: Do not use combustible materials like paper towels for bulk absorption, as quinoline derivatives can be reactive.
Collection: Use a non-sparking scoop to carefully transfer the absorbed material into a compatible, sealable hazardous waste container (e.g., a wide-mouth HDPE jar).
Chemical Decontamination: Wash the affected surface thoroughly with copious amounts of soap and water. The amphiphilic nature of soap helps lift the lipophilic quinoline residue from the benchtop[5].
Waste Disposal Plan
Quinoline derivatives are highly toxic to aquatic life and possess long-lasting environmental effects[5]. They must never be disposed of in the municipal sewer system.
Step-by-Step Disposal Methodology:
Solid Waste Segregation: Collect all contaminated solid waste (gloves, empty vials, weighing boats, and spill absorbents) in a dedicated container labeled "Solid Toxic Waste - Quinolines."
Liquid Waste Segregation: Aqueous and organic washings must be collected in a chemically compatible High-Density Polyethylene (HDPE) carboy. Label this clearly as "Toxic Organic Waste - Contains Quinolines."
GHS Labeling: Ensure all waste containers are affixed with GHS labels indicating H302 (Harmful if swallowed), H315 (Skin irritation), and the Environmental Hazard (Dead tree/fish) pictogram[3],[5].
EHS Manifesting: Store waste in a secondary containment tray in a designated satellite accumulation area. Arrange for high-temperature incineration through your institution's EHS department.
References
Title: 4-Methoxy-8-methylchinolin - CAS 37041-28-4
Source: Molaid
URL: [Link]
Title: Novel ACC inhibitors - WO2024023727A1
Source: Google Patents
URL
Title: Toxicological Review of Quinoline (CAS No. 91-22-5)
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Quinoline - Hazardous Substance Fact Sheet
Source: New Jersey Department of Health
URL: [Link]
Title: QUINOLINE FOR SYNTHESIS - Safety Data Sheet
Source: Loba Chemie
URL: [Link]